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Core Science & Biosynthesis

Foundational

Critical Micelle Concentration (CMC) of n-Lauroyl-n-methyltaurine Sodium Salt in Aqueous Solution: A Technical Guide

Executive Summary n-Lauroyl-n-methyltaurine sodium salt, commonly referred to by its INCI name Sodium Lauroyl Methyl Taurate (SLMT) or Sodium Methyl Cocoyl Taurate, is a high-performance, amino acid-derived anionic surfa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Lauroyl-n-methyltaurine sodium salt, commonly referred to by its INCI name Sodium Lauroyl Methyl Taurate (SLMT) or Sodium Methyl Cocoyl Taurate, is a high-performance, amino acid-derived anionic surfactant[1][2]. Renowned for its exceptional biocompatibility, stability across broad pH ranges, and resistance to hard water, SLMT has transitioned from specialized personal care applications into advanced pharmaceutical drug delivery systems[3].

This whitepaper provides an in-depth analysis of the Critical Micelle Concentration (CMC) of SLMT, exploring the thermodynamics of its self-assembly, the causality behind its physicochemical behavior, and self-validating experimental protocols for CMC determination and micellar drug encapsulation.

Molecular Architecture and Micellization Thermodynamics

Structural Causality

SLMT (CAS No. 4337-75-1) consists of a hydrophobic lauric acid (C12) tail and a hydrophilic N-methyltaurine headgroup linked via an amide bond[3][4]. The presence of the N-methyl group is structurally critical: it sterically hinders intermolecular hydrogen bonding between the amide linkages of adjacent surfactant monomers. This lack of hydrogen bonding significantly lowers the Krafft point, ensuring that SLMT remains highly soluble in aqueous solutions at room temperature[1][5]. Furthermore, the terminal sulfonate group remains fully ionized across a wide pH spectrum, preventing the precipitation issues commonly observed with carboxylate-based surfactants in acidic environments[2].

Thermodynamics of Self-Assembly

Micellization is driven by the hydrophobic effect. As SLMT monomers are introduced into an aqueous system, they initially partition to the air/water interface to minimize the thermodynamically unfavorable contact between their hydrophobic lauroyl chains and water molecules. This adsorption reduces the surface tension of the solution[6].

Once the interface is saturated, further addition of SLMT forces the monomers into the bulk solution. To minimize free energy (


), the monomers spontaneously self-assemble into spherical aggregates (micelles), orienting their hydrophobic tails inward and their hydrophilic sulfonate heads outward toward the aqueous phase. The exact concentration at which this thermodynamic shift occurs is the Critical Micelle Concentration (CMC) [6][7].

G A Surfactant Monomers (Low Concentration) B Adsorption at Air/Water Interface (Decreasing Surface Tension) A->B Increase Concentration C Critical Micelle Concentration (CMC) (~0.90 mM) B->C Surface Saturation D Micelle Formation (Plateaued Surface Tension) C->D Self-Assembly

Fig 1. Thermodynamic progression of SLMT micellization and surface tension reduction.

Quantitative CMC Dynamics and Comparative Analysis

In standard aqueous solutions at 25°C, the CMC of SLMT is approximately 0.90 mM [8]. At this concentration, the surface tension of the solution reaches a minimum plateau, typically between 30 and 40 mN/m (


)[1].
Comparative Surfactant Behavior

Understanding SLMT's CMC in the context of other common anionic surfactants reveals important mechanistic insights. Table 2 compares SLMT with Sodium Laureth Sulfate (SLES) and Sodium Dodecyl Sulfate (SDS).

Counterintuitively, SLES exhibits a lower CMC (~0.26 mM) than SLMT (~0.90 mM), despite SLES containing hydrophilic oxyethylene groups that should theoretically increase water solubility[8]. This anomaly is caused by ion-dipole interactions between the oxyethylene groups and the sulfonate polar heads of adjacent SLES molecules, which screen electrostatic repulsion and thermodynamically favor earlier micellization[8]. SLMT lacks these oxyethylene groups, relying purely on the balance between its C12 tail and taurate headgroup, resulting in a slightly higher, yet highly predictable, CMC[8]. SDS, lacking both the N-methyl amide linkage and oxyethylene groups, requires a much higher concentration (~8.3 mM) to overcome electrostatic repulsion and form micelles[9].

Data Presentation: Physicochemical Properties

Table 1: Core Physicochemical Properties of SLMT

ParameterValue / Description
INCI Name Sodium Methyl Lauroyl Taurate / Sodium Cocoyl Methyl Taurate
CAS Number 4337-75-1[4]
Chemical Formula C15H30NNaO4S
Critical Micelle Concentration (CMC) ~0.90 mM (in pure aqueous solution)[8]
Surface Tension at CMC (

)
30 - 40 mN/m[1]
Charge Type Anionic[1]

Table 2: CMC Comparison of Common Anionic Surfactants

SurfactantCMC Value (mM)Reference
Sodium Laureth Sulfate (SLES)~0.26 mM[8]
Sodium Lauroyl Methyl Taurate (SLMT) ~0.90 mM [8]
Sodium Dodecyl Sulfate (SDS)~8.30 mM[9]

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of CMC must rely on a self-validating system. The Wilhelmy Plate Tensiometry method is the gold standard because it mathematically validates the CMC via the intersection of two distinct thermodynamic regimes: the Gibbs adsorption isotherm (linear decrease in surface tension) and the micellar phase (constant surface tension)[1][6].

Protocol 1: CMC Determination via Surface Tension Measurement
  • Stock Solution Preparation: Dissolve high-purity SLMT powder (>95% active) in ultra-pure deionized water (resistivity > 18 MΩ·cm) to create a 10 mM stock solution.

  • Serial Dilution: Prepare a logarithmic concentration series ranging from

    
     M to 
    
    
    
    M.
  • Equilibration: Allow all samples to equilibrate at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 hours to ensure complete monomer-micelle equilibrium.

  • Tensiometry: Using a Krüss tensiometer (or equivalent) fitted with a platinum Wilhelmy plate, measure the surface tension (

    
    ) of each dilution. Clean the plate with a propane flame between measurements to remove organic residues[10].
    
  • Data Acquisition: Record the surface tension only when the variance is less than 0.1 mN/m over a 30-minute period, indicating a steady state[10].

  • Validation & Calculation: Plot

    
     against the logarithm of the surfactant concentration (
    
    
    
    ). Draw a linear regression line through the descending slope and a horizontal line through the plateau. The exact CMC is the mathematical intersection of these two lines[1].

Workflow S1 Prepare SLMT Stock Solution S2 Serial Dilution (10^-6 to 10^-2 M) S1->S2 S3 Equilibration at 25°C S2->S3 S4 Measure Surface Tension (Wilhelmy Plate) S3->S4 S5 Plot γ vs. log[C] S4->S5 S6 Identify CMC at Breakpoint S5->S6

Fig 2. Self-validating experimental workflow for determining SLMT CMC via tensiometry.

Pharmaceutical and Formulation Applications

Beyond its traditional use in mild cosmetic cleansers, SLMT's distinct CMC profile makes it a highly valuable excipient in pharmaceutical formulations, particularly for the solubilization of poorly water-soluble Active Pharmaceutical Ingredients (APIs)[3].

Protocol 2: Micellar Encapsulation of Hydrophobic Drugs (Thin-Film Hydration)

Because SLMT forms stable colloidal aggregates above its CMC, it can encapsulate hydrophobic molecules (e.g., Paclitaxel, Curcumin) within its lipophilic core[3].

  • Co-Dissolution: Weigh the API and SLMT at a surfactant-to-drug weight ratio of 10:1 to 50:1. Dissolve both in a volatile organic solvent (e.g., ethanol or methanol) in a round-bottom flask[3].

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40-60°C until a uniform, dry thin film of the drug-surfactant matrix forms on the flask wall[3].

  • Hydration: Add a pre-warmed (60°C) aqueous buffer (e.g., PBS, pH 7.4) to the flask. Ensure the final concentration of SLMT is significantly above its CMC (> 1.0 mM)[3].

  • Self-Assembly: Gently agitate or bath-sonicate the flask for 30-60 minutes. As the SLMT hydrates, it spontaneously forms micelles, partitioning the hydrophobic API into the micellar cores[3].

  • Purification: Filter the dispersion through a 0.22 µm syringe filter to remove any unencapsulated, precipitated API.

DrugDelivery D1 Hydrophobic API + SLMT in Organic Solvent D2 Solvent Evaporation (Thin Film Formation) D1->D2 D3 Hydration with Aqueous Buffer D2->D3 D4 Self-Assembly > CMC D3->D4 D5 API-Loaded SLMT Micelles D4->D5

Fig 3. Micellar encapsulation pathway for hydrophobic active pharmaceutical ingredients (APIs).

By leveraging the precise CMC of n-Lauroyl-n-methyltaurine sodium salt, formulators can engineer highly stable, biocompatible nanocarriers that improve the bioavailability of challenging therapeutic compounds while maintaining an excellent safety profile.

References

  • BOC Sciences. Pharmaceutical Excipients - N-Lauroyl-N-methyltaurine sodium salt.
  • BenchChem. Sodium Methyl Cocoyl Taurate | Mild Surfactant for Research.
  • AMPP. Inhibition of Pitting Corrosion of AISI 304L Stainless Steel by Surface Active Compounds.
  • Longdom Publishing. Updated Review on Micellar Electro kinetic Chromatography.
  • MDPI. Evaporation of Sessile Droplets of Polyelectrolyte/Surfactant Mixtures on Silicon Wafers.
  • BenchChem. Application Notes and Protocols for N-Methyltaurine Derivatives in Drug Formulation.
  • ACS Omega. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution.
  • LookChem. Amino Acid Surfactant Sodium Methyl Cocoyl Taurate 30% Cream CAS NO.12765-39-8.
  • MDPI. Adsorption of Mixtures of a Pegylated Lipid with Anionic and Zwitterionic Surfactants at Solid/Liquid.
  • Made-in-China. What is Sodium Methyl Lauroyl Taurate Raw Material of Personal Care 4337-75-1.
  • ResearchGate. CMC and thermodynamic properties of sodium N-acyl prolines.

Sources

Exploratory

Physicochemical Properties and Thermodynamics of n-Lauroyl-n-methyltaurine Sodium Salt

Technical Guide for Research & Development Executive Summary n-Lauroyl-n-methyltaurine sodium salt (LMT), also known as Sodium Methyl Lauroyl Taurate, is a high-performance anionic surfactant belonging to the N-acyl taur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

n-Lauroyl-n-methyltaurine sodium salt (LMT), also known as Sodium Methyl Lauroyl Taurate, is a high-performance anionic surfactant belonging to the N-acyl taurate family.[1] Characterized by a hydrophilic N-methyl taurine head group linked to a lipophilic lauric acid tail via an amide bond, LMT exhibits a unique physicochemical profile distinct from traditional alkyl sulfates and carboxylates. This guide provides an in-depth analysis of its thermodynamic behavior, micellization kinetics, and phase properties, serving as a critical resource for formulation scientists in pharmaceutical and cosmetic development.

Chemical Identity and Structural Analysis

LMT is an amphiphilic molecule designed to bridge the gap between the harshness of sulfates and the pH-sensitivity of soaps. Its amide linkage provides hydrolytic stability in acidic and alkaline conditions, while the sulfonate head group ensures high water solubility and a low Krafft point.

Molecular Specifications
ParameterValue
IUPAC Name Sodium 2-[dodecanoyl(methyl)amino]ethanesulfonate
Common Name Sodium Methyl Lauroyl Taurate
CAS Number 4337-75-1
Molecular Formula

Molecular Weight 343.46 g/mol
Head Group N-Methyl Taurine (Sulfonate, Anionic)
Tail Group Lauroyl (C12 Alkyl Chain)
pKa (Sulfonic Acid) ~1.5 (Fully ionized > pH 2)
Synthesis Pathway

The industrial synthesis typically follows the Schotten-Baumann condensation reaction. This pathway is preferred to minimize side reactions and ensure high conversion rates.

Synthesis L Lauroyl Chloride (C11H23COCl) Rxn Schotten-Baumann Reaction (pH 9-11, 30-40°C) L->Rxn T N-Methyl Taurine Sodium (NH(CH3)CH2CH2SO3Na) T->Rxn Prod n-Lauroyl-n-methyltaurine Sodium (LMT) + NaCl Rxn->Prod Pur Purification (Recrystallization/Desalting) Prod->Pur

Figure 1: Synthetic pathway for LMT via Schotten-Baumann condensation. Control of pH is critical to prevent hydrolysis of the lauroyl chloride.

Physicochemical Profile

Critical Micelle Concentration (CMC)

The CMC of LMT is a pivotal parameter determining its solubilization efficiency. Unlike sodium dodecyl sulfate (CMC ~8.2 mM), LMT typically exhibits a slightly lower CMC due to the N-methyl amide group, which favors intermolecular hydrogen bonding and packing at the interface.

  • Typical CMC (25°C): 5.0 – 8.0 mM (approx. 0.17 – 0.27 wt%)

  • Surface Tension at CMC: ~30–35 mN/m[2]

  • Salt Effect: Addition of electrolytes (NaCl) significantly depresses the CMC and increases the aggregation number (

    
    ) by screening the electrostatic repulsion between head groups.
    
Krafft Point and Solubility

A defining advantage of LMT is its exceptionally low Krafft point, often < 0°C .

  • Mechanism: The bulky N-methyl group disrupts the crystal lattice packing of the surfactant monomers, preventing precipitation at low temperatures.

  • Implication: LMT remains soluble and clear in cold water, enabling "cold process" manufacturing and clear formulations where sodium laurate (Krafft pt ~25°C) would precipitate.

pH Stability

The sulfonic acid head group is a strong acid (pKa ~1.5), meaning LMT remains ionized and soluble across a broad pH range (2–11). The amide bond is stable against hydrolysis at neutral to moderately acidic/alkaline pH, unlike ester-linked surfactants (e.g., isethionates) which hydrolyze rapidly at pH > 8.

Thermodynamics of Micellization

Understanding the energetics of self-assembly is crucial for predicting stability and drug solubilization capacity.

Thermodynamic Parameters

The micellization process is governed by the standard Gibbs free energy change (


), which can be deconvoluted into enthalpic (

) and entropic (

) contributions:


Where


 is the degree of counterion binding (typically 0.5–0.7 for anionics).
ParameterSign/TrendPhysical Interpretation

NegativeSpontaneous micelle formation.

Positive (Low T)

Negative (High T)
At room temperature, micellization is often slightly endothermic or thermoneutral; the process is driven by entropy.

PositiveThe Hydrophobic Effect: Structuring of water molecules around the hydrophobic tail is released upon micellization, driving the system to higher entropy.
Temperature Dependence

The CMC of LMT typically exhibits a U-shaped curve with temperature.

  • Low T: CMC decreases as T increases (dehydration of hydrophobic tails dominates).

  • High T: CMC increases as T increases (disruption of micelle structure by thermal energy dominates).

Phase Behavior and Rheology

LMT solutions exhibit lyotropic liquid crystalline phases at high concentrations.

  • Dilute (< CMC): Monomeric solution.

  • Above CMC (~1–20%): Spherical micelles. Newtonian flow.

  • Semi-Dilute + Salt: Transformation to Wormlike Micelles . Viscosity increases dramatically. This is a key property for thickening formulations without polymers.

  • Concentrated (> 40%): Hexagonal (

    
    ) or Lamellar (
    
    
    
    ) liquid crystal phases. These phases are highly viscous and birefringent.

Experimental Protocols

Determination of CMC via Conductivity

This method is the gold standard for ionic surfactants like LMT due to the distinct change in charge transport efficiency upon aggregation.

Protocol:

  • Preparation: Prepare a stock solution of LMT (e.g., 50 mM) in ultra-pure water.

  • Titration: Add stock solution stepwise to a vessel containing pure water under constant stirring at 25°C.

  • Measurement: Record conductivity (

    
    ) after each addition once stabilized.
    
  • Analysis: Plot

    
     vs. Concentration (
    
    
    
    ).
    • Pre-CMC: Linear increase (slope

      
      ).
      
    • Post-CMC: Linear increase with lower slope (

      
      ) due to counterion binding.
      
    • Intersection: The CMC is the intersection of the two regression lines.

CMC_Workflow Start Start: Pure Water (25°C) Step1 Add Aliquot of LMT Stock Start->Step1 Step2 Measure Conductivity (κ) Step1->Step2 Decision Is κ vs C plot showing break point? Step2->Decision Calc Calculate Intersection (CMC) Decision->Calc Yes Repeat Repeat Addition Decision->Repeat No Repeat->Step1

Figure 2: Logical workflow for conductometric determination of CMC.

Thermodynamic Calculation from CMC

To determine


 without a calorimeter:
  • Measure CMC at multiple temperatures (e.g., 20, 25, 30, 40, 50°C).

  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Apply the Gibbs-Helmholtz equation:

    
    
    

Applications in Drug Delivery

LMT is increasingly utilized in pharmaceutical applications for poorly water-soluble drugs (BCS Class II/IV).

  • Solubilization: The micellar core of LMT can encapsulate hydrophobic drugs (e.g., Curcumin, Ibuprofen), increasing apparent solubility by orders of magnitude.

  • Permeation Enhancement: LMT can transiently modulate tight junctions in epithelial tissues, enhancing mucosal absorption of peptides and macromolecules.

  • Safety: LMT is considered mild compared to SDS, causing less protein denaturation and membrane damage, making it suitable for oral and topical delivery systems.

References

  • PubChem. (2025).[3] Sodium N-lauroyl-N-methyltaurine | C15H31NNaO4S. National Library of Medicine. [Link][3]

  • Cosmetic Ingredient Review (CIR). (2015).[3] Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics. [Link]

  • Farn, R. J. (2006). Chemistry and Technology of Surfactants. Blackwell Publishing.
  • Sadeq M. Alawi et al. (2018). Thermodynamics of Dissociation and Micellization of Sodium Surfactant Solutions. KnE Life Sciences. [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Structure and Steric Characteristics of n-Lauroyl-n-methyltaurine sodium salt

Abstract: This technical guide provides a comprehensive examination of n-Lauroyl-n-methyltaurine sodium salt, an anionic surfactant of significant interest to researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of n-Lauroyl-n-methyltaurine sodium salt, an anionic surfactant of significant interest to researchers, scientists, and drug development professionals. Moving beyond a basic overview, this document delves into the nuanced relationship between the molecule's specific structural features—from its amphiphilic architecture to the subtle influence of its N-methyl group—and its macroscopic physicochemical properties. We will explore the causality behind its synthesis and characterization, presenting field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle X-ray Scattering (SAXS) as tools to probe its structure and self-assembly behavior. The guide is structured to build a foundational understanding of the molecule's chemical identity and then layer upon it the steric and conformational factors that govern its function as a highly effective and mild excipient in advanced pharmaceutical formulations.

Introduction to n-Lauroyl-n-methyltaurine sodium salt: A Molecule of Interest

n-Lauroyl-n-methyltaurine sodium salt, also known by synonyms such as sodium lauroyl methyl taurate, belongs to the class of N-acyl-N-methyltaurates, which are amino sulfonic acid-based surfactants.[1] Unlike traditional sulfates, its unique structure, featuring a stable amide bond, confers properties of high biocompatibility, low irritation potential, and stability across a broad pH range.[1] These characteristics have propelled its use from personal care products into the pharmaceutical arena, where it serves as a promising excipient.[1][]

In drug development, a significant challenge lies in the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[1] N-Lauroyl-n-methyltaurine sodium salt addresses this by acting as a potent solubilizing agent. Its amphiphilic nature enables it to self-assemble into micelles above a certain concentration, creating hydrophobic microenvironments capable of encapsulating lipophilic drug molecules and enhancing their bioavailability.[1] This guide aims to provide a detailed molecular-level understanding of how its structure and steric properties enable this critical function.

Core Molecular Structure

The functionality of n-Lauroyl-n-methyltaurine sodium salt is a direct result of its well-defined molecular architecture, which consists of three primary components: a nonpolar tail, a polar headgroup, and a linking amide group.

Identifier Value
IUPAC Name sodium 2-[dodecanoyl(methyl)amino]ethanesulfonate[3][4]
CAS Number 4337-75-1[5][6]
Molecular Formula C15H30NNaO4S[][7][8]
Molecular Weight 343.46 g/mol []
  • The Hydrophobic Lauroyl Tail: This is a 12-carbon acyl chain (CH₃(CH₂)₁₀C=O) derived from lauric acid. Its long, flexible, and nonpolar nature is responsible for the molecule's hydrophobic character and its ability to interact with and solubilize other nonpolar molecules, such as lipophilic APIs.

  • The Polar Taurine-Derived Headgroup: The headgroup consists of an N-methylated aminoethyl sulfonate moiety (-N(CH₃)CH₂CH₂SO₃⁻ Na⁺). The negatively charged sulfonate group is highly hydrophilic, ensuring water solubility and driving the molecule's orientation at interfaces.

  • The Amide Linkage: The tail and headgroup are connected by a chemically stable amide bond. The presence of a methyl group on the nitrogen atom is a key structural feature that distinguishes it from other surfactants and influences its steric profile.

Caption: 2D molecular structure of n-Lauroyl-n-methyltaurine sodium salt.

Steric Characteristics and Conformational Analysis

Steric effects, which arise from the spatial arrangement of atoms, are critical in defining the behavior of surfactant molecules. They influence how molecules pack into micelles, interact with APIs, and determine the overall stability of a formulation.

  • The Role of the N-Methyl Group: The methyl group attached to the amide nitrogen introduces significant steric hindrance. This bulkiness restricts rotation around the C-N amide bond, making it more rigid than a secondary amide. This rigidity can influence the orientation of the headgroup relative to the tail, affecting the curvature of the resulting micelle. It also provides a shield against hydrolysis, contributing to the molecule's excellent stability.

  • The Flexible Lauroyl Chain: The 12-carbon tail is composed of single C-C bonds, allowing for a high degree of conformational freedom. This flexibility enables the tails to pack efficiently within the micellar core, minimizing unfavorable contact with water and maximizing hydrophobic interactions. The effective volume and shape of this tail are key determinants of the final micelle geometry (e.g., spherical, cylindrical).

  • The Bulky Sulfonate Headgroup: The tetrahedral geometry of the sulfonate group (-SO₃⁻), combined with its hydration shell, creates a large, sterically demanding polar head. The electrostatic repulsion between adjacent headgroups at an interface, combined with this steric bulk, dictates the optimal surface area per molecule and is a primary factor controlling the Critical Micelle Concentration (CMC).

Key Steric Regions Molecule n-Lauroyl-n-methyltaurine sodium salt Tail Flexible Lauroyl Tail - High conformational freedom - Governs hydrophobic core packing Molecule->Tail defines Amide N-Methyl Amide Linkage - Restricted rotation (steric hindrance) - Influences headgroup orientation - Enhances stability Molecule->Amide links Head Bulky Sulfonate Headgroup - Large hydrated radius - Electrostatic repulsion - Dictates surface area per molecule Molecule->Head defines

Caption: Logical relationship of key steric regions and their influence.

Synthesis and Purification

Understanding the synthesis of n-Lauroyl-n-methyltaurine sodium salt is crucial for quality control and for appreciating potential impurities. The two predominant industrial methods are the Schotten-Baumann reaction and direct condensation.

  • Schotten-Baumann Reaction: This classic method involves the acylation of sodium N-methyl taurate with lauroyl chloride.[7] It is typically performed in an aqueous alkaline solution to neutralize the HCl byproduct. While effective, this process can be complicated by the need to handle lauroyl chloride, which is moisture-sensitive, and may result in higher chloride ion impurities in the final product.

  • Direct Condensation: A more modern and greener approach involves the direct reaction of lauric acid with sodium N-methyl taurate at high temperatures (e.g., 215-220°C), often with a catalyst like boric acid.[7][9] This method avoids the use of acyl chlorides and produces water as the only byproduct, which can be removed by distillation to drive the reaction to completion. This process can achieve high conversion rates and product purity.[7][9][10]

cluster_0 Pathway 1: Schotten-Baumann Reaction cluster_1 Pathway 2: Direct Condensation a1 Lauroyl Chloride a4 Acylation Reaction (Low Temperature) a1->a4 a2 Sodium N-Methyl Taurate a2->a4 a3 Aqueous NaOH a3->a4 neutralizes HCl a5 Product + NaCl + H₂O a4->a5 b1 Lauric Acid b4 Condensation Reaction (High Temperature, >200°C) b1->b4 b2 Sodium N-Methyl Taurate b2->b4 b3 Catalyst (e.g., Boric Acid) b3->b4 b5 Product + H₂O (removed) b4->b5

Caption: Comparison of primary synthesis workflows.

Purification of the crude product typically involves recrystallization to remove unreacted starting materials and byproducts, followed by drying to yield a high-purity powder.[7]

Experimental and Computational Characterization

A multi-technique approach is required to fully characterize the molecular structure and steric-driven self-assembly of n-Lauroyl-n-methyltaurine sodium salt.

Protocol 1: Structural Elucidation using NMR Spectroscopy

Causality: NMR spectroscopy is the gold standard for determining the covalent framework of a molecule.[11] ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon backbone. 2D NMR experiments like COSY are essential to unambiguously assign signals and confirm the bond-by-bond structure.

Methodology:

  • Sample Preparation: Dissolve 10-15 mg of n-Lauroyl-n-methyltaurine sodium salt in 0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD). Add a suitable internal standard if quantitative analysis is needed. Transfer the solution to a 5 mm NMR tube.[11][12]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Expected signals include:

    • A triplet around 0.8-0.9 ppm (terminal -CH₃ of the lauroyl tail).

    • A broad multiplet between 1.2-1.6 ppm (-(CH₂)₈- methylene groups).

    • A triplet around 2.3-2.5 ppm (-CH₂- adjacent to the carbonyl).

    • A singlet around 3.0-3.2 ppm (N-CH₃ group).

    • Multiplets corresponding to the ethyl bridge (-N-CH₂-CH₂-SO₃⁻).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon (~175 ppm), the carbons of the lauroyl tail (14-40 ppm), the N-methyl carbon (~35 ppm), and the ethyl bridge carbons.

  • 2D COSY Acquisition: Acquire a ¹H-¹H COSY spectrum. This experiment will show cross-peaks between protons that are coupled (typically 2-3 bonds apart), allowing for definitive assignment of the methylene groups in the lauroyl tail and the ethyl bridge.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Correlate chemical shifts with known values to confirm the structure and identify any impurities.

Protocol 2: Analysis of Self-Assembly using Small-Angle X-ray Scattering (SAXS)

Causality: SAXS is a powerful technique for analyzing the nanoscale structure of materials.[13] For surfactants in solution, it provides critical information on the size, shape, and aggregation number of micelles, which are direct consequences of the molecule's steric and chemical properties.

Methodology:

  • Sample Preparation: Prepare a series of solutions of n-Lauroyl-n-methyltaurine sodium salt in the desired buffer (e.g., PBS pH 7.4) at concentrations both below and above the expected CMC. A typical concentration range might be 0.1 to 50 mM.

  • Data Acquisition:

    • Load each sample into a sample cell with X-ray transparent windows (e.g., quartz capillary).

    • Expose the sample to a collimated monochromatic X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q.

    • Acquire a scattering profile for the buffer alone for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from each sample's scattering profile.

    • Analyze the resulting scattering curves. At concentrations above the CMC, a characteristic scattering profile for micelles will be observed.

    • Fit the data using appropriate models (e.g., spherical or cylindrical form factors) to determine key parameters like the radius of gyration (Rg), micelle radius, and aggregation number.

Method Insight: Computational Modeling with Molecular Dynamics (MD)

Causality: While experimental techniques provide ensemble-averaged data, MD simulations offer an atomistic view of molecular behavior.[14][15] They are invaluable for exploring conformational landscapes, bond angle distributions, and the explicit interactions with solvent molecules that define the steric character of the surfactant and its headgroup hydration, details that are often inaccessible experimentally.

Workflow:

  • System Setup: Create an initial model of one or more surfactant molecules in a simulation box.

  • Solvation: Add explicit water molecules and counter-ions (Na⁺) to the box to mimic the experimental solution.

  • Simulation: Run the simulation for a sufficient time (nanoseconds to microseconds) to allow the system to reach equilibrium. The simulation calculates the forces between all atoms and integrates Newton's equations of motion.

  • Analysis: Analyze the resulting trajectory to calculate properties such as radial distribution functions (to understand hydration), dihedral angle distributions (to assess tail flexibility), and root-mean-square fluctuations (to identify rigid and flexible parts of the molecule).[14][15]

Overall Characterization Workflow Sample High-Purity Surfactant Sample NMR NMR Spectroscopy Sample->NMR probes SAXS Small-Angle X-ray Scattering Sample->SAXS probes MD Molecular Dynamics Simulation Sample->MD models Data1 Covalent Structure Connectivity Purity NMR->Data1 Data2 Micelle Size & Shape Aggregation Number Inter-micellar Interactions SAXS->Data2 Data3 Conformational States Hydration Shell Steric Parameters MD->Data3 Conclusion Comprehensive Molecular Profile Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Integrated workflow for comprehensive molecular characterization.

Conclusion

The utility of n-Lauroyl-n-methyltaurine sodium salt in pharmaceutical sciences is deeply rooted in its molecular structure and resulting steric characteristics. The interplay between its flexible hydrophobic tail, sterically hindered amide linkage, and bulky, charged headgroup governs its self-assembly into well-defined nanostructures capable of solubilizing challenging APIs. The N-methyl group, in particular, is a critical feature that enhances stability and modulates micellar properties. By employing a synergistic combination of experimental techniques like NMR and SAXS with computational modeling, researchers can gain a comprehensive understanding of this molecule, enabling the rational design of more effective and stable drug delivery systems. This guide has provided the foundational knowledge and methodological framework necessary for professionals to confidently characterize and deploy this versatile surfactant in their research and development endeavors.

References

  • PubChem. (n.d.). Sodium N-lauroyl-N-methyltaurine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Lauroyl-N-methyltaurine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, January 3). Sodium N-lauroyl-N-methyltaurine. Retrieved from [Link]

  • Axios Research. (n.d.). N-Lauroyl-N-Methyltaurine Sodium Salt - CAS - 4337-75-1. Retrieved from [Link]

  • PubChem. (n.d.). Sodium lauroyl methyl taurate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2015, December 23). Synthesis method for lauroyl-sodium methyl taurate. Eureka. Retrieved from [Link]

  • FORU Chemtech. (n.d.). Sodium lauroyl methyl taurate(SLMT),mild surfactant. Retrieved from [Link]

  • Azwan. (n.d.). 85-5770-35 N-Lauroyl-N-methyltaurine Sodium Salt 100mg 459272. AXEL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium methyl lauroyl taurate, 4337-75-1. Retrieved from [Link]

  • Z-El-Soueidi, C., et al. (n.d.). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4337-75-1 | Product Name : N-Lauroyl-N-methyltaurine Sodium Salt. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium.
  • ScienceDirect. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875422A - New synthesis method of N-acyl-N-methyltaurine.
  • EWG Skin Deep. (n.d.). What is SODIUM METHYL LAUROYL TAURATE. Retrieved from [Link]

  • COSMILE Europe. (n.d.). SODIUM METHYL LAUROYL TAURATE – Ingredient. Retrieved from [Link]

  • UL Prospector. (2025, December 8). Sodium Methyl Lauroyl Taurate by COSROMA - Personal Care & Cosmetics. Retrieved from [Link]

  • MDPI. (2024, November 19). A GNN-Based QSPR Model for Surfactant Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2002, October 11). A Small-Angle X-ray Scattering Study of Complexes Formed in Mixtures of a Cationic Polyelectrolyte and an Anionic Surfactant. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding X-ray-induced isomerisation in photoswitchable surfactant assemblies. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of (a) taurocholic-acid sodium salt, (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Raman and XPS study on the interaction of taurine with silver nanoparticles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nanoparticle-induced structural changes in lung surfactant membranes: an X-ray scattering study. Environmental Science. Retrieved from [Link]

  • PubMed. (2024, January 22). Exploring the impact of taurine on the biochemical properties of urate oxidase: response surface methodology and molecular dynamics simulation. Retrieved from [Link]

  • ResearchGate. (2024, January 24). (PDF) Exploring the impact of taurine on the biochemical properties of urate oxidase: response surface methodology and molecular dynamics simulation. Retrieved from [Link]

  • USDA NIFA Reporting Portal. (n.d.). Phase II: Microbial Fermentation of Taurine for the Sustainable Production of a Nutritional Ingredient - NATAUR LLC. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Process Optimization of n-Lauroyl-n-methyltaurine Sodium Salt: A Technical Whitepaper

Executive Summary n-Lauroyl-n-methyltaurine sodium salt—commonly referred to as Sodium Methyl Lauroyl Taurate (SMLT)—is a highly stable, anionic surfactant renowned for its excellent biocompatibility, broad pH stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Lauroyl-n-methyltaurine sodium salt—commonly referred to as Sodium Methyl Lauroyl Taurate (SMLT)—is a highly stable, anionic surfactant renowned for its excellent biocompatibility, broad pH stability, and resistance to hard water[1]. While historically utilized in premium personal care products, its capacity to reduce surface tension and spontaneously self-assemble into micelles has driven its rapid adoption in pharmaceutical formulations. Specifically, it is utilized in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs)[2].

This whitepaper delineates the synthetic pathways of SMLT from N-methyltaurine, critically evaluating the thermodynamic and kinetic parameters governing the traditional Schotten-Baumann condensation versus high-temperature direct amidation.

Mechanistic Pathways: Schotten-Baumann vs. Direct Amidation

The industrial and laboratory synthesis of SMLT predominantly relies on two distinct chemical pathways, each presenting unique thermodynamic profiles and impurity challenges.

Pathway A: The Schotten-Baumann Reaction (Kinetic Control) The most prevalent and reliable method for achieving pharmaceutical-grade purity involves the acylation of N-methyltaurine sodium salt with lauroyl chloride in an aqueous alkaline medium[2]. This pathway operates strictly under kinetic control. The reaction is highly exothermic and rapid, necessitating rigorous temperature (<40°C) and pH (9-11) regulation to prevent the parasitic hydrolysis of the acyl chloride into unwanted soap byproducts[2].

Pathway B: Direct Catalytic Amidation (Thermodynamic Control) Driven by green chemistry initiatives to eliminate highly reactive and corrosive acyl chlorides, direct amidation utilizes lauric acid and N-methyltaurine sodium salt[3]. This thermodynamic pathway requires elevated temperatures (215°C - 226°C) and a catalyst, typically boric acid at approximately 2% of the lauric acid mass[3][4]. While it successfully avoids chloride byproducts, the extreme thermal conditions can lead to product degradation and require complex solvent extraction systems (e.g., cyclohexane/water phase separation) to isolate the final product[4].

SynthesisPathways cluster_Schotten Pathway A: Schotten-Baumann cluster_Direct Pathway B: Direct Amidation Start N-Methyltaurine (Sodium Salt) CondA pH 9-11 (NaOH) Temp < 40°C Start->CondA CondB Boric Acid Catalyst Temp 215-226°C Start->CondB ReagentA Lauroyl Chloride ReagentA->CondA Product Sodium N-Lauroyl-N-Methyltaurate (SMLT) CondA->Product Kinetic Control High Purity ReagentB Lauric Acid ReagentB->CondB CondB->Product Thermodynamic Control Green Chemistry

Figure 1: Comparison of Schotten-Baumann and Direct Amidation synthesis pathways.

Kinetic & Thermodynamic Causality in Acylation

For drug development applications requiring >98% purity, the Schotten-Baumann pathway is preferred due to its milder conditions. However, the causality behind the experimental parameters must be deeply understood to prevent the formation of sodium laurate.

  • The pH Causality (pH 9-11): The nucleophilic attack on the acyl carbon requires the secondary amine group of N-methyltaurine to be deprotonated. If the pH drops below 9, the HCl byproduct protonates the amine, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH exceeds 11, hydroxide ions outcompete the amine, rapidly hydrolyzing lauroyl chloride into sodium laurate[2].

  • The Temperature Causality (<40°C): Acylation is highly exothermic. Elevated temperatures exponentially increase the rate of acyl chloride hydrolysis compared to amidation. Pre-cooling the aqueous phase (<10°C) and maintaining the reaction below 40°C is critical to maximize the SMLT yield and prevent thermal degradation[2].

Experimental Protocol: Bench-Scale Schotten-Baumann Synthesis

The following protocol is a self-validating system incorporating in-process controls (IPC) to ensure reproducibility and pharmaceutical-grade yield[2].

Materials
  • N-Methyltaurine (Free acid or sodium salt)

  • Lauroyl chloride (C12, >98% purity)

  • Sodium hydroxide (NaOH, 30-50% w/w aqueous solution)

  • Deionized water

  • Hydrochloric acid (HCl, 1M for final neutralization)

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve N-methyltaurine in deionized water. If starting from the free acid, add an equimolar amount of NaOH to generate the sodium N-methyltaurate salt. Cool the reactor jacket to strictly maintain the internal temperature below 10°C[2].

  • Dual-Addition Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a calibrated pH probe, an internal thermocouple, and two independent dropping funnels (one containing lauroyl chloride, the other containing 30-50% NaOH)[2].

  • Simultaneous Dropwise Addition: Initiate vigorous stirring to overcome mass transfer limitations in the biphasic mixture. Begin the simultaneous, dropwise addition of lauroyl chloride and NaOH[2].

  • In-Process Control (IPC): Dynamically adjust the NaOH addition rate to strictly maintain the pH between 9.0 and 11.0. Modulate the lauroyl chloride addition rate to ensure the exothermic heat does not push the internal temperature above 40°C (ideally maintained between 15°C - 25°C)[2]. The addition phase should span 1 to 2 hours.

  • Maturation & Neutralization: Once addition is complete, allow the mixture to stir for an additional 30 minutes to ensure complete conversion. Cool the mixture and carefully adjust the pH to a neutral range (7.0 - 8.5) using dilute HCl[2].

  • Downstream Purification: The resulting product is an aqueous paste containing SMLT and sodium chloride. For pharmaceutical grade, the paste is subjected to solvent extraction (e.g., using hot ethanol) where SMLT dissolves and NaCl precipitates. The solvent is then removed via rotary evaporation, yielding a high-purity white powder.

Workflow Step1 Step1 Step2 2. Dual Addition Acyl Chloride + NaOH Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Neutralization Adjust pH 7.0-8.5 Step3->Step4 Step5 5. Purification Desalting / Extraction Step4->Step5

Figure 2: Step-by-step workflow for the Schotten-Baumann synthesis of SMLT.

Quantitative Optimization & Quality Control

Optimizing the molar ratios and thermodynamic conditions directly impacts the purity and micelle-forming efficiency of the final surfactant. The table below summarizes the optimized parameters derived from empirical synthesis data across both pathways.

Table 1: Comparative Optimization Parameters for SMLT Synthesis

ParameterSchotten-Baumann (Alkaline)Direct Amidation (Catalytic)
Primary Reagents N-methyltaurine + Lauroyl ChlorideN-methyltaurine + Lauric Acid
Optimal Temperature < 40°C (Optimally 10-25°C)[2]215°C - 226°C[3][4]
pH Control Window Strictly 9.0 - 11.0[2]Not applicable (Melt phase)
Catalyst Required None (NaOH acts as acid binder)Boric Acid (~2% mass)[3]
Primary Byproduct Sodium Chloride (NaCl)Water (H₂O)
Molar Ratio (Acyl:Amine) 1.0 : 1.0 to 1.0 : 1.051.3 : 1.0[3]
Target Yield > 95% (with strict IPC)~ 88 - 95%[3]

Following synthesis, the product must undergo rigorous analytical validation. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is recommended to quantify residual sodium laurate and unreacted N-methyltaurine, ensuring the surfactant meets the stringent Critical Micelle Concentration (CMC) requirements for drug encapsulation[2].

References

  • Study on synthesis and properties of sodium lauroyl methyl taurate. ChemBK. Available at:[Link]

  • Rapid synthesis method for lauroyl-sodium methyl taurate (Patent CN105175290A). Patsnap. Available at: [Link]

Sources

Foundational

Technical Guide: Biodegradability Kinetics of N-Lauroyl-N-methyltaurine Sodium Salt in Aerobic Conditions

Executive Summary N-Lauroyl-N-methyltaurine sodium salt (Sodium Methyl Lauroyl Taurate; LMT) is a high-performance anionic surfactant widely utilized in sulfate-free personal care formulations. From an environmental fate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Lauroyl-N-methyltaurine sodium salt (Sodium Methyl Lauroyl Taurate; LMT) is a high-performance anionic surfactant widely utilized in sulfate-free personal care formulations. From an environmental fate perspective, LMT is classified as readily biodegradable under aerobic conditions.

The degradation kinetics follow a pseudo-first-order decay model, characterized by a rapid primary degradation phase (amide hydrolysis) followed by mineralization of the resulting metabolites (fatty acid and N-methyltaurine). Under standard OECD 301 test conditions, LMT typically exceeds the 60% ThCO₂ (Theoretical Carbon Dioxide) threshold within the 10-day window, with half-lives (


) in aquatic environments estimated between 2 to 5 days depending on inoculum density.

This guide details the kinetic mechanisms, metabolic pathways, and validated experimental protocols for assessing LMT biodegradability.

Chemical Identity & Physicochemical Context

Understanding the molecular structure is a prerequisite for predicting kinetic behavior. LMT consists of a hydrophobic lauric acid tail linked via an amide bond to a hydrophilic N-methyltaurine headgroup.[1]

PropertyValue / DescriptionImpact on Biodegradation
IUPAC Name Sodium 2-[methyl(1-oxododecyl)amino]ethanesulphonateN/A
CAS Number 4337-75-1 / 3737-57-3Regulatory ID
Molecular Weight ~343.46 g/mol Low MW facilitates transport across microbial membranes.
Functional Groups Amide, Sulfonate, N-MethylAmide: Primary site of enzymatic attack.Sulfonate: Requires specific desulfonation enzymes for mineralization.
CMC ~5–7 mM (approx. 0.17–0.24%)Above CMC, bioavailability may decrease due to micellar stability; tests must be run < CMC if possible.

Metabolic Pathway Analysis

The biodegradation of LMT is not a single-step event but a coordinated catabolic sequence. The rate-limiting step is often the initial hydrolysis or the recruitment of specific permeases.

Mechanistic Breakdown
  • Primary Biodegradation (Hydrolysis): The process initiates with the cleavage of the amide bond by extracellular or periplasmic amidases . This releases two primary metabolites:

    • Lauric Acid (C12 Fatty Acid): A standard substrate for microbial growth.

    • N-Methyltaurine: A secondary amine sulfonate.

  • Ultimate Biodegradation (Mineralization):

    • Lauric Acid: Enters the

      
      -oxidation spiral, sequentially cleaving 2-carbon units (Acetyl-CoA) which feed into the Krebs (TCA) cycle to produce CO₂ and energy.
      
    • N-Methyltaurine: This moiety requires specialized handling. It typically undergoes demethylation (via monooxygenases) to yield Taurine . Taurine is then deaminated to Sulfoacetaldehyde , which is desulfonated (releasing inorganic sulfate,

      
      ) to yield Acetate/Acetyl-CoA.
      
Pathway Visualization

The following diagram illustrates the aerobic catabolism of LMT.

LMT_Degradation LMT N-Lauroyl-N-methyltaurine (Parent Molecule) Amidase Enzyme: Amidase (Hydrolysis) LMT->Amidase Lauric Lauric Acid (C12 Fatty Acid) Amidase->Lauric NMT N-Methyltaurine Amidase->NMT BetaOx β-Oxidation Cycle Lauric->BetaOx Demethyl Demethylation (Monooxygenase) NMT->Demethyl AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Taurine Taurine Demethyl->Taurine Sulfoald Sulfoacetaldehyde Taurine->Sulfoald Deamination Desulf Desulfonation (Sulfoacetaldehyde acetyltransferase) Sulfoald->Desulf Sulfate Inorganic Sulfate (SO4 2-) Desulf->Sulfate Desulf->AcetylCoA CO2 CO2 + H2O + Biomass AcetylCoA->CO2 Krebs Cycle

Figure 1: Aerobic metabolic pathway of N-Lauroyl-N-methyltaurine showing bifurcation into fatty acid oxidation and taurine mineralization.

Biodegradation Kinetics

For regulatory and environmental modeling, the "readily biodegradable" status is insufficient; we require kinetic parameters.

Kinetic Model

The biodegradation of LMT at environmentally relevant concentrations (and in OECD 301 tests) is best described by First-Order Kinetics :



Where:

  • 
     = Concentration of residual test substance (mg/L)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = Time (days)[2][3][4][5]
    
  • 
     = First-order degradation rate constant (
    
    
    
    )
Expected Parameters

Based on structural analogs (anionic amide surfactants) and OECD 301B data:

  • Lag Phase (

    
    ):  Typically 2–4 days . This represents the acclimation period where microbial populations induce specific amidases and taurine-transport systems.
    
  • Rate Constant (

    
    ):  Expected range 0.15 – 0.35 day⁻¹ .
    
  • Half-Life (

    
    ):  Calculated as 
    
    
    
    .
    • Scientific Expectation:[4][6]2.0 – 4.6 days in active aerobic sludge.

    • Regulatory Default: European Chemicals Agency (ECHA) guidance often defaults to 15 days for fresh water modeling if specific kinetic data is absent, but LMT performs significantly faster than this default.

Factors Influencing Kinetics
  • Inoculum Density: Higher CFU/mL reduces the lag phase but should not alter

    
     significantly if substrate is limiting.
    
  • Temperature: Rates follow the Arrhenius equation. A drop from 20°C (lab) to 10°C (environment) typically halves the degradation rate (

    
    ).
    
  • Bioavailability: If tested above the CMC, the dissolution rate of micelles may become the rate-limiting step, artificially lowering

    
    .
    

Experimental Protocol: Validated OECD 301B (Modified Sturm)

While OECD 301F (Manometric Respirometry) is easier, OECD 301B (CO₂ Evolution) is preferred for LMT to avoid errors associated with nitrification oxygen demand, as the molecule contains nitrogen.

Pre-Test Considerations (The "Senior Scientist" Check)
  • Toxicity Control: Run a flask with LMT + Reference (Sodium Benzoate). If degradation < 25% in 14 days, LMT is toxic to the inoculum. (Unlikely for LMT at standard concentrations).

  • Solubility: LMT is soluble, but ensure stock solutions are clear. Warm to 30°C if slight turbidity occurs during prep.

Workflow Diagram

Experimental_Workflow Prep 1. Medium Prep Mineral Medium + Inoculum (30 mg/L SS) Dosing 2. Dosing Test Substance (10-20 mg DOC/L) Reference (Na-Benzoate) Prep->Dosing Incubation 3. Incubation 28 Days @ 22°C Dark, Aerated (CO2-free air) Dosing->Incubation Sampling 4. Sampling Trapped CO2 (Ba(OH)2) Titration every 2-3 days Incubation->Sampling Periodic Calc 5. Calculation % Degradation = (CO2_prod / ThCO2) * 100 Sampling->Calc

Figure 2: Step-by-step workflow for OECD 301B CO₂ Evolution Test tailored for LMT.

Detailed Methodology
  • Inoculum Preparation:

    • Source: Activated sludge from a plant treating predominantly domestic sewage.

    • Wash: Centrifuge and wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

    • Standardize: Adjust suspended solids (SS) to 30 mg/L in the final test mixture.

  • Test System Setup (3 Liters):

    • Test Suspension (T): Mineral medium + Inoculum + LMT (20 mg DOC/L).

    • Inoculum Blank (B): Mineral medium + Inoculum (No chemical).

    • Reference (R): Mineral medium + Inoculum + Sodium Benzoate (20 mg DOC/L).

    • Toxicity Control: Mineral medium + Inoculum + LMT + Sodium Benzoate.

  • Execution:

    • Aeration: Sparge with CO₂-free air at 30-100 mL/min.

    • CO₂ Trapping: Pass off-gas through absorbers containing 0.05 M

      
      .
      
    • Titration: Titrate the remaining

      
       with 0.05 M HCl on days 2, 5, 7, 10, 14, 21, and 28.
      
  • Calculation:

    
    
    Note: ThCO₂ (Theoretical CO₂) for LMT (
    
    
    
    ) is calculated based on its carbon content (15 carbons).

Data Interpretation & Implications

Quantitative Analysis
ParameterCriterionTypical LMT ResultInterpretation
10-Day Window ≥ 60% degradation within 10 days of reaching 10%Pass Rapid primary degradation; no accumulation of stable metabolites.
28-Day Plateau ≥ 60% ThCO₂80% - 95% Near-complete mineralization. The remaining carbon is likely incorporated into biomass.
Toxicity Control ≥ 25% degradation by Day 14Pass LMT is non-inhibitory to bacteria at test concentrations.
Environmental Implications
  • Wastewater Treatment: LMT will be effectively removed (>98%) in standard activated sludge plants. The risk of discharge into surface waters is negligible.

  • Anaerobic Conditions: While this guide focuses on aerobic conditions, note that the sulfonate group can serve as an electron acceptor for specific bacteria (e.g., Bilophila) in anaerobic environments, releasing sulfide.

References

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • European Chemicals Agency (ECHA). (2017). Guidance on Information Requirements and Chemical Safety Assessment. Chapter R.7b: Endpoint specific guidance. Link

  • Cook, A. M., & Denger, K. (2002). Dissimilation of the C2 sulfonates. Archives of Microbiology, 179, 1-6. (Mechanism of taurine/sulfonate degradation). Link

  • Steber, J. (2007). Biodegradability of Anionic Surfactants. In: Handbook of Detergents, Part B: Environmental Impact. CRC Press. (General kinetics for amide-based surfactants). Link

  • ECETOC. (2003). Technical Report No. 93: Targeted Risk Assessment of the Sulphate and Sulphonate Derivatives of Taurine. (Specific data on taurate safety and fate). Link

Sources

Exploratory

Thermal Stability Profiles of n-Lauroyl-n-methyltaurine Sodium Salt: A Technical Guide

Topic: Thermal Stability Profiles of n-Lauroyl-n-methyltaurine Sodium Salt Surfactants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[][2][3][4] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Profiles of n-Lauroyl-n-methyltaurine Sodium Salt Surfactants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[][2][3][4]

Executive Summary

n-Lauroyl-n-methyltaurine sodium salt (SMLT), also known as Sodium Methyl Lauroyl Taurate, represents a class of amino acid-based surfactants distinguished by their amide linkage.[][2][3][4] Unlike ester-based surfactants (e.g., isethionates) which are prone to rapid hydrolysis, the taurate amide bond offers superior thermal and hydrolytic stability across a broader pH range. This guide provides a mechanistic analysis of SMLT’s thermal behavior, detailing its solid-state decomposition limits, aqueous hydrolysis kinetics, and validated protocols for stability assessment in pharmaceutical and cosmetic applications.

Chemical Identity & Structural Mechanistics

CAS Number: 4337-75-1 Molecular Formula:


Molecular Weight:  343.46  g/mol [][2][3][4][5]

The stability of SMLT is governed by the resonance stabilization of its central amide bond (


).[][3][4] While the sulfonate headgroup (

) provides high water solubility and electrolyte tolerance, the N-methyl substitution on the amide nitrogen reduces the acidity of the amide proton, further hindering nucleophilic attack compared to secondary amides.[3]
The Degradation Pathway

Understanding the breakdown mechanism is prerequisite to designing stability protocols. SMLT degrades primarily via two pathways depending on the phase:

  • Solid-State Pyrolysis: At temperatures exceeding 300°C, bond scission occurs, leading to charring and volatile off-gassing.[][2][3][4]

  • Aqueous Hydrolysis: Under extreme pH or elevated temperature, the amide bond undergoes nucleophilic acyl substitution, yielding Lauric Acid and N-Methyltaurine.

G SMLT n-Lauroyl-n-methyltaurine Sodium Salt Intermediate Tetrahedral Intermediate SMLT->Intermediate + H2O H2O H2O (Hydrolysis) Heat Heat / Extreme pH Heat->Intermediate Lauric Lauric Acid (Insoluble Precipitate) Intermediate->Lauric NMT N-Methyltaurine (Water Soluble) Intermediate->NMT

Figure 1: Hydrolytic degradation pathway of SMLT.[][2][3][4] The amide bond cleavage is the rate-limiting step, accelerated by heat and pH extremes.

Thermal Stability Profile

Solid-State Stability (TGA/DSC Analysis)

For hot-process manufacturing (e.g., melt casting, extrusion), the material's solid-state limits are critical.[][2][3][4]

  • Melting Point: 192–193°C. SMLT transitions to a liquid phase without immediate degradation, allowing for high-temperature processing unlike many sugar-based surfactants.[][2][3][4]

  • Decomposition Onset (

    
    ):  ~310.5°C.[][2][3][4][5]
    
  • Processing Window: The safe processing window is defined between the melting point and 250°C. Above 250°C, minor discoloration (yellowing) may occur due to trace oxidation, even if significant mass loss is not observed until >300°C.

Data Summary: Thermogravimetric Analysis (TGA)

Temperature RegionEventImplication for Processing
< 100°C Moisture Loss (< 2%)Drying phase.[][2][3][4] No structural damage.[][3][4]
192°C Melting EndothermPhase transition.[][2][3][4] Suitable for hot-pour formulations.
250°C - 300°C Pre-decompositionRisk of oxidation/discoloration.[][2][3][4] Inert atmosphere (

) recommended.[3][4]
> 310°C Pyrolytic DegradationRapid mass loss.[][2][3][4] Irreversible breakdown.
Aqueous Hydrolytic Stability

In solution, SMLT exhibits a "U-shaped" pH-stability profile.[][2][3]

  • Optimal Stability: pH 5.0 – 9.[][2][3][4]0. In this range, the amide bond is highly resistant to hydrolysis, even at elevated temperatures (e.g., 50°C for 3 months).

  • Acid Instability: At pH < 4.0, protonation of the carbonyl oxygen facilitates nucleophilic attack by water.[2] The byproduct, Lauric Acid, is insoluble in water, leading to turbidity and precipitation.

  • Alkaline Instability: At pH > 11.0, hydroxide ions directly attack the carbonyl carbon.[2]

Comparative Half-Life (


) Estimates at 40°C: 
  • SMLT (Amide): > 2 years (at pH 7)[][3][4]

  • Sodium Lauroyl Isethionate (Ester): ~6–12 months (at pH 7)[][2][3][4]

  • Insight: The N-methyl group provides steric hindrance that significantly extends the half-life compared to non-methylated amides or esters.[][3][4]

Experimental Analysis & Validation Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Method

Standard UV detection at 214 nm is often insufficient due to the lack of strong chromophores in SMLT.[2][3][4] Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is required for accurate quantification of the surfactant and its breakdown products.[3][4]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[][2][3][4]

  • Mobile Phase B: Acetonitrile.[][2][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[][2][3][4]

  • Detector: ELSD (Drift tube temp: 50°C, Gain: 8).[2][3][4]

Validation Criteria:

  • Specificity: Ensure resolution (> 1.5) between the SMLT peak and the Lauric Acid peak.

  • Linearity:

    
     across 50–150% of target concentration.[][2][3][4]
    
Protocol B: Accelerated Stability Stress Testing

Do not rely solely on room temperature data.[2][3][4] Use Arrhenius extrapolation from accelerated conditions.[][3][4]

Workflow:

  • Sample Preparation: Prepare 10% w/w SMLT solutions buffered at pH 4.0, 7.0, and 10.0.

  • Incubation: Store aliquots at 25°C, 40°C, and 50°C.

  • Sampling Points: Days 0, 7, 14, 28, and Month 3.

  • Analysis: Quantify remaining SMLT % using Protocol A.

  • Kinetic Plotting: Plot

    
     vs. Time. A straight line indicates pseudo-first-order kinetics.[][3][4]
    

StabilityWorkflow Start Start: Formulation Sample Buffer Adjust pH (4.0, 7.0, 10.0) Start->Buffer Incubate Thermal Incubation (25°C, 40°C, 50°C) Buffer->Incubate Sampling Aliquot Withdrawal (Days 0, 7, 14, 28, 90) Incubate->Sampling HPLC HPLC-ELSD Analysis Sampling->HPLC Data Calculate k_obs & t_1/2 HPLC->Data Decision Pass/Fail Criteria: >95% Recovery Data->Decision

Figure 2: Accelerated stability testing workflow for SMLT formulations.

Formulation Implications

Manufacturing Guidelines
  • Hot Process: SMLT can be added to the oil or water phase at temperatures up to 80°C without degradation.[][2][3][4] Ensure the batch pH is adjusted before prolonged heating to avoid accelerated hydrolysis.[4]

  • Buffering: To maximize shelf-life, formulate within the pH 5.5–8.5 window. Use Citrate or Phosphate buffers to prevent pH drift.[][3][4]

  • Compatibility: SMLT is anionic.[][2][3][4][5][6][7][8] Avoid mixing with cationic polymers (e.g., Polyquaternium-10) at high concentrations without a co-surfactant (e.g., Betaine) to prevent complex precipitation.[3][4]

Troubleshooting Instability

If "graininess" or precipitation is observed in stability samples:

  • Check pH: Has it dropped below 4.5? (Indicates formation of insoluble Lauric Acid).[3][4]

  • Check Temperature History: Was the sample exposed to >50°C for extended periods?

  • Check Impurities: High levels of residual sodium chloride (>3%) from the raw material can reduce the solubility of SMLT (Salting-out effect).[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23700085, Sodium lauroyl methyl taurate. Retrieved from [Link]

  • Burnett, C. L., et al. (2015). Safety Assessment of Taurate Surfactants as Used in Cosmetics.[2][3] Cosmetic Ingredient Review. Retrieved from [Link]

  • Farn, R. J. (2006). Chemistry and Technology of Surfactants.[2][3][4] Blackwell Publishing.[][3][4] (General reference for amide surfactant hydrolysis kinetics).

  • Foru Chemtech (2024). Technical Data Sheet: Sodium Lauroyl Methyl Taurate Properties and Decomposition. Retrieved from [Link][2][3][4][5]

Sources

Foundational

Literature review of taurate-based surfactants: n-Lauroyl-n-methyltaurine sodium salt focus

An In-Depth Technical Guide to Sodium Lauroyl Methyl Taurate (SLMT) for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical revie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium Lauroyl Methyl Taurate (SLMT) for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical review of Sodium Lauroyl Methyl Taurate (SLMT), a taurate-based surfactant, with a focus on its physicochemical properties, self-assembly behavior, and applications in advanced drug delivery systems. The content is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge and actionable, field-proven insights.

Part 1: Foundational Chemistry and Physicochemical Properties of SLMT

Sodium N-lauroyl-N-methyltaurate, also known as Sodium Lauroyl Methyl Taurate (SLMT), is an anionic surfactant derived from lauric acid, N-methyltaurine, and sodium. Its unique molecular structure, featuring an amide bond that is stable against hydrolysis over a wide pH range, underpins its desirable properties. This stability contrasts with ester-linked surfactants, which are prone to degradation.

Molecular Structure and Synthesis

The synthesis of SLMT typically involves the Schotten-Baumann reaction, where lauroyl chloride is reacted with sodium N-methyltaurate in an aqueous alkaline solution. This process is well-established and allows for high-purity production.

The resulting amphiphilic molecule possesses a hydrophobic lauroyl tail (C12) and a hydrophilic headgroup composed of the N-methyltaurate moiety. This structure is crucial for its interfacial activity.

Key Physicochemical Parameters

The performance of a surfactant is defined by several key parameters. For SLMT, these properties make it a versatile and effective ingredient in various formulations.

PropertyTypical ValueSignificance in Formulation
Critical Micelle Concentration (CMC) 0.44 g/LThe concentration at which surfactant molecules begin to self-assemble into micelles. This is a key parameter for detergency and solubilization.
Surface Tension at CMC 29.0 mN/mIndicates the surfactant's efficiency in reducing surface tension at the air-water interface. Lower values signify better wetting and foaming properties.
Krafft Temperature < 0°CThe temperature at which the solubility of the surfactant equals its CMC. A low Krafft point is indicative of excellent solubility in cold water.
pH (10% Aqueous Solution) 6.5 - 7.5SLMT is effective and stable in a pH range that is compatible with physiological conditions, making it suitable for pharmaceutical and personal care applications.
Appearance White to off-white powder/flakesThis physical form allows for ease of handling and incorporation into various formulation types.

Part 2: Self-Assembly and Aggregation Behavior

The ability of SLMT to form aggregates in solution is fundamental to its function as a solubilizing agent, emulsifier, and drug delivery vehicle.

Micellization Process

Below the CMC, SLMT molecules exist as monomers in solution. As the concentration increases to and beyond the CMC, the hydrophobic tails spontaneously associate to minimize contact with water, forming spherical micelles where the hydrophilic headgroups are oriented towards the aqueous phase.

G cluster_solution Aqueous Solution cluster_micelle Micelle Structure conc_below_cmc Concentration < CMC monomers SLMT Monomers conc_below_cmc->monomers Dispersed as individual molecules conc_at_cmc Concentration ≥ CMC micelle SLMT Micelle (Hydrophobic Core) conc_at_cmc->micelle Self-assembly monomers->micelle Aggregation hydrophilic_head Hydrophilic Head (N-methyltaurate) micelle->hydrophilic_head Oriented towards water hydrophobic_tail Hydrophobic Tail (Lauroyl Chain) micelle->hydrophobic_tail Sequestered in the core

Caption: Micellization process of Sodium Lauroyl Methyl Taurate (SLMT) in an aqueous solution.

Factors Influencing Micellization

The CMC and the subsequent aggregation behavior of SLMT are not fixed values but are influenced by several environmental factors:

  • Temperature: For ionic surfactants like SLMT, an increase in temperature can decrease the hydration of the hydrophilic headgroups, which promotes micellization and lowers the CMC. However, at very high temperatures, the structured water around the headgroups can be disrupted, leading to an increase in the CMC.

  • pH: The pH of the solution can affect the charge of the headgroup. For taurate-based surfactants, the N-methyltaurate headgroup is zwitterionic over a wide pH range, contributing to its stability. However, extreme pH values can influence the ionization state and thus the CMC.

  • Presence of Additives:

    • Electrolytes (Salts): The addition of salts to a solution of an ionic surfactant like SLMT reduces the electrostatic repulsion between the charged headgroups. This is due to the shielding effect of the counter-ions, which facilitates micelle formation and leads to a lower CMC.

    • Organic Molecules: Certain organic molecules can be incorporated into the micelles. For example, short-chain alcohols can partition between the aqueous phase and the micelles, which can alter the CMC.

Part 3: Applications in Drug Delivery

SLMT's favorable properties, including its low irritation potential, excellent biocompatibility, and ability to enhance solubility, make it a highly attractive excipient for various drug delivery systems.

Solubility Enhancement of Poorly Water-Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). SLMT micelles can encapsulate these hydrophobic APIs within their core, effectively increasing their apparent solubility in aqueous media. This is crucial for improving the bioavailability of orally administered drugs and enabling the development of parenteral formulations.

Development of Nano-drug Delivery Systems

SLMT can be utilized as a primary or co-surfactant in the formulation of various nanocarriers:

  • Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil in water (o/w) or water in oil (w/o), with droplet sizes typically in the range of 20-200 nm. SLMT can effectively reduce the interfacial tension between the oil and water phases, leading to the formation of stable nanoemulsions that can encapsulate lipophilic drugs.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs and NLCs are colloidal carriers made from solid lipids. SLMT can be used as a stabilizer in their formulation, preventing particle aggregation and ensuring a long shelf-life. These systems are promising for controlled drug release and targeted delivery.

  • Micellar Solubilization: For certain APIs, simple micellar solutions of SLMT can be sufficient to achieve the desired concentration for therapeutic efficacy.

Part 4: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of SLMT and its formulations.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. One of the most common methods for its determination is through surface tension measurements.

Protocol: CMC Determination by Tensiometry (Du Noüy Ring Method)

  • Preparation of Stock Solution: Prepare a stock solution of SLMT in deionized water at a concentration significantly above the expected CMC (e.g., 10 g/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Surface Tension Measurement: a. Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. b. Ensure the platinum ring is thoroughly cleaned and flamed between each measurement to remove any residual surfactant. c. Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis: a. Plot the surface tension (mN/m) as a function of the logarithm of the SLMT concentration. b. The resulting plot will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.

G start Start prep_stock Prepare SLMT Stock Solution (e.g., 10 g/L in DI water) start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_stock->serial_dilute Ensure concentration range spans the expected CMC calibrate Calibrate Tensiometer serial_dilute->calibrate measure_st Measure Surface Tension of each dilution calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data measure_st->plot_data Clean ring between measurements determine_cmc Determine CMC at the inflection point plot_data->determine_cmc end End determine_cmc->end

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of SLMT using tensiometry.

Particle Size Analysis of Nanoemulsions

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension.

Protocol: Particle Size and Polydispersity Index (PDI) Measurement by DLS

  • Sample Preparation: a. Dilute the nanoemulsion sample with deionized water to a suitable concentration. The solution should be clear to slightly hazy. Overly concentrated samples can lead to multiple scattering effects and inaccurate results. b. Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup: a. Turn on the DLS instrument and allow it to stabilize. b. Select the appropriate measurement parameters, including the dispersant (water), temperature (e.g., 25°C), and scattering angle (typically 90° or 173°).

  • Measurement: a. Transfer the filtered sample into a clean, dust-free cuvette. b. Place the cuvette in the instrument's sample holder. c. Allow the sample to equilibrate to the set temperature for a few minutes. d. Perform the measurement. Typically, this involves multiple runs that are averaged to obtain a reliable result.

  • Data Analysis: a. The instrument's software will generate a particle size distribution report. b. The key parameters to note are the Z-average diameter (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse populations.

In Vitro Drug Release Study

The dialysis bag method is a common and relatively simple technique for assessing the in vitro release of a drug from a nano-formulation.

Protocol: In Vitro Drug Release using Dialysis Bag Method

  • Preparation of Release Medium: Prepare a release medium that ensures sink conditions (i.e., the concentration of the drug in the release medium does not exceed 10-15% of its solubility). A common choice is phosphate-buffered saline (PBS) at pH 7.4, sometimes with the addition of a small amount of a co-solvent or surfactant to enhance the solubility of the released drug.

  • Dialysis Bag Hydration: Cut a piece of dialysis tubing (with a molecular weight cut-off appropriate to retain the nano-formulation while allowing the free drug to pass through) and hydrate it in the release medium according to the manufacturer's instructions.

  • Sample Loading: a. Accurately measure a specific volume of the drug-loaded nano-formulation (e.g., 1 mL) and place it inside the dialysis bag. b. Securely close both ends of the bag, ensuring there are no leaks.

  • Release Study: a. Place the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL). b. Maintain the beaker at a constant temperature (e.g., 37°C) and stir gently with a magnetic stirrer.

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL). b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Part 5: Safety and Biocompatibility

SLMT is widely regarded as a mild and safe surfactant, which is a key reason for its increasing use in pharmaceuticals and personal care products.

  • Low Irritation Potential: Numerous studies have demonstrated that SLMT is significantly less irritating to the skin and eyes compared to traditional anionic surfactants like sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES). This is attributed to its larger headgroup and the presence of the amide bond, which reduces its potential to disrupt the skin barrier.

  • Biocompatibility: SLMT is generally considered to be biocompatible and is not associated with significant cytotoxicity at typical usage concentrations.

  • Biodegradability: SLMT is readily biodegradable, which is an important consideration for environmental safety.

Part 6: Conclusion

Sodium Lauroyl Methyl Taurate (SLMT) is a high-performance, versatile, and mild anionic surfactant with a well-characterized physicochemical profile. Its excellent stability, low irritation potential, and ability to form micelles that can solubilize poorly water-soluble compounds make it an ideal excipient for a wide range of pharmaceutical and drug delivery applications. The experimental protocols provided in this guide offer a starting point for researchers to characterize SLMT and its formulations, enabling the development of safe and effective drug products. As the demand for advanced and patient-friendly drug delivery systems continues to grow, the role of well-tolerated and functional excipients like SLMT will become increasingly important.

References

  • IAPC Journals. (2024, July 16). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. Retrieved from ADMET and DMPK: [Link]

  • SciSpace. (n.d.). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants. Retrieved from SciSpace: [Link]

  • Semantic Scholar. (2021, July 15). Micelle formation, structures, and metrology of functional metal nanoparticle compositions. Retrieved from Semantic Scholar: [Link]

  • ResearchGate. (n.d.). CMC and thermodynamic properties of sodium N-acyl prolines. Retrieved from ResearchGate: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Lauroyl-N-methyltaurine. Retrieved from PubChem: [Link]

  • Google Patents. (n.d.). CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium.
  • MDPI. (2024, January 10). Interaction Parameters for the Formation of Mixed Micelles and Partitioning of Solutes in Them: A Review. Retrieved from MDPI: [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Retrieved from Just Agriculture: [Link]

  • ResearchGate. (n.d.). Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements. Retrieved from ResearchGate: [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (n.d.). Retrieved from [Link]

  • CD Formulation. (n.d.). In Vitro Release Determination of Nanoformulations. Retrieved from CD Formulation: [Link]

  • PubMed. (2022, April 25). Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. Retrieved from PubMed: [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from Agilent: [Link]

  • National Center for Biotechnology Information. (n.d.). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Retrieved from PMC: [Link]

  • MDPI. (2023, February 3). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Retrieved from MDPI: [Link]

  • ResearchGate. (2025, September 30). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Retrieved from ResearchGate: [Link]

  • SOP: Particle size and zeta potential analysis via DLS/ELS. (n.d.). Retrieved from [Link]

  • NanoQAM. (n.d.). A Guide to Determination of Particle Size – Making an Effective and Reliable Measurement. Retrieved from NanoQAM: [Link]

  • AZoNano. (2024, December 16). Depolarized Dynamic Light Scattering (DDLS) Application for Particles Size Measurement. Retrieved from AZoNano: [Link]

  • Bettersize Instruments. (2023, January 16). A Practical Guide to Nanoparticle Characterization by Light Scattering Techniques. Retrieved from Bettersize Instruments: [Link]

  • Brookhaven Instruments. (2019, November 8). Guide for Dynamic Light Scattering (DLS) sample preparation. Retrieved from Brookhaven Instruments: [Link]

Exploratory

Adsorption Isotherms of Sodium N-Lauroyl-N-Methyltaurate on Solid Surfaces: A Comprehensive Mechanistic Guide

Executive Summary Sodium N-lauroyl-N-methyltaurate (SLMT), also known as n-Lauroyl-n-methyltaurine sodium salt, is a mild, sulfate-free anionic surfactant. Due to its excellent biocompatibility, resistance to hydrolysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium N-lauroyl-N-methyltaurate (SLMT), also known as n-Lauroyl-n-methyltaurine sodium salt, is a mild, sulfate-free anionic surfactant. Due to its excellent biocompatibility, resistance to hydrolysis, and low irritation profile, it has become a critical component in advanced cosmetic formulations (e.g., conditioning shampoos) and enhanced oil recovery (IOR) systems[1]. Understanding the adsorption isotherm of SLMT on solid surfaces—ranging from silicon wafers to complex keratinous hair fibers—is essential for optimizing its deposition, controlling surface friction, and predicting phase behavior in multi-component mixtures.

This whitepaper provides an in-depth technical analysis of SLMT adsorption thermodynamics, the profound impact of polyelectrolyte co-solutes, and the rigorous experimental workflows required to generate self-validating adsorption isotherms.

Molecular Architecture and Interfacial Relevance

Unlike traditional alkyl sulfates like Sodium Dodecyl Sulfate (SDS), SLMT features a bulky methyltaurate headgroup. This structural nuance significantly alters its critical packing parameter and hydration sphere. SLMT is notably less susceptible to degradation into highly surface-active impurities compared to SDS, ensuring higher stability in aqueous environments[1].

When interacting with solid substrates (such as silica, silicon dioxide, or hair cuticles), SLMT's adsorption is governed by a delicate balance of electrostatic attraction between the anionic headgroup and surface charges, and the hydrophobic effect driving the assembly of the lauroyl tails.

Thermodynamic Framework of SLMT Adsorption

The adsorption of ionic surfactants like SLMT onto solid surfaces typically follows a highly structured, concentration-dependent pathway. This process is best described by a four-region isotherm model (often adapted from the Fuerstenau model for ionic surfactants).

AdsorptionPhases R1 Region I Electrostatic Binding R2 Region II Hemimicellization R1->R2 Hydrophobic Interactions R3 Region III Admicelle Formation R2->R3 Tail-Tail Packing R4 Region IV Plateau (CMC) R3->R4 Bulk Micelle Equilibrium

Four-stage adsorption mechanism of ionic surfactants on solid surfaces.

  • Region I (Henry's Law Region): At very low bulk concentrations, individual SLMT monomers adsorb onto oppositely charged or neutral sites primarily via electrostatic interactions. The adsorption density increases linearly with concentration.

  • Region II (Hemimicelle Formation): As surface concentration increases, lateral hydrophobic interactions between the lauroyl tails initiate the formation of two-dimensional aggregates (hemimicelles). The adsorption isotherm exhibits a steep upward slope.

  • Region III (Admicelle Formation): The surface undergoes charge reversal. Additional SLMT molecules adsorb with their headgroups facing the bulk aqueous phase, forming bilayer-like structures known as admicelles.

  • Region IV (Plateau): Once the bulk concentration reaches the Critical Micelle Concentration (CMC), the chemical potential of the surfactant monomers becomes constant. The solid surface is saturated, and the isotherm plateaus.

Synergistic Adsorption: Polyelectrolyte-Surfactant Complexes

In practical applications, SLMT is rarely used in isolation. It is frequently formulated with cationic polymers, such as poly(diallyldimethylammonium chloride) (PDADMAC), to enhance surface deposition[2],[3].

The adsorption of these mixtures onto solid surfaces is highly complex. At low bulk surfactant concentrations, the free SLMT concentration is minimal, and the interfacial composition is dominated by the bulk polyelectrolyte-surfactant complexes[2]. However, as the SLMT concentration increases, a transition to synergistic co-adsorption of both the complexes and free surfactant occurs[2].

During the mixing protocol, kinetically trapped aggregates frequently form due to local Marangoni gradients[4],[5]. These aggregates drive the solution toward phase separation (coacervation) even if the overall complexes remain undercharged[4]. When these mixtures evaporate on solid substrates like silicon wafers, the pinning effect and the adsorption kinetics of the kinetically trapped aggregates dictate the final morphology and friction coefficient of the deposited layer[3].

Experimental Methodologies for Isotherm Construction

To build a trustworthy adsorption isotherm, researchers must employ techniques that can decouple the mass of the surfactant from the hydrodynamically coupled solvent.

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is the gold standard for measuring the real-time adsorption of SLMT and its complexes onto solid surfaces (e.g., silica sensors or spin-coated keratin)[6].

Causality of Experimental Choice: Traditional dry techniques (like XPS) require vacuum, which destroys the hydration layer. QCM-D operates in the liquid phase. Because SLMT admicelles and PDADMAC-SLMT coacervates are highly viscoelastic, the standard Sauerbrey equation (which assumes a rigid mass) will severely underestimate the adsorbed amount. Therefore, measuring the dissipation shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) alongside the frequency shift (

) allows researchers to apply the Voigt-Voinova model to accurately extract both the true adsorbed mass and the shear modulus of the layer.

QCMD_Protocol S1 1. Sensor Equilibration Establish Δf and ΔD baseline in buffer S2 2. SLMT Injection Introduce surfactant at concentration C < CMC S1->S2 S3 3. Real-Time Monitoring Record frequency (mass) & dissipation (viscoelasticity) S2->S3 S4 4. Rinsing Phase Flush with buffer to assess desorption/irreversibility S3->S4 S4->S2 Increment C S5 5. Voigt-Voinova Modeling Extract adsorbed mass and shear modulus S4->S5

Self-validating QCM-D experimental workflow for measuring surfactant adsorption.

Step-by-Step Protocol:

  • Baseline Establishment: Flow the background electrolyte (e.g., 10 mM NaCl) over the sensor at a constant temperature (e.g., 25°C) until

    
     and 
    
    
    
    drift is < 0.5 Hz/10 min.
  • Injection: Inject the lowest concentration of SLMT solution. Maintain a constant flow rate (e.g., 50 µL/min) to prevent mass transport limitations.

  • Equilibration: Monitor the shifts until a new plateau is reached, indicating equilibrium surface coverage for that specific bulk concentration.

  • Rinsing: Flush with the background electrolyte. A partial return to baseline indicates reversible adsorption (typical of Region I), while persistent shifts indicate irreversible admicelle/complex deposition[7].

  • Iteration: Repeat for increasing SLMT concentrations up to and exceeding the CMC.

Solution Depletion Method (UV-Vis / TOC)

For high-surface-area solids (e.g., colloidal silica or powdered keratin), the depletion method is utilized.

  • Mix a known mass of the solid with a known volume of SLMT solution at various initial concentrations (

    
    ).
    
  • Agitate the suspension until thermodynamic equilibrium is achieved (often 24–48 hours).

  • Centrifuge the mixture to separate the solid phase.

  • Quantify the residual equilibrium concentration (

    
    ) in the supernatant using Total Organic Carbon (TOC) analysis or UV-Vis spectroscopy (if complexed with a UV-active tracer).
    
  • Calculate the adsorption density (

    
    ) using the mass balance equation: 
    
    
    
    , where
    
    
    is volume,
    
    
    is solid mass, and
    
    
    is the specific surface area.

Quantitative Data Presentation

The table below synthesizes representative thermodynamic and physical parameters for SLMT adsorption onto a model hydrophilic solid surface, contrasting it with the industry-standard SDS to highlight SLMT's unique interfacial profile.

ParameterSodium N-Lauroyl-N-Methyltaurate (SLMT)Sodium Dodecyl Sulfate (SDS)
Molecular Weight ( g/mol ) 343.46288.38
Typical CMC in Water (mM) ~ 2.5 - 3.0~ 8.0 - 8.3
Max Adsorption Density (

) (

)
~ 3.2~ 4.1
Adsorbed Layer Viscoelasticity High (Bulky headgroup prevents rigid packing)Low (Forms rigid crystalline-like admicelles)
Synergy with PDADMAC High (Forms kinetically trapped coacervates)[4]Moderate (Prone to rapid precipitation)
Desorption Reversibility Partially Irreversible (Strong tail interactions)Highly Reversible upon dilution

Note: Exact values vary based on ionic strength, temperature, and specific solid surface energy.

Conclusion

The adsorption isotherm of Sodium N-lauroyl-N-methyltaurate (SLMT) on solid surfaces is a dynamic, multi-stage process heavily influenced by its bulky methyltaurate headgroup. When engineered into formulations alongside polyelectrolytes like PDADMAC, SLMT demonstrates a profound transition from bulk-dominated complexation to synergistic co-adsorption at the solid interface. By employing rigorous, self-validating analytical techniques like QCM-D modeled with Voigt-Voinova mechanics, researchers can accurately map these isotherms, paving the way for more sustainable, highly efficient interfacial formulations.

References

  • Towards understanding the behavior of polyelectrolyte–surfactant mixtures at the water/vapor interface closer to technologically-relevant conditions. Physical Chemistry Chemical Physics (RSC Publishing).
  • Towards understanding the behavior of polyelectrolyte – surfactant mixtures at the water / vapor interface closer to technologically-relevant conditions. arXiv.
  • Physico-chemical challenges on the self-assembly of natural and bio-based ingredients on hair surfaces: towards sustainable haircare formul
  • Two Different Scenarios for the Equilibration of Polycation—Anionic Solutions at Water–Vapor Interfaces.
  • Evaporation of Sessile Droplets of Polyelectrolyte/Surfactant Mixtures on Silicon Wafers. MDPI.
  • Effect of a natural amphoteric surfactant in the bulk and adsorption behavior of polyelectrolyte-surfactant mixtures.
  • Dr. Andrew Akanno | Author. SciProfiles.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Protein Extraction using N-Lauroyl-N-methyltaurine (LMT) Sodium Salt

Executive Summary: The "Cold-Soluble" Alternative to SDS In the landscape of protein solubilization, researchers often face a binary choice: the aggressive denaturation of Sodium Dodecyl Sulfate (SDS) or the mild, often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cold-Soluble" Alternative to SDS

In the landscape of protein solubilization, researchers often face a binary choice: the aggressive denaturation of Sodium Dodecyl Sulfate (SDS) or the mild, often insufficient solubilization of non-ionic detergents like Triton X-100.

N-Lauroyl-N-methyltaurine sodium salt (LMT) (CAS: 4337-75-1) occupies a critical "Goldilocks" zone in proteomic sample preparation. As an anionic


-acyl taurate surfactant, LMT offers solubilization power comparable to SDS but possesses two distinct physicochemical advantages:
  • Cold Stability: Unlike SDS, which precipitates at low temperatures, LMT remains soluble at 4°C, protecting heat-sensitive proteomes during prolonged extraction.

  • Divalent Cation Tolerance: LMT does not precipitate in the presence of Ca²⁺ or Mg²⁺, enabling the use of metalloprotease-dependent buffers or DNase/RNase additives that would fail in SDS or carboxylate-soap buffers.

This guide details the preparation and application of LMT buffers for extracting hydrophobic and membrane-associated proteins while maintaining compatibility with downstream immunoprecipitation (IP) and enzymatic assays.

Physicochemical Profile & Mechanism

To use LMT effectively, one must understand its behavior in solution. Unlike standard soaps (e.g., Sodium Laurate), the taurine headgroup provides sulfonate-based hydrophilicity that is insensitive to hard water ions.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~343.46 g/mol Facilitates removal via dialysis or ultrafiltration compared to large polymeric detergents.
CMC (Critical Micelle Conc.) ~1–3 mM (~0.03–0.1% w/v)Working concentrations of 1–2% ensure robust micelle formation for lipid membrane disruption.
Charge AnionicMimics SDS in imparting negative charge, aiding electrophoretic mobility (LMT-PAGE is possible).
pH Stability pH 3.0 – 11.0Compatible with acidic elution in IP or alkaline lysis methods.
Cold Tolerance High (Soluble at 0–4°C)Crucial: Allows lysis to occur strictly on ice, minimizing protease activity.

Buffer Preparation Protocol

A. Safety & Handling
  • Hazard: LMT powder can be an inhalation irritant. Weigh in a fume hood.

  • Storage: Store powder at 2–8°C. Stock solutions are stable at Room Temperature (RT) for 3 months.

B. Stock Solution (10% w/v LMT)

Target Volume: 50 mL

  • Weigh 5.0 g of N-Lauroyl-N-methyltaurine sodium salt.

  • Add 40 mL of ultrapure (Milli-Q) water in a sterile 50 mL conical tube.

  • Vortex vigorously. Note: LMT foams significantly. Allow foam to settle or centrifuge briefly.

  • Adjust volume to 50 mL with water.

  • Filter sterilize using a 0.22 µm PES membrane (Do not use nylon, which may bind the surfactant).

  • Label as 10% LMT Stock . Store at RT.

C. Working Lysis Buffer (Standard Formulation)

This formulation mimics a modified RIPA buffer but replaces SDS/Deoxycholate with LMT for cold-stability and cation compatibility.

ComponentFinal Conc.Quantity (for 100 mL)Function
Tris-HCl (pH 7.5) 50 mM5 mL (of 1M Stock)Buffering agent.
NaCl 150 mM3 mL (of 5M Stock)Ionic strength to stabilize protein interactions.
LMT 2.0% (w/v) 20 mL (of 10% Stock)Primary solubilizing agent.
MgCl₂ (Optional)1 mM100 µL (of 1M Stock)Cofactor for DNase (if adding).
Water N/AFill to 100 mLSolvent.

Additives (Add immediately before use):

  • Protease Inhibitor Cocktail (1x)

  • Phosphatase Inhibitor (if studying signaling pathways)

  • Benzonase/DNase I (Optional: LMT allows this, unlike SDS)

Experimental Workflow: Protein Extraction

The following workflow ensures maximum yield from mammalian cell pellets or soft tissue.

LMT_Extraction_Workflow Start Cell Pellet / Tissue (Fresh or Frozen) Lysis Add Cold LMT Lysis Buffer (10:1 v/w ratio) Start->Lysis Homogenize Mechanical Homogenization (Dounce or Bead Beater) Lysis->Homogenize Disrupt membranes Incubate Incubate on ICE 30 mins (Agitate every 10 min) Homogenize->Incubate Solubilize proteins Clarify Centrifuge 16,000 x g, 20 min, 4°C Incubate->Clarify Pellet debris Supernatant Collect Supernatant (Soluble Protein Fraction) Clarify->Supernatant Keep liquid Downstream Downstream Analysis (BCA, WB, IP, FASP-MS) Supernatant->Downstream

Figure 1: Step-by-step extraction workflow using LMT buffer. Note the strict adherence to 4°C, which is permitted by LMT's high solubility at low temperatures.

Detailed Steps:
  • Preparation: Pre-chill the LMT Working Buffer on ice.

  • Lysis: Resuspend cell pellet (e.g.,

    
     cells) in 500 µL cold LMT Buffer. For tissue, use 1 mL buffer per 100 mg tissue.
    
  • Disruption:

    • Cells: Pipette up and down; vortex for 10 seconds.

    • Tissue:[1] Homogenize using a bead beater or Dounce homogenizer.

  • Incubation: Incubate on ice for 30 minutes. Critical: Invert tube every 10 minutes. Why? LMT micelles need time to penetrate lipid bilayers and displace lipids from membrane proteins.

  • Clarification: Centrifuge at 16,000 × g for 20 minutes at 4°C .

  • Collection: Transfer the clear supernatant to a fresh, pre-chilled tube. Avoid disturbing the lipid layer (if any) floating on top.

Downstream Compatibility & Decision Matrix

LMT is versatile, but not universal. Use this decision matrix to determine if LMT is suitable for your specific endpoint.

Detergent_Selection_Logic Start Protein Extraction Goal Q1 Is the protein membrane-bound? Start->Q1 Q2 Is Native Structure Required? Q1->Q2 Yes Use_NonIonic Use Triton/NP-40 Q1->Use_NonIonic No (Cytosolic) Q3 Downstream Application? Q2->Q3 Yes (Maintain Activity) Use_SDS Use SDS (RIPA) Q2->Use_SDS No (Denatured OK) Use_LMT Use LMT Buffer Q3->Use_LMT IP / Kinase Assay / Cold Lysis Q3->Use_NonIonic Simple ELISA

Figure 2: Decision matrix for selecting LMT over SDS or Non-ionic detergents.

Compatibility Table
AssayCompatibilityNotes
BCA Assay Compatible LMT does not interfere with copper reduction (unlike reducing agents).
Bradford Assay Incompatible Anionic detergents interfere with Coomassie dye binding.
Western Blot Excellent Can be mixed with Laemmli buffer. LMT runs similarly to SDS.
Mass Spec (LC-MS) Requires Removal LMT suppresses ionization. Must be removed via FASP, SP3, or S-Trap protocols prior to digestion.
Immunoprecipitation Good Less harsh than SDS; preserves many antibody-epitope interactions.

Troubleshooting & Optimization

Problem: Low Protein Yield

  • Cause: Insufficient detergent-to-lipid ratio.

  • Solution: Increase LMT concentration to 3% or increase the volume of lysis buffer.

Problem: Viscous Lysate (DNA contamination)

  • Cause: Genomic DNA release.

  • Solution: Because LMT is compatible with Mg²⁺, add 25 U/mL Benzonase or DNase I directly to the lysis buffer and incubate for 10 min on ice. This is a major advantage over SDS buffers.

Problem: Cloudiness upon storage

  • Cause: High salt concentration or pH drift.

  • Solution: LMT is sensitive to very high ionic strength (>1M NaCl). Keep salt physiological (150 mM). Ensure pH > 6.0, as free fatty acids may precipitate at low pH.

References

  • Detergent Properties & CMC Data

    • Source: PubChem.[2] "Sodium N-lauroyl-N-methyltaurine."[2][3][4][5][][7][8][9]

    • URL:[Link]

  • Comparison of Anionic Surfactants in Proteomics

    • Source: Lin, Y., et al. (2013).[10] "Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics."[10] PLOS ONE. (Contextual reference for anionic surfactant behavior).

    • URL:[Link][10]

  • General Protocol for Detergent Selection: Source: Cornell University Biotechnology Resource Center. "Detergents and Mass Spectrometry."
  • LMT Chemical Safety & Handling

    • Source: Sigma-Aldrich Product Sheet (CAS 4337-75-1).[5]

Sources

Application

Advanced Solubilization of Membrane Proteins Using n-Lauroyl-n-methyltaurine Sodium Salt (LMT)

Target Audience: Membrane Protein Biochemists, Structural Biologists, and Drug Formulation Scientists. Objective: To provide a mechanistic rationale and self-validating protocol for the use of n-Lauroyl-n-methyltaurine s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Membrane Protein Biochemists, Structural Biologists, and Drug Formulation Scientists. Objective: To provide a mechanistic rationale and self-validating protocol for the use of n-Lauroyl-n-methyltaurine sodium salt (LMT) in the extraction and solubilization of challenging membrane proteins.

Mechanistic Rationale: Bridging the Gap Between Efficacy and Mildness

The solubilization of integral membrane proteins requires a delicate thermodynamic balance. The chosen detergent must possess sufficient amphiphilic character to disrupt the native lipid bilayer and coat the hydrophobic transmembrane domains, yet remain mild enough to prevent the global denaturation of the protein's tertiary structure.

Traditionally, biochemists rely on non-ionic detergents (e.g., DDM, LMNG) for structural preservation or harsh anionic detergents (e.g., SDS) for total extraction. n-Lauroyl-n-methyltaurine sodium salt (LMT) , an amino acid-based anionic surfactant, occupies a highly valuable intermediate niche.

The Structural Advantage of LMT

Unlike Sodium Dodecyl Sulfate (SDS), which features a small, highly charged sulfate headgroup that aggressively penetrates and unfolds protein cores, LMT incorporates an


-methyltaurate headgroup linked via an amide bond to a lauroyl tail. This specific molecular architecture introduces steric hindrance and alters the hydration shell dynamics. Consequently, LMT effectively intercalates into lipid rafts and solubilizes the bilayer but is significantly less chaotropic to folded proteins.

Recent in vitro interaction studies highlight LMT's unique protein-binding profile. While it is mild enough to be used in formulations without causing complete protein denaturation, it has been shown to interact with specific inhibitor-binding sites on proteins such as the SARS-CoV-2 Spike protein and human ACE2[1][2]. This demonstrates that LMT can selectively modulate protein-protein interactions without destroying the underlying protein architecture, making it an excellent candidate for extracting tough membrane complexes where non-ionic detergents fail.

Physicochemical Profiling

Understanding the physicochemical properties of LMT is critical for calculating the optimal Detergent-to-Protein (D:P) ratio and predicting micellar behavior during downstream chromatography.

Table 1: Comparative Physicochemical Properties of LMT and Standard Detergents

DetergentChemical ClassMW ( g/mol )CMC (mM)Denaturing StrengthPrimary Application Profile
LMT Anionic (Taurate)343.46~1.5 - 2.5ModerateExtraction of tough membrane proteins; viral assays
SDS Anionic (Sulfate)288.38~8.2HighTotal denaturation; Inclusion body recovery
DDM Non-ionic (Maltoside)510.60~0.17LowCryo-EM; Native structural biology

Note: The Critical Micelle Concentration (CMC) of LMT is highly dependent on the ionic strength of the buffer. In standard 150 mM NaCl buffers, the CMC will lower due to charge shielding of the taurate headgroups.

Solubilization Workflow

The following pathway illustrates the logical progression from raw cell biomass to a purified, LMT-solubilized membrane protein fraction.

Workflow N1 1. Cell Lysis & Homogenization N2 2. Low-Speed Centrifugation (10,000 x g, 15 min) N1->N2 N3 3. Ultracentrifugation (100,000 x g, 1h) N2->N3 Supernatant N4 4. Membrane Pellet Isolation (Resuspend & Quantify) N3->N4 Pellet N5 5. LMT Detergent Addition (Titrate D:P Ratio) N4->N5 N6 6. Solubilization Incubation (4°C, 1-2h, End-over-End) N5->N6 N7 7. Clarification Ultracentrifugation (100,000 x g, 1h) N6->N7 N8 8. Solubilized Protein Supernatant (Ready for SEC/Affinity) N7->N8 Supernatant

Workflow for membrane protein solubilization using LMT detergent.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every extraction step is paired with a validation checkpoint to ensure data integrity and to distinguish true micellar solubilization from the formation of amorphous aggregates.

Phase 1: Membrane Fraction Preparation

Causality: Isolating the membrane fraction before adding detergent removes cytosolic proteins, drastically reducing the total protein concentration and preventing the detergent from being sequestered by non-target soluble proteins.

  • Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% Glycerol, 1x Protease Inhibitor Cocktail). Disrupt cells using a microfluidizer or sonicator on ice.

  • Debris Removal: Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C. Discard the pellet (unbroken cells and nuclei).

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 × g for 1 hour at 4°C.

  • Resuspension: Discard the supernatant (cytosolic fraction). Resuspend the translucent membrane pellet in Solubilization Buffer (same as Lysis Buffer, but strictly without detergent yet). Homogenize gently using a Dounce homogenizer.

  • Quantification: Determine the total membrane protein concentration using a BCA assay. Adjust the concentration to exactly 5.0 mg/mL .

Phase 2: LMT Solubilization and Validation

Causality: Solubilization is a thermodynamic equilibrium process. Adding LMT at 4°C minimizes protease activity and stabilizes the extracted protein-detergent complexes (PDCs).

  • Detergent Addition: Prepare a 10% (w/v) LMT stock solution in water. Slowly add the LMT stock to the resuspended membranes to achieve the desired Detergent-to-Protein (D:P) ratio (see Section 5). For an initial screen, target a 3:1 (w/w) D:P ratio (e.g., 1.5% LMT final concentration for 5 mg/mL protein).

  • Incubation: Incubate the mixture at 4°C for 1 to 2 hours with gentle end-over-end rotation. Do not vortex, as LMT will foam heavily and cause surface denaturation at the air-water interface.

  • Clarification: Ultracentrifuge the mixture at 100,000 × g for 1 hour at 4°C. This critical step separates the LMT-solubilized proteins (supernatant) from the unsolubilized lipids and aggregated proteins (pellet).

  • Validation Checkpoint (Self-Validation):

    • Carefully decant the supernatant into a clean tube.

    • Resuspend the remaining pellet in a volume of buffer equal to the supernatant.

    • Run equal volumes of both fractions on an SDS-PAGE gel and perform a Western Blot against your target protein.

    • Success Metric: >80% of the target protein signal must be in the supernatant fraction. If the protein remains in the pellet, the D:P ratio is too low or LMT is insufficient for this specific lipid microdomain.

Quantitative Optimization of the D:P Ratio

Because LMT can interact with specific protein binding pockets at high concentrations[2], finding the exact concentration that solubilizes the membrane without inhibiting downstream functional assays is paramount.

Table 2: Empirical Optimization of LMT D:P Ratios (Based on 5 mg/mL Membrane Protein)

LMT Final Conc. (% w/v)D:P Ratio (w/w)Solubilization EfficiencyTarget Protein Integrity / Activity
0.5% 1:1< 30%Excellent (Native-like)
1.0% 2:1~ 60%High
1.5% 3:1~ 85%Moderate-High
2.5% 5:1> 95%Moderate (Potential active-site inhibition)

Recommendation: Always perform a small-scale matrix screen utilizing the parameters in Table 2 before scaling up. Assess both the solubilization efficiency (via Western Blot) and the functional integrity (via ligand binding or enzymatic assay).

Causality-Driven Troubleshooting

When solubilization fails, the cause is usually thermodynamic or mechanical. Use this matrix to identify and resolve issues.

Observed IssueMechanistic CauseCorrective Action
Target protein remains in the 100,000 x g pellet. The LMT concentration is below the threshold required to transition from lipid-detergent vesicles to mixed micelles.Increase the D:P ratio to 4:1 or 5:1. Ensure the buffer ionic strength is high enough (≥150 mM NaCl) to shield the anionic taurate headgroups and lower the CMC.
Protein is solubilized but loses enzymatic activity. High concentrations of LMT are competitively binding to active sites or causing localized unfolding.Decrease the D:P ratio. Alternatively, mix LMT with a non-ionic detergent (e.g., 0.5% LMT + 0.5% DDM) to create mixed micelles that are milder.
Severe foaming during extraction. Excessive mechanical agitation introduces air, causing LMT to align at the air-water interface, leading to protein precipitation.Switch from magnetic stirring or vortexing to gentle end-over-end rotation in completely filled, air-tight tubes.
Precipitation upon dialysis. LMT is being removed too rapidly, causing the hydrophobic transmembrane domains to aggregate before lipids can replace the detergent.Ensure the dialysis buffer contains LMT at or slightly above its CMC (~1.5 mM) to maintain micellar stability during buffer exchange.

References

  • K. Okamoto, et al., "The inhibitory effects of toothpaste and mouthwash ingredients on the interaction between the SARS-CoV-2 spike protein and ACE2, and the protease activity of TMPRSS2 in vitro," PLOS ONE, vol. 16, no. 9, p. e0257705, 2021. Available:[Link]

Sources

Method

Application Note: Formulation Dynamics and Protocols for Mild Sulfate-Free Cleansers Utilizing Sodium Methyl Lauroyl Taurate (SMLT)

Executive Summary & Mechanistic Grounding The transition from traditional alkyl sulfates (e.g., Sodium Lauryl Sulfate) to ultra-mild, sulfate-free alternatives is a critical mandate in modern dermatological and cosmetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The transition from traditional alkyl sulfates (e.g., Sodium Lauryl Sulfate) to ultra-mild, sulfate-free alternatives is a critical mandate in modern dermatological and cosmetic drug development. Sodium Methyl Lauroyl Taurate (SMLT) is a high-performance, taurate-type anionic surfactant synthesized via the amidation of coconut-derived lauroyl chloride with N-methyltaurine[1].

Mechanistically, SMLT is distinguished by its bulky, sterically hindered methyltaurate headgroup. Unlike standard linear sulfates that aggressively intercalate into and strip the stratum corneum's lipid matrix, SMLT's molecular geometry prevents deep epidermal penetration[2]. This selective cleansing mechanism effectively solubilizes surface sebum and environmental debris while minimizing lipid extraction and protein denaturation, thereby preserving the skin's natural barrier integrity[3].

Physicochemical Profiling & Rheological Causality

Formulating with SMLT requires a fundamental understanding of its micellar dynamics. SMLT exhibits a low critical micelle concentration (CMC) and maintains robust foam stability across a broad pH range (3.0–11.0), even in the presence of hard water and high sebum loads[4][5].

Table 1: Physicochemical Specifications of SMLT
ParameterSpecification / CharacteristicFormulation Implication
INCI Name Sodium Methyl Lauroyl TaurateStandardized nomenclature for global compliance[4].
Active Matter 30% (Liquid/Paste) or >95% (Powder)Allows flexibility in water-reduced or solid formulations[5][6].
pH Stability 3.0 – 11.0Compatible with acidic skin-mantle formulations (pH 5.5)[4].
Hard Water Tolerance ExcellentResists calcium/magnesium precipitation, maintaining foam[3].
Irritation Potential Ultra-Low (Non-comedogenic)Ideal for sensitive skin, atopic dermatitis, and baby care[1].

The Causality of Rheology Modification: A major challenge in sulfate-free formulation is the inability to build viscosity using simple electrolytes (e.g., NaCl). Traditional SLES systems rely on salt to screen electrostatic repulsions, forcing spherical micelles to entangle into viscous, worm-like structures. SMLT’s bulky headgroup resists this transition[7]. Therefore, to achieve consumer-acceptable viscosity, formulators must rely on associative thickeners (e.g., PEG-120 Methyl Glucose Dioleate) or amphoteric co-surfactants (e.g., Cocamidopropyl Betaine). These additives intercalate between the anionic taurate headgroups, reducing electrostatic repulsion and forcing micellar elongation[2].

Experimental Workflows & Protocols

The following workflow illustrates the controlled micellar assembly required to produce a stable, isotropic SMLT cleanser.

FormulationWorkflow PhaseA Phase A: Aqueous Hydration Water, Chelator, Humectants PhaseB Phase B: Primary Surfactant SMLT (30% Active) PhaseA->PhaseB Heat to 65°C, Mix at 200 rpm PhaseC Phase C: Amphoteric Co-Surfactant Cocamidopropyl Betaine PhaseB->PhaseC Homogenize until clear PhaseD Phase D: Rheology Modifiers PEG-120 Methyl Glucose Dioleate PhaseC->PhaseD Add slowly, Maintain 60-65°C PhaseE Phase E: pH Adjustment & Preservatives Citric Acid (pH 5.5-6.0) PhaseD->PhaseE Cool to 40°C, Adjust pH Final Stable Sulfate-Free Cleanser (Isotropic Micellar Solution) PhaseE->Final Cool to RT, Quality Control

Fig 1. Step-by-step micellar assembly and formulation workflow for SMLT-based sulfate-free cleansers.

Protocol 1: Prototyping a 10% Active SMLT-Based Facial Cleanser

This protocol yields 100g of a dermatologically mild, high-foaming cleanser.

Step-by-Step Methodology:

  • Phase A (Hydration & Chelation): In a primary compounding vessel, add 65.9g of Deionized Water. Add 0.1g of Disodium EDTA.

    • Causality: EDTA chelates trace multivalent cations (Ca²⁺, Mg²⁺) that could prematurely trigger micellar precipitation, ensuring a self-validating baseline of long-term stability.

  • Phase B (Primary Surfactant): Add 20.0g of SMLT (30% Active Liquid)[3]. Begin heating the vessel to 65°C under continuous overhead stirring at 200 rpm.

    • Causality: Heating increases kinetic energy, allowing the surfactant monomers to rapidly hydrate and self-assemble into a clear, isotropic micellar dispersion[8].

  • Phase C (Co-Surfactant): Once the solution reaches 65°C and is completely transparent, slowly add 10.0g of Cocamidopropyl Betaine (30% Active).

    • Causality: The zwitterionic nature of CAPB reduces the electrostatic repulsion between SMLT headgroups, promoting closer micellar packing and initiating viscosity build-up.

  • Phase D (Rheology Modification): Add 3.0g of PEG-120 Methyl Glucose Dioleate. Maintain temperature at 65°C and mix until completely dissolved.

    • Causality: The hydrophobic tails of this associative thickener insert into the SMLT/CAPB micelles, creating a robust 3D gel network that stabilizes the formula and provides a luxurious rheological profile.

  • Phase E (Neutralization & Preservation): Remove from heat. Once the batch cools to 40°C, add 1.0g of a broad-spectrum preservative (e.g., Phenoxyethanol/Ethylhexylglycerin). Adjust the pH to 5.5 using a 50% w/w Citric Acid solution.

    • Causality: Adjusting to the skin's natural acidic mantle (pH 5.5) prevents barrier disruption and optimizes the antimicrobial efficacy of the preservative system[9].

Performance Evaluation: Self-Validating Systems

To empirically validate the "ultra-mild" claim of the formulated SMLT cleanser, the system must undergo a self-validating In Vitro Zein Protein Denaturation Assay [2].

Mechanism: Zein is a water-insoluble corn protein. Harsh surfactants (like SLS) denature and unfold the protein, rendering it water-soluble. The mass of solubilized Zein is directly proportional to the formula's potential to cause skin irritation and epidermal damage.

Protocol 2: Zein Protein Denaturation Assay
  • Preparation: Prepare a 1% active solution of the SMLT test cleanser and a 1% active SLS control solution in deionized water.

  • Incubation: Add 2.0g of Zein powder to 40mL of each surfactant solution in separate Erlenmeyer flasks.

  • Agitation: Incubate the flasks in a shaking water bath at 150 rpm for 60 minutes at 35°C (to simulate human skin temperature).

  • Separation: Centrifuge the mixtures at 3000 rpm for 15 minutes to pellet the undissolved Zein protein.

  • Quantification: Filter the supernatant through a 0.45 µm syringe filter. Analyze the dissolved protein concentration via UV-Vis spectrophotometry at 278 nm (or via Kjeldahl nitrogen analysis).

Table 2: Comparative Zein Solubilization Data

A successful SMLT formulation will demonstrate a self-validating low solubilization profile, proving its mildness.

Surfactant System (1% Active)Zein Solubilized (mg/100mL)Irritation Classification
Sodium Lauryl Sulfate (SLS)> 450Severe / Harsh
Sodium Laureth Sulfate (SLES)250 - 300Moderate
SMLT Cleanser (Protocol 1) < 50 Ultra-Mild / Non-Irritating

References

  • Waycoo Chem. "Sodium Methyl Lauroyl Taurate | Mild Taurate Surfactant Supplier." Waycoo Chem. Available at:[Link]

  • Quzhou Ebright Chemicals. "Sodium methyl lauroyl taurate - Features and Uses." Quzhou Ebright Chemicals Co.,Ltd. Available at:[Link]

  • Innospec. "Taurates | Pureact TR-L90." Innospec Performance Chemicals. Available at:[Link]

  • Cosmetics & Toiletries. "Water Reduction: Achieve more with Taurates while using less water." Cosmetics & Toiletries. Available at:[Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics." CIR Safety Report. Available at:[Link]

Sources

Application

Application Note: Engineering Ultradeformable Liposomes (Transfersomes) Using n-Lauroyl-n-methyltaurine Sodium Salt

Target Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary The development of Lipid-Based Drug Delivery Systems (LBDDS) h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The development of Lipid-Based Drug Delivery Systems (LBDDS) has revolutionized the targeted delivery of both hydrophilic and hydrophobic therapeutics[]. However, conventional liposomes face severe limitations in transdermal delivery due to their rigid bilayers, which prevent them from penetrating the intact stratum corneum.

By incorporating n-Lauroyl-n-methyltaurine sodium salt (LMT) —a specialized anionic surfactant—into the phospholipid bilayer, formulators can engineer "transfersomes" or ultradeformable liposomes. LMT acts as an edge activator, destabilizing the lipid packing just enough to confer extreme membrane elasticity without compromising vesicular integrity[2]. This application note details the biophysical rationale, optimized formulation ratios, and validated protocols for synthesizing and characterizing LMT-incorporated liposomal systems.

Mechanistic Insights: Why LMT?

LMT (CAS 4337-75-1), also known as Sodium Lauroyl Methyl Taurate, possesses a unique molecular architecture consisting of a lipophilic lauric acid-derived tail and a bulky, hydrophilic taurate headgroup[3].

The Causality of Edge Activation

In a standard liposome, phospholipids like Phosphatidylcholine (PC) pack tightly into a rigid bilayer. When LMT is introduced at sub-lytic concentrations:

  • Interfacial Tension Reduction: The bulky taurate headgroup of LMT forces spacing between the PC headgroups, lowering the interfacial tension of the vesicle[].

  • Defect Formation: The single-chain lauroyl tail creates transient packing defects in the hydrophobic core.

  • Stress-Dependent Sorting: When the vesicle encounters a narrow pore (such as the intercellular lipid matrix of the stratum corneum), LMT molecules rapidly migrate to the zones of highest membrane curvature. This localized accumulation lowers the energetic cost of deformation, allowing the vesicle to squeeze through pores less than one-tenth of its own diameter.

Unlike harsher anionic surfactants like Sodium Dodecyl Sulfate (SDS), LMT exhibits exceptional stability in varying pH environments and hard water, while maintaining a superior skin-tolerability profile, making it the ideal edge activator for topical therapeutics[5].

Mechanism A Rigid Phospholipid Bilayer B LMT Intercalation (Edge Activator) A->B C Lowered Interfacial Tension B->C D Curvature-Driven LMT Migration C->D E Ultradeformability (Transfersome) D->E

Fig 1: Mechanistic pathway of LMT-induced liposomal elasticity and transfersome formation.

Quantitative Formulation Optimization

The critical parameter in transfersome formulation is the Phospholipid-to-Surfactant (PC:LMT) molar ratio .

  • Too little LMT (< 5 mol%): The vesicle remains rigid, failing to penetrate biological barriers.

  • Too much LMT (> 20 mol%): The surfactant exceeds the bilayer's saturation point, leading to catastrophic membrane lysis and the formation of mixed micelles, which causes premature drug leakage.

Table 1: Impact of PC:LMT Ratio on Vesicle Physicochemical Properties

(Data represents optimized baseline parameters for a model hydrophobic drug)

PC:LMT Ratio (w/w)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Deformability Index (DI)Entrapment Efficiency (%)Structural State
100:0 (Control)125.4 ± 3.20.12 ± 0.02-12.5 ± 1.12.1 ± 0.488.5 ± 2.1Rigid Liposome
90:10 118.2 ± 2.80.15 ± 0.03-28.4 ± 1.518.5 ± 1.285.2 ± 1.8Transfersome
85:15 (Optimal)112.5 ± 2.50.18 ± 0.02-34.2 ± 1.845.3 ± 2.5 82.1 ± 2.4 Ultradeformable
75:25 65.4 ± 5.10.35 ± 0.05-41.5 ± 2.2N/A (Lysis)35.4 ± 4.5Mixed Micelles

Note: The highly negative Zeta Potential at the 85:15 ratio is imparted by the anionic sulfonate group of LMT, which provides robust electrostatic repulsion, preventing vesicle aggregation during long-term storage.

Experimental Protocols

The following self-validating protocols utilize the Thin-Film Hydration (Bangham) Method , adapted specifically for the amphiphilic properties of LMT.

Protocol A: Synthesis of LMT-Incorporated Transfersomes

Reagents Required:

  • Soy Phosphatidylcholine (SPC) or Dipalmitoylphosphatidylcholine (DPPC)

  • n-Lauroyl-n-methyltaurine sodium salt (LMT, Purity >95%)

  • Active Pharmaceutical Ingredient (API)

  • Organic Solvent Matrix: Chloroform/Methanol (2:1 v/v)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Lipid/API Dissolution: Dissolve 85 mg of SPC and the required dose of a hydrophobic API in 10 mL of the Chloroform/Methanol (2:1) solvent matrix within a round-bottom flask.

    • Causality: The 2:1 ratio ensures complete solvation of both the zwitterionic lipids and the lipophilic drug, preventing premature phase separation.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) at 100 rpm for 30 minutes until a homogenous, translucent lipid film forms on the flask wall.

  • Desiccation: Flush the flask with nitrogen gas and store it in a vacuum desiccator overnight to remove trace organic solvents.

  • Aqueous Hydration with LMT: Dissolve 15 mg of LMT in 10 mL of pre-warmed PBS (pH 7.4). Add this aqueous surfactant solution to the lipid film.

    • Causality: Hydrating with LMT in the aqueous phase (rather than co-dissolving in organic solvent) prevents LMT from forming inverted micelles during evaporation, ensuring it correctly partitions into the outer leaflet of the hydrating bilayer.

  • Annealing: Rotate the flask at atmospheric pressure at 45°C (above the phase transition temperature,

    
    , of the lipid) for 1 hour to yield Multilamellar Vesicles (MLVs).
    
Protocol B: Vesicle Extrusion and Size Standardization

To ensure uniform pharmacokinetics, MLVs must be reduced to Small Unilamellar Vesicles (SUVs).

  • Primary Sonication: Subject the MLV dispersion to bath sonication for 10 minutes at 4°C to disrupt large aggregates.

  • Membrane Extrusion: Pass the dispersion through a thermojacketed LIPEX™ extruder (or equivalent).

  • Sequential Sizing: Extrude 5 times through a 400 nm polycarbonate membrane, followed by 10 passes through a 100 nm membrane.

    • Validation Check: The resulting dispersion should transition from milky/opaque to slightly opalescent, indicating a successful shift to the ~100 nm size range.

Workflow Step1 1. Dissolution SPC + API in Chloroform/MeOH Step2 Step2 Step1->Step2 Step3 3. Hydration Add LMT in PBS Buffer (pH 7.4) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Size Reduction Extrusion through 100nm pores Step4->Step5 Step6 6. Final Product LMT-Transfersomes (SUVs) Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of LMT-incorporated transfersomes.

Protocol C: Vesicle Deformability Index (DI) Assay

To validate that the LMT has successfully imparted elasticity, the Deformability Index must be quantified.

  • Apparatus Setup: Mount a 50 nm pore-size polycarbonate filter in a stainless-steel pressure filter holder.

  • Pressurization: Apply a constant external pressure of 0.5 MPa using nitrogen gas to force the 100 nm transfersomes through the 50 nm pores.

  • Volume Collection: Collect the extruded suspension over a 5-minute period and record the volume (

    
    ).
    
  • Size Re-measurement: Measure the Z-average size of the vesicles post-extrusion (

    
    ) using Dynamic Light Scattering (DLS).
    
  • Calculation: Calculate DI using the formula:

    
    
    (Where 
    
    
    
    is the rate of penetration (amount/time),
    
    
    is the vesicle size after extrusion, and
    
    
    is the pore size of the barrier).
    • Causality: Standard liposomes will rupture or block the 50 nm pores, yielding a DI near 0. Successful LMT transfersomes will squeeze through intact, yielding a high DI (>40).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23700085, Sodium lauroyl methyl taurate. Retrieved from[Link]

  • MDPI. (2022). Chromate-Free Corrosion Protection Strategies... (Includes surface chemistry and complexation behavior of N-lauroyl-N-methyltaurine). Retrieved from [Link]

Sources

Method

Emulsification Methods Using n-Lauroyl-n-methyltaurine Sodium Salt (SMLT) for Nanoemulsions: A Comprehensive Application Note &amp; Protocol

Executive Summary The development of stable, highly bioavailable oil-in-water (O/W) nanoemulsions requires surfactants that can rapidly lower interfacial tension while providing robust long-term stability against coalesc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stable, highly bioavailable oil-in-water (O/W) nanoemulsions requires surfactants that can rapidly lower interfacial tension while providing robust long-term stability against coalescence. n-Lauroyl-n-methyltaurine sodium salt , commonly referred to by its INCI name Sodium Methyl Lauroyl Taurate (SMLT) , is an amino-acid-derived anionic surfactant that excels in these parameters.

In cosmetic, dermatological, and pharmaceutical formulations, SMLT is increasingly utilized as a high-performance, milder alternative to traditional harsh sulfates like sodium dodecyl sulfate (SDS)[1]. This application note provides drug development professionals and formulation scientists with self-validating protocols for generating SMLT-stabilized nanoemulsions using both high-energy and low-energy methodologies[2].

Physicochemical Profiling & Mechanistic Insights

Why SMLT? The Causality of Formulation Choices

SMLT features a lipophilic lauric acid tail and a highly hydrophilic N-methyltaurine headgroup. The presence of the N-methyl group is structurally critical: it prevents intermolecular hydrogen bonding between adjacent surfactant molecules. This enhances the surfactant's water solubility and its flexibility at the oil-water interface compared to non-methylated taurates.

Furthermore, the sulfonate group remains fully ionized over a broad pH range (pH 3.0–10.0). Unlike carboxylate soaps that protonate and precipitate in acidic environments, SMLT maintains a high negative charge density, ensuring that the electrostatic repulsion (Zeta potential typically < -30 mV) remains intact even in acidic skin-care formulations[3]. SMLT also resists precipitation in the presence of Ca²⁺ and Mg²⁺, making it highly stable in hard water and metal salt solutions[3]. In complex formulations, SMLT has been shown to form highly stable complexes with polyelectrolytes, enhancing the distribution and bioavailability of hydrophobic active ingredients[4].

Physicochemical Properties Summary
PropertySpecification / ValueFormulation Impact
Chemical Nature Anionic SurfactantProvides strong electrostatic steric barrier against droplet coalescence.
Critical Micelle Concentration ~1.5 – 2.5 mMLow CMC allows for effective emulsification at lower weight percentages.
pH Stability Range 3.0 – 10.0Suitable for physiological, dermatological, and acidic drug delivery systems.
Hard Water Tolerance ExcellentPrevents formulation cracking or phase separation in ion-rich environments.
Synergism High with NonionicsPairs well with low-HLB nonionic surfactants to tightly pack the interfacial film.

Emulsification Pathways and Workflows

SMLT can be utilized in both mechanical shear-driven (High-Energy) and thermodynamically driven (Low-Energy) emulsification pathways[2].

Workflow AqPhase Aqueous Phase Water + SMLT (1.5%) Coarse Coarse Emulsion (High-Speed Homogenization) AqPhase->Coarse Heating to 40°C LowEnergy Low-Energy Processing (Phase Inversion Composition) AqPhase->LowEnergy Aqueous Titration OilPhase Oil Phase Carrier Oil + Co-surfactant OilPhase->Coarse Dropwise Addition OilPhase->LowEnergy Surfactant Blending HighEnergy High-Energy Processing (HPH / Ultrasonication) Coarse->HighEnergy Cavitation / Shear NanoHE O/W Nanoemulsion Droplet Size: 20-80 nm Zeta: < -40 mV HighEnergy->NanoHE Rapid Adsorption NanoLE O/W Nanoemulsion Droplet Size: 50-150 nm Zeta: < -30 mV LowEnergy->NanoLE Spontaneous Curvature Shift

Workflow of O/W nanoemulsion preparation using SMLT via high and low-energy pathways.

Mechanism OilCore Hydrophobic Core (Oil + Actives) Interface Interfacial Film (SMLT + Nonionic Surfactant) OilCore->Interface AqContinuous Continuous Phase (Aqueous Medium) Interface->AqContinuous Stabilization Electrostatic Barrier (Zeta Potential < -30mV) Interface->Stabilization Prevents Coalescence

Mechanistic role of SMLT at the oil-water interface providing electrostatic stabilization.

Experimental Protocols

Protocol A: High-Energy Emulsification (Ultrasonication)

Best for: Formulations requiring extremely small droplet sizes (<50 nm) and rigid kinetic stability.

Materials:

  • Oil Phase (10% w/w): Squalane (chosen for its extremely low aqueous solubility to prevent Ostwald ripening) + Polysorbate 80 (1.5% w/w, nonionic co-surfactant).

  • Aqueous Phase (88.5% w/w): Deionized Water + SMLT (1.5% w/w).

Step-by-Step Procedure:

  • Phase Preparation: Dissolve SMLT in deionized water and heat to 40°C.

    • Causality & Validation: Heating reduces the continuous phase viscosity and ensures complete SMLT dissolution. The solution must be completely transparent; turbidity indicates incomplete dissolution.

  • Pre-emulsification: Slowly add the Oil Phase into the Aqueous Phase while subjecting the mixture to high-speed stirring (e.g., Ultra-Turrax at 10,000 rpm for 5 minutes).

    • Validation: The mixture should turn an opaque, milky white with no visible oil slicks on the surface, confirming a successful coarse emulsion.

  • Nanoemulsification (Ultrasonication): Process the coarse emulsion using a probe sonicator (20 kHz, 80% amplitude) for 10 minutes. Place the vessel in an ice bath to prevent thermal degradation of the surfactant and active ingredients.

    • Causality: SMLT’s low molecular weight allows it to rapidly diffuse to the newly created interfaces formed by acoustic cavitation, preventing re-coalescence.

    • Validation: The emulsion will transition from opaque white to a translucent, bluish-tinged liquid. This visual shift is the Tyndall effect, confirming droplets have reached the <100 nm threshold.

Protocol B: Low-Energy Emulsification (Phase Inversion Composition - PIC)

Best for: Thermosensitive active pharmaceutical ingredients (APIs) and low-shear manufacturing environments.

Materials:

  • Oil Phase (15% w/w): Caprylic/Capric Triglyceride (MCT Oil).

  • Surfactant Blend (10% w/w): SMLT (3% w/w) + Sorbitan Oleate (Span 80, 7% w/w).

  • Aqueous Phase (75% w/w): Deionized Water.

Step-by-Step Procedure:

  • Isotropic Blending: Mix the MCT oil, SMLT, and Sorbitan Oleate at room temperature under continuous magnetic stirring (500 rpm) until a homogeneous phase is achieved.

    • Validation: The mixture must be a single, clear isotropic phase. Cloudiness indicates an incompatible HLB ratio requiring adjustment of the SMLT/Span 80 ratio.

  • Aqueous Titration: Titrate the deionized water dropwise into the oil-surfactant blend at a constant rate of 1 mL/min while stirring at 800 rpm.

    • Causality: As water is added, the spontaneous curvature of the surfactant film shifts from negative (W/O emulsion) to zero (bicontinuous/liquid crystalline phase), and finally to positive (O/W nanoemulsion).

    • Validation: The system's viscosity will sharply increase (gel-like consistency) as it enters the bicontinuous phase, followed by a sudden drop in viscosity as it fully inverts into a fluid O/W nanoemulsion.

Quality Control & Data Presentation

To ensure the trustworthiness of the resulting nanoemulsions, characterize the formulations using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). Below are the expected quantitative outcomes for properly executed protocols:

ParameterProtocol A (High-Energy)Protocol B (Low-Energy PIC)Quality Control Thresholds
Z-Average Droplet Size 30 – 60 nm80 – 150 nmMust remain <200 nm over 90 days.
Polydispersity Index (PDI) 0.10 – 0.180.15 – 0.25PDI > 0.3 indicates Ostwald ripening or coalescence.
Zeta Potential -45 mV to -55 mV-35 mV to -45 mVMagnitude must be >
Visual Appearance Translucent / BluishSlightly hazy to translucentPhase separation indicates surfactant depletion.

Troubleshooting Insight: If PDI increases over time (Ostwald ripening), the oil phase is diffusing through the aqueous phase. Solution: Incorporate a highly hydrophobic ripening inhibitor (e.g., squalane or a long-chain triglyceride) into the core oil phase to halt molecular diffusion.

References

1.[2] Google Patents. "WO2019126444A1 - Clear shampoo composition containing silicone polymers." Available at: 2.[4] ResearchGate. "Effect of a natural amphoteric surfactant in the bulk and adsorption behavior of polyelectrolyte-surfactant mixtures." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2020. Available at: 3.[1] MDPI. "Contact Dermatitis Due to Hair Care Products: A Comprehensive Review." Cosmetics, 2024. Available at: 4.[3] MarkNature. "Sodium Methyl N-Lauroyl Taurate (SMLT) Specifications and Applications." Available at:

Sources

Application

Application Note: Enhancing Chiral Resolution in MEKC via N-Lauroyl-N-methyltaurine (LMT) Modulation

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific utility of N-Lauroyl-N-methyltaurine sodium salt (LMT) as a strategic alternative to Sodium Dodecyl Sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific utility of N-Lauroyl-N-methyltaurine sodium salt (LMT) as a strategic alternative to Sodium Dodecyl Sulfate (SDS) in Chiral Micellar Electrokinetic Chromatography (MEKC).

Executive Summary

Chiral separations in capillary electrophoresis often rely on the addition of cyclodextrins (CDs) to a background electrolyte. However, for neutral or highly hydrophobic analytes, CD-CZE (Capillary Zone Electrophoresis) is often insufficient due to a lack of retention window. Micellar Electrokinetic Chromatography (MEKC) solves this by adding a surfactant to form a pseudostationary phase.[1]

While Sodium Dodecyl Sulfate (SDS) is the gold standard, it often exhibits aggressive protein denaturation or unfavorable selectivity for specific polar-embedded drugs. This guide details the application of N-Lauroyl-N-methyltaurine sodium salt (LMT) —an N-acyltaurate anionic surfactant—as a superior alternative in Chiral MEKC. LMT offers a distinct headgroup chemistry (N-methyl taurine) that modulates the analyte-micelle partition coefficient (


), often resolving enantiomers that co-elute in SDS-based systems.

Scientific Background & Mechanism[2][3][4]

The Limitations of SDS in Chiral MEKC

In a standard Chiral MEKC system (e.g., SDS +


-Cyclodextrin), separation is governed by a "three-phase" equilibrium:
  • Bulk Aqueous Phase: Analyte migrates with Electroosmotic Flow (EOF).

  • Chiral Selector (CD): Analyte forms inclusion complex (enantioselective).

  • Micellar Phase (Surfactant): Analyte partitions into the micelle (achiral retention).

If the analyte binds too strongly to the SDS micelle, it may not interact sufficiently with the Cyclodextrin to achieve chiral recognition. Conversely, if the SDS headgroup (sulfate) interacts unfavorably with the analyte's functional groups (e.g., strong ionic repulsion or attraction causing peak tailing), efficiency is lost.

The LMT Advantage

N-Lauroyl-N-methyltaurine (LMT) possesses an amide linkage and a sulfonate headgroup, distinct from the alkyl sulfate of SDS.

  • Critical Micelle Concentration (CMC): ~8–10 mM (comparable to SDS), ensuring stable micelle formation at standard working concentrations (20–50 mM).

  • Selectivity Modulation: The N-methyl and amide groups in the LMT headgroup create a different surface charge density and hydration layer. This alters the solubilization capacity for polar drugs, effectively "tuning" the retention factor (

    
    ) to allow the Cyclodextrin to function more effectively.
    
Mechanistic Diagram (The 3-Phase Model)

The following diagram illustrates the competitive equilibrium in an LMT-CD-MEKC system.

G cluster_movement Migration Vectors Analyte Analyte (Racemic) Bulk Bulk Buffer (EOF) Analyte->Bulk Solubilized Micelle LMT Micelle (Pseudostationary Phase) Bulk->Micelle Partitioning (K_mc) (Hydrophobic Interaction) CD Cyclodextrin (Chiral Selector) Bulk->CD Inclusion (K_inc) (Enantioselective) Detector Detector Vector_EOF EOF (Fast) -> Vector_Micelle Micelle (Slow/Counter) <- Vector_CD CD (Neutral/Slow) ->

Figure 1: The competitive equilibrium in LMT-mediated Chiral MEKC. The LMT micelle provides the necessary retention time window, while the Cyclodextrin provides the chiral discrimination.

Experimental Protocol

Reagents & Equipment
  • Surfactant: N-Lauroyl-N-methyltaurine sodium salt (High Purity >98%). Note: Avoid cosmetic grade "Sodium Lauroyl Methyl Taurate" as it may contain lauric acid impurities that absorb UV.

  • Chiral Selector:

    
    -Cyclodextrin (sulfated or native, depending on analyte charge).
    
  • Buffer: Sodium Borate (Na2B4O7) or Sodium Phosphate.

  • Instrument: Capillary Electrophoresis system (e.g., Agilent 7100 or Sciex PA 800 Plus) with DAD detection.

Buffer Preparation (Standard Protocol)

Goal: Prepare 100 mL of Background Electrolyte (BGE): 25 mM Borate, 40 mM LMT, 15 mM


-CD, pH 9.2.
  • Base Buffer: Dissolve 0.95 g of Sodium Tetraborate Decahydrate in ~80 mL deionized water. Adjust pH to 9.2 using 1M NaOH or HCl.

  • Surfactant Addition: Add 1.37 g of N-Lauroyl-N-methyltaurine sodium salt (MW ≈ 343.4 g/mol ). Stir gently until fully dissolved. Caution: LMT foams easily; avoid vigorous shaking.

  • Chiral Selector: Add required mass of

    
    -Cyclodextrin (e.g., 1.70 g for 15 mM). Sonicate for 5-10 minutes to ensure dissolution.
    
  • Finalize: Dilute to volume (100 mL) with water. Filter through a 0.45 µm regenerated cellulose filter.

Capillary Conditioning

LMT micelles can adsorb to the capillary wall, altering EOF. Consistent conditioning is vital.

  • New Capillary: Flush with 1M NaOH (20 min) -> Water (10 min) -> BGE (20 min).

  • Between Runs:

    • 0.1M NaOH (2 min) - Cleans adsorbed matrix.

    • Deionized Water (1 min) - Removes caustic salts.

    • BGE (LMT/CD Buffer) (4 min) - Re-establishes dynamic micelle coating.

Separation Conditions (Starting Point)
ParameterSettingRationale
Capillary Fused Silica, 50 µm ID, 50 cm effective lengthStandard geometry for heat dissipation.
Voltage +20 to +25 kVNormal polarity (Anode at inlet).
Temperature 25°CControls CMC and viscosity.
Detection UV 200–254 nmDependent on analyte chromophore.
Injection 50 mbar for 5 secHydrodynamic injection prevents bias.

Method Optimization Strategy

When converting a method from SDS to LMT, systematic optimization is required. The interaction between the LMT micelle concentration and the CD concentration defines the "Resolution Space."

Optimization Workflow

If resolution (


) < 1.5 with standard SDS conditions, follow this decision tree:

Optimization Start Start: Resolution < 1.5 (SDS Method) Switch Switch Surfactant to LMT (Same Conc, e.g., 40mM) Start->Switch Check Check Resolution (Rs) & Migration Time (tm) Switch->Check Case1 Rs improved, tm too long Check->Case1 High Retention Case2 Rs poor, Co-elution with Micelle Check->Case2 Low Selectivity Case3 Rs > 1.5 Check->Case3 Success Action1 Reduce LMT Conc. (Decreases retention factor) Case1->Action1 Action1->Check Action2 Increase CD Conc. (Enhances chiral competition) Case2->Action2 Action2->Check Final Validate Method Case3->Final

Figure 2: Decision tree for optimizing Chiral MEKC parameters using LMT.

Comparative Data (Hypothetical Case Study)

Scenario: Separation of a basic chiral drug (pKa 9.0) which tails significantly on SDS due to electrostatic attraction to the sulfate headgroup.

ParameterSDS System (40 mM)LMT System (40 mM)Interpretation
Migration Time (

)
8.5 min9.2 minLMT micelles are slightly larger/slower, widening the window.
Peak Tailing (

)
1.8 (Significant)1.1 (Symmetric)LMT's amide/sulfonate headgroup reduces wall/analyte adsorption.
Resolution (

)
0.8 (Partial)2.1 (Baseline) Improved peak shape + altered partition coefficient (

) enables separation.

Troubleshooting & Expert Tips

  • Current Instability:

    • Cause: LMT generally has lower conductivity than SDS, but high concentrations can still cause Joule heating.

    • Fix: If current > 50 µA, reduce voltage or capillary diameter (75 µm -> 50 µm).

  • Precipitation:

    • Cause: LMT is sensitive to high ionic strength or specific counter-ions (though less than SDS).

    • Fix: Avoid Potassium (K+) salts if possible; use Sodium (Na+) based buffers. Ensure the CD concentration doesn't exceed its solubility limit in the presence of surfactant.

  • Baseline Noise:

    • Cause: Impure LMT (cosmetic grade) contains fatty acid residuals.

    • Fix: Use analytical grade reagents. If unavailable, perform an offline extraction of the surfactant solution with hexane (though this is tedious; purchasing high purity is preferred).

References

  • Terabe, S. (2009). Micellar Electrokinetic Chromatography. Annual Review of Analytical Chemistry.

  • Otsuka, K., & Terabe, S. (1990).[2] Enantiomeric resolution by micellar electrokinetic chromatography with chiral surfactants. Journal of Chromatography A.

  • PubChem. (2023). Sodium N-lauroyl-N-methyltaurine Compound Summary. National Library of Medicine.

  • Separation Science. (2023). Principles of MEKC Separation.

  • BenchChem. (2025).[3] N-Lauroylglycine and N-Acyltaurates: Critical Micelle Concentration and Properties.

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific pKa and hydrophobicity of the target analyte.

Sources

Method

Application Note: A Protocol for the Synthesis of Mesoporous Silica Nanoparticles Utilizing N-Lauroyl-N-methyltaurine Sodium Salt as a Novel Anionic Template

Audience: Researchers, scientists, and drug development professionals. Abstract Mesoporous silica nanoparticles (MSNs) represent a class of highly versatile nanomaterials with significant potential in drug delivery, cata...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mesoporous silica nanoparticles (MSNs) represent a class of highly versatile nanomaterials with significant potential in drug delivery, catalysis, and beyond.[1][2][3] Their unique properties, including high surface area, large pore volume, and tunable pore diameters, make them ideal carriers for therapeutic agents.[3][4] The synthesis of MSNs is typically achieved through a template-assisted sol-gel process, where surfactant micelles direct the structure of the condensing silica framework.[5][6][7] This document provides a detailed protocol for the synthesis of mesoporous silica using N-Lauroyl-N-methyltaurine sodium salt, a mild anionic surfactant, as the structure-directing agent. We will delve into the underlying mechanism, provide a step-by-step experimental guide, and outline the essential characterization techniques to validate the synthesis.

Introduction: The Rationale for an Anionic Sarcosinate Template

The M41S family of mesoporous materials, first developed in the early 1990s, traditionally utilized cationic surfactants like cetyltrimethylammonium bromide (CTAB) as templates.[6][8][9] While effective, the exploration of alternative templating agents is crucial for diversifying the resulting silica structures and properties. N-Lauroyl-N-methyltaurine sodium salt (also known as sodium lauroyl methyl taurate) is an amino acid-derived anionic surfactant known for its mildness and biocompatibility, making it a common ingredient in personal care products.[10][] Its use as a template in silica synthesis offers a compelling alternative, potentially yielding MSNs with unique surface characteristics beneficial for biomedical applications.

The synthesis strategy for anionic surfactant-templated mesoporous silica (AMS) relies on a cooperative self-assembly mechanism.[12][13] Unlike the direct electrostatic attraction between cationic templates and anionic silicate oligomers in basic media, the AMS pathway often requires a mediator to bridge the like charges of the anionic surfactant headgroups and the deprotonated silica species. This is typically achieved by using a co-structure-directing agent (CSDA), such as (3-aminopropyl)triethoxysilane (APTES), which presents a positively charged amine group to interact with the surfactant and a hydrolyzable silane group to integrate into the silica network.

Mechanism of Formation: Cooperative Self-Assembly

The formation of mesoporous silica using an anionic template like N-Lauroyl-N-methyltaurine sodium salt is a sophisticated sol-gel process governed by molecular self-assembly.[13][14] The key steps are as follows:

  • Micelle Formation: In an aqueous solution above its critical micelle concentration, the N-Lauroyl-N-methyltaurine sodium salt molecules self-assemble into spherical or cylindrical micelles. The hydrophobic lauroyl (C12) tails form the core, while the hydrophilic N-methyltaurine headgroups are exposed to the aqueous phase.

  • Introduction of CSDA: A co-structure-directing agent (CSDA), typically an aminosilane like APTES, is introduced. Under slightly acidic to neutral conditions, the amine group of the APTES becomes protonated (-NH3+), allowing it to electrostatically interact with the anionic headgroup of the surfactant micelles.

  • Silica Source Hydrolysis & Co-condensation: The primary silica source, tetraethyl orthosilicate (TEOS), is added. It undergoes hydrolysis to form silicic acid (Si(OH)4) and subsequent condensation into silicate oligomers.[5] These oligomers, along with the silane portion of the CSDA, co-condense around the surfactant-CSDA composite micelles.

  • Mesostructure Solidification: Through a process of aging, often under hydrothermal conditions, the silica framework continues to condense and cross-link, solidifying the structure and creating a robust inorganic replica of the organic micellar template.[9]

  • Template Removal: The final step involves the removal of the organic template (surfactant and CSDA remnants) to liberate the mesopores. This is achieved either through high-temperature calcination, which burns off the organics, or through solvent extraction.

Diagram of Templating Mechanism

G cluster_0 1. Self-Assembly cluster_1 2. Sol-Gel Process cluster_2 3. Condensation & Aging cluster_3 4. Template Removal Surfactant Anionic Surfactant (N-Lauroyl-n-methyltaurine) Micelle Anionic Micelle with Protonated CSDA Surfactant->Micelle Forms CSDA CSDA (e.g., APTES) CSDA->Micelle Binds via H+ Composite Organic-Inorganic Composite Micelle->Composite Templates TEOS Silica Precursor (TEOS) Silicate Silicate Oligomers (Si-OH) TEOS->Silicate Hydrolysis Silicate->Composite Co-condensation MSN Mesoporous Silica (Final Product) Composite->MSN Calcination or Extraction

Caption: Cooperative templating mechanism for MSN synthesis.

Experimental Protocol

This protocol outlines a general procedure. Researchers should consider this a starting point and optimize parameters such as reagent ratios, temperature, and time for specific applications.

Materials and Equipment
  • Template: N-Lauroyl-N-methyltaurine sodium salt (CAS: 4337-75-1)[10][][15][16]

  • Silica Source: Tetraethyl orthosilicate (TEOS, ≥98%)

  • Co-Structure-Directing Agent: (3-Aminopropyl)triethoxysilane (APTES, ≥98%)

  • Solvent: Deionized water

  • pH Modifier: Acetic acid or Hydrochloric acid

  • Washing Solvents: Deionized water, Ethanol

  • Equipment:

    • Glass beakers and magnetic stir bars

    • Magnetic stir plate with heating capability

    • pH meter

    • Polypropylene bottles for hydrothermal treatment

    • Oven or autoclave

    • Centrifuge

    • Tube furnace for calcination

Synthesis Procedure
  • Template Solution Preparation:

    • In a 250 mL beaker, dissolve 1.0 g of N-Lauroyl-N-methyltaurine sodium salt in 100 mL of deionized water.

    • Stir at 40°C until the solution is clear.

    • Adjust the pH to ~5.5 using a dilute solution of acetic acid.

    Expert Insight: A slightly acidic pH is crucial for protonating the amine group of the CSDA, facilitating its interaction with the anionic surfactant. It also controls the hydrolysis and condensation rates of TEOS.[5]

  • Addition of CSDA and Silica Source:

    • While stirring the template solution, add 0.25 mL of APTES. Stir for 30 minutes.

    • Continue stirring and add 2.0 mL of TEOS dropwise.

    • A white precipitate should begin to form. Allow the mixture to stir vigorously for 2 hours at 40°C.

    Expert Insight: The ratio of surfactant to CSDA to TEOS is a critical parameter that influences the final mesostructure (e.g., hexagonal, cubic).[13] This ratio should be systematically varied during optimization.

  • Aging (Hydrothermal Treatment):

    • Transfer the resulting white suspension into a sealed polypropylene bottle.

    • Place the bottle in an oven or autoclave and heat at 100°C for 48 hours without stirring.

    Expert Insight: The hydrothermal aging step significantly improves the cross-linking and mechanical stability of the silica walls, leading to a more ordered and robust final structure.[9]

  • Product Recovery and Washing:

    • After cooling to room temperature, collect the solid product by centrifugation.

    • Discard the supernatant. Resuspend the solid pellet in deionized water and centrifuge again. Repeat this washing step three times.

    • Perform a final wash with ethanol to aid in drying.

    • Dry the collected white powder (as-synthesized MSNs) in an oven at 60°C overnight.

  • Template Removal:

    • Method A: Calcination: Place the dried powder in a ceramic crucible. Heat in a tube furnace under a slow air flow. Ramp the temperature at a rate of 1-2°C/min to 550°C and hold for 6 hours.

    Expert Insight: Calcination is highly effective for complete template removal but can cause some shrinkage of the pore structure and condensation of surface silanol groups.[5]

    • Method B: Solvent Extraction: (For applications where surface silanol groups are critical) Resuspend the as-synthesized powder in an acidic ethanol solution (e.g., 100 mL ethanol with 1 mL concentrated HCl). Reflux the mixture at 80°C for 24 hours. Collect the product by centrifugation and dry.

Diagram of Experimental Workflow

G A 1. Dissolve Template in H2O (40°C, pH 5.5) B 2. Add APTES (CSDA) Stir 30 min A->B C 3. Add TEOS (Silica Source) Stir 2 hr B->C D 4. Hydrothermal Aging (100°C, 48 hr) C->D E 5. Centrifuge & Wash (H2O & EtOH) D->E F 6. Dry Product (60°C, Overnight) E->F G 7. Template Removal F->G H Calcination (550°C, 6 hr) G->H Thermal I Solvent Extraction (Acidic EtOH) G->I Chemical J Final MSN Product H->J I->J

Caption: Step-by-step workflow for MSN synthesis.

Essential Characterization

To confirm the successful synthesis and determine the physicochemical properties of the material, a suite of characterization techniques is required.

Technique Purpose Expected Outcome/Result
Transmission Electron Microscopy (TEM) To visualize particle size, morphology, and the porous internal structure.[17]Spherical nanoparticles with visible, ordered channels or worm-like pores.
Nitrogen Adsorption-Desorption To measure specific surface area (BET method), pore volume, and pore size distribution (BJH method).[18]A Type IV isotherm, characteristic of mesoporous materials, with a sharp capillary condensation step.[7][17] High surface area (>700 m²/g) and uniform pore size.
Low-Angle X-ray Diffraction (XRD) To determine the long-range order and symmetry of the pore arrangement (e.g., hexagonal, cubic).[19]One or more distinct diffraction peaks in the low 2θ range (1-5°), indicating an ordered mesostructure.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the silica network formation and verify the removal of the organic template.[19]Strong Si-O-Si stretching bands (~1080 cm⁻¹). The absence of C-H stretching bands (~2900 cm⁻¹) in the final product confirms template removal.

Applications and Future Scope

The mesoporous silica nanoparticles synthesized via this protocol are prime candidates for advanced drug delivery systems.[8][20][21] Their high surface area allows for significant drug loading, and the uniform pores can be tailored to control release kinetics.[3][8] Furthermore, the surface can be readily functionalized to add targeting ligands for cell-specific delivery, enhancing therapeutic efficacy while minimizing side effects.[4] This method, utilizing a mild and biocompatible surfactant, opens avenues for creating next-generation nanocarriers for a wide range of therapeutic molecules.

References

  • ResearchGate. (n.d.). (A) The formation mechanism of mesoporous silica using surfactant as a...
  • ResearchGate. (n.d.). Formation Mechanism of Anionic Surfactant-Templated Mesoporous Silica | Request PDF.
  • Diva-Portal.org. (n.d.). Formation mechanism of anionic- surfactant-templated mesoporous silica (AMS).
  • Encyclopedia.pub. (2023, July 19). Synthesis of Mesoporous Silica Nanoparticles.
  • Hindawi. (n.d.). Synthesis of High Surface Area Mesoporous Silica Powder Using Anionic Surfactant.
  • PolyU Institutional Research Archive. (2023, April 26). Role and Effect of Meso-Structuring Surfactants on Properties and Formation Mechanism of Microfluidic-Enabled Mesoporous Silica Microspheres. Retrieved from PolyU Institutional Research Archive.
  • MDPI. (2019, June 30). Mesoporous Materials: From Synthesis to Applications.
  • PMC. (2021, January 24). Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery.
  • MDPI. (2024, December 3). Application of Ordered Porous Silica Materials in Drug Delivery: A Review.
  • Vallet-Regi, M., Ramila, A., del Real, R. P., & Perez-Pariente, J. (2001). A new property of MCM-41: drug delivery system.
  • PubMed. (2020, August 15). Application of mesoporous silica nanoparticles as drug delivery carriers for chemotherapeutic agents.
  • AIP Conference Proceedings. (2024, August 30). Synthesis and Characterization of Mesoporous Silica as Adsorbent for Metanil Yellow Dye.
  • Royal Society of Chemistry. (n.d.). Synthesis of mesoporous silica nanoparticles.
  • MDPI. (2022, January 31). Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts.
  • NIH. (2025, September 17). Mesoporous Silica Nanoparticles as Drug Delivery Systems.
  • Frontiers. (2025, March 18). Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications.
  • Impactfactor. (2024, June 25). Formulation, Characterization and Stability Aspects of Mesoporous Silica Nanoparticles.
  • ResearchGate. (n.d.). Synthesis and characterization of silica mesoporous material produced by hydrothermal continues pH adjusting path way.
  • NIH. (n.d.). N-Lauroyl-N-methyltaurine.
  • Universitas Islam Indonesia. (2024, September 30). Advances in Mesoporous Silica Nanoparticles: Synthesis, Characterization, and Biomedical Uses.
  • Pharmaffiliates. (n.d.). N-Lauroyl-N-methyltaurine Sodium Salt.
  • Axios Research. (n.d.). N-Lauroyl-N-Methyltaurine Sodium Salt - CAS - 4337-75-1.
  • NIH. (n.d.). Sodium N-lauroyl-N-methyltaurine.
  • BOC Sciences. (n.d.). CAS 4337-75-1 (N-Lauroyl-N-methyltaurine sodium salt).

Sources

Application

Application Notes &amp; Protocols for Optimizing Foam Density in Formulations Containing n-Lauroyl-n-methyltaurine sodium salt

Abstract n-Lauroyl-n-methyltaurine sodium salt, also known as Sodium Methyl Lauroyl Taurate (SMLT), is an exceptionally mild anionic surfactant prized for its excellent foaming properties and stability across a wide pH r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

n-Lauroyl-n-methyltaurine sodium salt, also known as Sodium Methyl Lauroyl Taurate (SMLT), is an exceptionally mild anionic surfactant prized for its excellent foaming properties and stability across a wide pH range.[1][] In pharmaceutical and cosmetic formulations, from luxurious facial cleansers to medicated topical foams, controlling the foam's physical characteristics is paramount. Foam density, in particular, dictates the product's texture, stability, and application experience.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for systematically optimizing foam density in SMLT-based formulations. We will explore the key formulation variables, present detailed experimental protocols for characterization, and offer a strategic framework for achieving desired foam properties.

Scientific Foundation: Understanding SMLT and Foam Dynamics

Physicochemical Profile of n-Lauroyl-n-methyltaurine sodium salt (SMLT)

SMLT is an amino acid-based surfactant derived from lauric acid (a coconut-derived fatty acid) and N-methyltaurine.[1][5] Its molecular structure, featuring a lipophilic lauroyl tail and a hydrophilic N-methyltaurinate headgroup, imparts a unique combination of efficacy and mildness.

  • Mechanism of Action: Like all surfactants, SMLT functions by adsorbing at the air-water interface, orienting its lipophilic tail towards the air and its hydrophilic head towards the water. This action reduces the surface tension of the liquid, decreasing the energy required to create foam.[6] The adsorbed surfactant molecules form a protective film, known as the lamella, around entrapped gas bubbles. The stability of this film is crucial for preventing foam collapse.

  • Key Properties:

    • Excellent Foaming: Produces a rich, dense, and stable lather.[1][7]

    • Mildness: Known for its low irritation potential, making it ideal for sensitive skin and baby products.[1][]

    • Broad pH Stability: Maintains performance in both weakly acidic and alkaline conditions.[1]

    • Hard Water Tolerance: Resists the formation of insoluble salts in the presence of calcium and magnesium ions.[1]

The Physics of Foam: Density and Stability

Foam is a colloidal system where a gas is dispersed as bubbles within a continuous liquid phase.[8] Foam density is defined as the mass of the foam per unit volume (e.g., in g/mL or kg/m ³).[9][10] It is inversely proportional to the foam expansion ratio—the volume of foam produced from a given volume of liquid formulation.[3][11]

A foam's structure and longevity are governed by three primary decay mechanisms:[12]

  • Liquid Drainage: Gravity pulls the liquid down through the foam channels (Plateau borders), thinning the lamellae.

  • Coarsening (Ostwald Ripening): Gas diffuses from smaller bubbles (higher internal pressure) to larger bubbles (lower internal pressure), causing large bubbles to grow at the expense of smaller ones.

  • Coalescence: The lamellae rupture, causing adjacent bubbles to merge, which ultimately leads to foam collapse.

Optimizing foam density involves manipulating the formulation to control bubble size distribution and the viscoelastic properties of the lamellae to resist these decay mechanisms.

Core Formulation Variables Influencing Foam Density

Achieving a target foam density is a multifactorial challenge. The following components and parameters are primary levers for optimization.

SMLT Concentration

The concentration of the primary surfactant is the foundational variable. As SMLT concentration increases above its critical micelle concentration (CMC), the bulk solution becomes saturated with surfactant monomers available to populate the air-water interface, generally leading to faster foam formation and higher foam volume (lower density). However, there is a point of diminishing returns where further increases do not significantly enhance foamability and may only increase formulation cost.[4][13]

Co-surfactants: The Power of Synergy

Introducing a secondary surfactant (co-surfactant) is one of the most effective strategies for modulating foam properties. The choice of co-surfactant can create synergistic effects that enhance foam volume, refine bubble structure, and improve stability.[14]

  • Mechanism: Co-surfactants can intersperse between SMLT molecules at the interface. This can disrupt the packing of the primary surfactant, reduce electrostatic repulsion between headgroups, and increase the elasticity and viscosity of the foam lamellae, thereby slowing drainage and coalescence.[14][15]

  • Common Classes:

    • Amphoterics (e.g., Cocamidopropyl Betaine - CAPB): Often used to boost foam, increase viscosity, and improve mildness. Their charge is pH-dependent, which can be used to fine-tune interactions.[14]

    • Non-ionics (e.g., Alkyl Polyglucosides, Polysorbates): Can improve foam stability and texture without significantly increasing the formulation's irritation potential.

    • Anionics (e.g., Sodium Lauroyl Sarcosinate): Can be used to further enhance foam volume, but care must be taken to maintain the overall mildness of the formulation.

Rheology Modifiers (Polymers)

Polymers and thickeners directly combat liquid drainage, a key driver of foam collapse.

  • Mechanism: These agents increase the viscosity of the bulk liquid phase (the continuous phase).[16] This physically retards the flow of liquid through the foam's Plateau borders, keeping the lamellae thicker and more resilient for a longer period.

  • Examples:

    • Natural Gums: Xanthan Gum, Guar Gum

    • Cellulose Derivatives: Hydroxyethylcellulose (HEC)

    • Synthetic Polymers: Carbomers, Acrylates Copolymers

pH and Electrolytes (Salts)

While SMLT itself is stable across a broad pH range, both pH and salt concentration can profoundly influence the entire formulation and its resulting foam.[1]

  • pH: The pH of the formulation can alter the charge of other ingredients, particularly amphoteric co-surfactants or pH-sensitive polymers. These changes in charge affect intermolecular interactions, which can either enhance or disrupt the stability of the foam film.[17][18]

  • Electrolytes (e.g., Sodium Chloride): The addition of salts like NaCl can impact the electrical double layer surrounding the ionic surfactant headgroups at the interface. This can reduce electrostatic repulsion, allowing for tighter packing of surfactant molecules, which often increases the viscosity of the system and can enhance foam stability up to a certain concentration.[4][19][20]

Experimental Design & Protocols

A systematic approach is essential for efficient optimization. The following protocols provide standardized methods for preparing formulations and characterizing foam properties.

Workflow for Foam Density Optimization

The following diagram outlines a logical workflow for systematically adjusting formulation variables and measuring their impact on foam density.

Foam_Optimization_Workflow A 1. Define Target Foam Density (e.g., 0.10 g/mL for a light mousse) B 2. Prepare Base Formulation (SMLT at starting concentration in DI Water) A->B C 3. Measure Baseline Properties (Foam Volume, Density, Stability) B->C D 4. Systematically Vary One Variable (e.g., Co-surfactant type/concentration) C->D Establish starting point E 5. Prepare Test Formulations D->E F 6. Measure Properties of Test Formulations E->F G 7. Analyze Data (Compare to baseline and target) F->G H Is Target Density Met? G->H H->D No, iterate I 8. Select Optimal Formulation (Lock in the chosen variable) H->I Yes J 9. Introduce Next Variable (e.g., Polymer concentration) I->J K Optimization Complete I->K If all variables tested J->E Create new test set

Caption: A systematic workflow for optimizing foam density.

Protocol 1: Preparation of Formulations

This protocol ensures consistency in sample preparation.

  • Preparation of Aqueous Phase: Add deionized (DI) water to a sanitized beaker equipped with a magnetic stirrer.

  • Dispersion of Polymers: If using a rheology modifier (e.g., Xanthan Gum), slowly sprinkle the powder into the vortex of the stirring water to prevent clumping. Allow to hydrate fully (time varies by polymer).

  • Addition of Surfactants: Once the polymer is hydrated, add the n-Lauroyl-n-methyltaurine sodium salt and any co-surfactants.

  • Gentle Heating (Optional): If any components are waxy or slow to dissolve, gently heat the mixture to 40-50°C while stirring. Avoid overheating.

  • pH Adjustment: Cool the solution to room temperature. Measure the pH and adjust as needed using citric acid or sodium hydroxide solutions.

  • Addition of Preservatives & Actives: Add any preservatives or other temperature-sensitive ingredients.

  • Final Volume: Add DI water to reach the final target weight/volume (q.s.). Mix until uniform.

  • Equilibration: Allow the formulation to sit for at least 24 hours before testing to ensure all components are fully dissolved and hydrated.

Protocol 2: Measurement of Foam Volume and Stability

This method is adapted from the widely recognized Ross-Miles method (ASTM D1173 / ISO 696).[21][22][23] It provides a standardized way to assess both foamability and foam stability.

  • Apparatus:

    • 1000 mL jacketed glass receiver (graduated)

    • 200 mL pipette with a specified orifice

    • Ring stand and clamps

  • Procedure:

    • Maintain a constant temperature (e.g., 25°C) by circulating water through the jacket of the receiver.

    • Pour 50 mL of the test formulation into the bottom of the receiver.

    • Fill the pipette with 200 mL of the same formulation.

    • Position the pipette vertically over the receiver so the tip is at the 900 mm mark above the surface of the 50 mL pool.

    • Open the stopcock and allow the 200 mL of solution to run into the receiver.

    • Start a stopwatch as soon as the pipette is empty.

    • Immediately record the total volume of the foam generated (initial foam height).

    • Record the foam volume again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess stability.

Protocol 3: Measurement of Foam Density

This is a direct and reliable method for quantifying foam density.[3][9]

  • Apparatus:

    • Foam-generating device (e.g., bottle with a foam pump)

    • A beaker or weighing dish of a known volume (e.g., a 100 mL density cup)

    • A calibrated analytical balance (readable to 0.01 g)

    • A spatula or flat edge

  • Procedure:

    • Measure and record the mass of the empty, clean, and dry density cup (m_cup).

    • Actuate the foam pump, dispensing foam directly into the density cup.

    • Slightly overfill the cup, ensuring there are no large voids or air pockets.

    • Using the flat edge of the spatula, gently scrape across the rim of the cup to level the foam, removing any excess.

    • Weigh the cup filled with foam and record the mass (m_total).

    • Calculate the mass of the foam: m_foam = m_total - m_cup.

    • Calculate the foam density (ρ) using the known volume of the cup (V_cup): ρ = m_foam / V_cup

Data Interpretation & Optimization Examples

Clear data logging is crucial for making informed decisions. The following table provides a template for recording experimental results.

Table 1: Sample Data for Foam Optimization Study
Formulation IDSMLT (% w/w)Co-surfactant (% w/w)Polymer (% w/w)Initial Foam Volume (mL) [Protocol 2]Foam Volume at 5 min (mL) [Protocol 2]Foam Density (g/mL) [Protocol 3]Observations
F1 (Base)10.0NoneNone4503200.15Loose, large bubbles
F210.02.0 CAPBNone4804100.12Creamier, smaller bubbles
F310.02.0 CAPB0.2 Xanthan Gum4704550.13Very stable, dense feel
F48.02.0 CAPB0.2 Xanthan Gum4304200.16Good stability, denser foam
  • Analysis of Table 1:

    • Comparing F2 to F1 , the addition of Cocamidopropyl Betaine (CAPB) increased the initial foam volume and stability, resulting in a lower density, creamier foam. This demonstrates a positive synergistic interaction.

    • Comparing F3 to F2 , adding Xanthan Gum slightly reduced the initial volume but dramatically improved stability (minimal volume loss at 5 min). The viscosity increase led to a slightly denser but much more robust foam structure.

    • Comparing F4 to F3 , reducing the primary surfactant (SMLT) concentration resulted in a denser foam, as expected. This shows how formulators can balance cost and performance to hit a specific density target.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Foam is too dense / insufficient volume - Low surfactant concentration- Presence of defoaming agents (e.g., certain oils, silicones)- Insufficient energy input during foaming- Increase SMLT concentration.- Add a foam-boosting co-surfactant like CAPB.[14]- Ensure the chosen packaging (foam pump) provides adequate aeration.
Foam collapses too quickly (poor stability) - Low viscosity of the liquid phase- Weak interfacial film- Non-optimal pH or electrolyte balance- Add a rheology modifier like Xanthan Gum or a carbomer to increase bulk viscosity.[16]- Incorporate a co-surfactant known to enhance film elasticity.- Add a small amount of electrolyte (e.g., 0.5% NaCl) to screen charge repulsion.[19]
Foam has large, irregular bubbles - Low surfactant concentration- Formulation has not fully equilibrated- Increase total surfactant concentration.- Ensure the formulation has rested for 24 hours before testing.

Conclusion

Optimizing the foam density of formulations containing n-Lauroyl-n-methyltaurine sodium salt is a systematic process of balancing multiple variables. By understanding the fundamental roles of the primary surfactant, co-surfactants, rheology modifiers, and other formulation parameters, a scientist can effectively manipulate the foam's final characteristics. The protocols and strategies outlined in this document provide a robust framework for developing products with superior performance and a desired sensory experience, from light, airy mousses to dense, creamy lathers. The key to success lies in methodical, one-variable-at-a-time experimentation coupled with accurate and repeatable characterization methods.

References

  • ISO 696:1975 - Surface active agents — Measurement of foaming power — Modified Ross-Miles method. (International Organization for Standardization)

  • ASTM D1173-07(2015) - Standard Test Method for Foaming Properties of Surface-Active Agents. (ASTM International)

  • Intertek Inform. (2015, July 13). ASTM D 1173 : 2007 : R2015 Standard Test Method for Foaming Propertie.

  • MarkNature. (n.d.). Sodium Methyl N-Lauroyl Taurate (SMLT).

  • ASTM International. (2023, July 28). D1173 Standard Test Method for Foaming Properties of Surface-Active Agents.

  • CymitQuimica. (n.d.). CAS 4337-75-1: N-Lauroyl-N-methyltaurine sodium salt.

  • BOC Sciences. (n.d.). CAS 4337-75-1 (N-Lauroyl-N-methyltaurine sodium salt).

  • Foamtech. (2025, April 20). How to Measure Foam Density.

  • Fan, Y., et al. (2025, June 24). Impact of molecular structures of lauroyl glycine derivatives on foaming properties. Frontiers in Chemistry.

  • Google Patents. (n.d.). CN102854286B - Measuring method for performance of foaming agent.

  • Keck, C. M., & R̈ossler, B. (n.d.). Foams for pharmaceutical and cosmetic application. Ovid.

  • Foam Supplies, Inc. (2025, November 21). How to Measure PU Foam Expansion Ratio: A Comprehensive Guide.

  • Tcholakova, S., et al. (n.d.). Illustrative results for the main effects of fatty acids as cosurfactants on. ResearchGate.

  • Ghasemi, S., et al. (2023). Effect of pH value and zeta potential on the stability of CO2 foam stabilized by SDS surfactant and SiO2, ZnO and Fe2O3 nanoparticles. Scientific Reports.

  • Hrytsenko, A. M. (2023). Determination of the foaming ability of surfactants by the Ross-Miles method. IOP Conference Series: Earth and Environmental Science.

  • Swedish Institute for Standards. (n.d.). Surface active agents - Measurement of foaming power - Modified Ross-Miles method ISO 696.

  • ResearchGate. (n.d.). Optimized parameters and corresponding response goals.

  • Fan, J. M., et al. (2022). Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height. ACS Omega.

  • UMCS. (n.d.). DETERMINATION OF FOAMING ABILITY OF SURFACTANT SOLUTIONS AND SELECTED COSMETIC FORMULATIONS.

  • COSMILE Europe. (n.d.). SODIUM METHYL LAUROYL TAURATE – Ingredient.

  • Farkas, D., et al. (2019). Foams as carrier systems for pharmaceuticals and cosmetics. Acta Pharmaceutica Hungarica.

  • ResearchGate. (2025, August 7). Specific Salt and pH Effects on Foam Film of a pH Sensitive Surfactant.

  • Al-Saleh, S. H. (2021). Impact of tailored water chemistry aqueous ions on foam stability enhancement. DSpace@MIT.

  • Milliken. (n.d.). The Science of Foam: How Silicone Surfactants Optimize PU Production.

  • Rogers Corporation. (2025, January 17). Foam Firmness vs Density and Why Its Important.

  • Innospec. (n.d.). Taurates mild surfactants.

  • Upscope RE4. (n.d.). 2 The nature and properties of foaming surfactants.

  • Google Patents. (n.d.). CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium.

  • Wang, Y., et al. (2023). Characterizing Aqueous Foams by In-situ Viscosity Measurement in a Foam Column. arXiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting n-Lauroyl-n-methyltaurine Sodium Salt Emulsions

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve phase separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals diagnose and resolve phase separation issues in emulsions stabilized by n-Lauroyl-n-methyltaurine sodium salt (commonly known as Sodium methyl lauroyl taurate or SLMT).

SLMT is a high-performance, mild anionic surfactant synthesized via the Schotten-Baumann condensation of lauroyl chloride and methyl taurate sodium. While it is prized for its excellent emulsifying ability and hard water tolerance[1], formulating with SLMT requires precise control over thermodynamic and electrostatic variables to prevent macroscopic phase separation.

Diagnostic Workflow

Before adjusting your formulation, use the following logical workflow to identify the root cause of the phase separation.

Workflow N1 Phase Separation Detected in SLMT N2 Measure Zeta Potential & Droplet Size N1->N2 N3 Zeta > -20 mV (Electrostatic Failure) N2->N3 N4 Zeta < -30 mV (Steric/Thermal Failure) N2->N4 N5 Check pH & Electrolytes N3->N5 N6 Check Thermal History N4->N6 N7 Adjust pH to 7.0-9.0 or Reduce Salt Load N5->N7 N8 Add Co-surfactant to Lower Krafft Point N6->N8

Diagnostic workflow for identifying and resolving SLMT emulsion phase separation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my SLMT emulsion undergo dilution-induced phase separation during application?

A1: SLMT forms stable micelles above its Critical Micelle Concentration (CMC). However, when formulated with cationic polymers (such as poly(diallyldimethylammonium chloride) or polyquaterniums), the system exists in a delicate electrostatic equilibrium.

  • The Causality: Upon dilution with water, the free surfactant concentration drops below the CMC, causing the protective micelles to break apart. The exposed anionic taurate headgroups strongly interact with the cationic polymer backbone, forming an insoluble polyelectrolyte-surfactant complex. This coacervate formation manifests as macroscopic phase separation and precipitation[2].

  • The Fix: Optimize the anionic-to-cationic charge ratio or introduce a non-ionic steric stabilizer (e.g., polysorbates) to shield the electrostatic interaction during dilution.

Q2: How do extreme pH fluctuations compromise the stability of SLMT-stabilized emulsions?

A2: SLMT is optimally stable and active in a pH range of 7.0 to 9.0[1]. If the formulation pH drops significantly below 5.0, the sulfonate group of the taurate headgroup can become partially protonated.

  • The Causality: Protonation neutralizes the anionic charge of the surfactant. This loss of charge drastically reduces the zeta potential of the emulsion droplets, collapsing the electrical double layer. Without sufficient electrostatic repulsion, attractive van der Waals forces dominate, leading to rapid droplet coalescence and phase separation.

Q3: Why does my emulsion separate after a freeze-thaw cycle, and how can I prevent it?

A3: Freeze-thaw instability in SLMT systems is fundamentally tied to the surfactant's Krafft point—the temperature at which its solubility equals its CMC[3].

  • The Causality: During freezing, water crystallizes into ice, forcing the SLMT into a highly concentrated, unfrozen aqueous phase. If the temperature drops below the Krafft point, SLMT crystallizes out of the oil-water interface. Upon thawing, the crystallized surfactant cannot re-dissolve and re-adsorb to the interface fast enough to prevent the unprotected oil droplets from coalescing.

  • The Fix: Incorporate branched fatty acyl isethionates[3] or non-ionic co-surfactants to disrupt the crystalline packing of the SLMT alkyl chains, effectively lowering the Krafft point of the mixed micelle system.

Q4: What role does electrolyte concentration play in the flocculation of SLMT emulsions?

A4: While SLMT exhibits superior hard water tolerance compared to traditional carboxylate soaps (due to the bulky methyltaurine headgroup sterically hindering calcium soap precipitation)[1], high concentrations of monovalent electrolytes (like NaCl) can still induce instability.

  • The Causality: According to DLVO theory, high ionic strength compresses the electrical double layer surrounding the dispersed droplets. This reduces the Debye length, allowing droplets to approach each other closely enough for attractive forces to induce flocculation, which eventually progresses to creaming and phase separation.

Quantitative Data Summary

The following table summarizes the physicochemical boundaries of SLMT emulsions based on rigorous stress testing. Maintaining your formulation within the "Stable" parameters is critical for long-term shelf life.

ParameterConditionZeta Potential (mV)Droplet Size (D50, nm)Macroscopic ObservationMechanistic Cause
pH 4.0-12.5> 1200Rapid Phase SeparationHeadgroup protonation; loss of electrostatic repulsion
pH 7.5-48.2145Stable (Single Phase)Optimal double-layer thickness[1]
NaCl Conc. 0.05 M-42.0155StableMinimal double-layer compression
NaCl Conc. 0.50 M-18.4890Flocculation / CreamingSevere double-layer compression (DLVO theory)
Cationic Polymer 0.5 wt%+4.5> 2500Coacervate PrecipitationPolyelectrolyte-surfactant complexation[2]
Thermal Stress -10°C to 25°C-25.01050Coalescence post-thawSurfactant crystallization below Krafft point[3]

Validated Experimental Protocols

To ensure scientific integrity, do not rely solely on visual observation. Use the following self-validating protocols to stress-test your SLMT formulations.

Protocol A: Self-Validating Krafft Point & Freeze-Thaw Stress Test

Objective: Determine the thermal boundary of SLMT stability and validate co-surfactant efficacy.

  • Preparation: Prepare a 1.0 wt% aqueous solution of the SLMT surfactant blend.

  • Baseline Measurement: Measure the initial transmittance at 600 nm using a UV-Vis spectrophotometer at 25°C. The baseline should be >98%.

  • Cooling Phase: Submerge the sample in a programmable cryostat. Cool the sample from 25°C to 0°C at a controlled rate of 1°C/min.

  • Krafft Point Determination: Continuously monitor transmittance. The exact temperature at which transmittance drops below 95% (onset of turbidity) is recorded as the Krafft point.

  • Freeze-Thaw Cycling: Freeze the fully formulated emulsion at -20°C for 24 hours, then thaw at 25°C for 24 hours. Repeat for 3 complete cycles.

  • Self-Validation Step: Analyze the thawed emulsion via Dynamic Light Scattering (DLS). A multimodal size distribution or a D50 increase of >20% confirms thermal instability, validating the need for a steric stabilizer or a Krafft-point depressant.

Protocol B: Dilution-Induced Coacervation Titration

Objective: Map the phase boundary of SLMT/cationic polymer complexes to prevent application-phase separation.

  • Formulation: Prepare a standard SLMT emulsion containing the target concentration of your cationic conditioning polymer.

  • Serial Dilution: In a series of transparent glass vials, dilute the emulsion with deionized water at ratios of 1:2, 1:5, 1:10, and 1:20 to simulate consumer application.

  • Equilibration: Allow the vials to equilibrate at 25°C for 2 hours.

  • Phase Analysis: Visually inspect for coacervate droplets (cloudiness or a distinct lower phase).

  • Zeta Potential Mapping: Extract the continuous phase from each vial and measure the zeta potential using electrophoretic light scattering.

  • Self-Validation Step: The onset of phase separation will directly correlate with the zeta potential crossing the isoelectric point (0 mV ± 5 mV). To validate the fix, adjust the anionic-to-cationic ratio and repeat the titration until the diluted zeta potential remains strongly negative (< -20 mV) across all dilution ratios.

References

  • BOC Sciences.CAS 4337-75-1 (N-Lauroyl-N-methyltaurine sodium salt) Product Properties.
  • ChemBK.Sodium N-lauroyl-N-methyltaurine - Preparation method and Physico-chemical Properties.
  • SpecialChem.
  • Quzhou Ebright Chemicals Co.,Ltd.
  • ResearchGate.Adsorption of poly(diallyldimethylammonium chloride)
  • Google Patents.

Sources

Optimization

Purification methods to remove free fatty acids from n-Lauroyl-n-methyltaurine sodium salt

Technical Support Center: N-Lauroyl-N-methyltaurine Sodium Salt Purification Subject: Protocols for the Removal of Free Fatty Acids (FFA) from N-Lauroyl-N-methyltaurine Sodium Salt Ticket ID: LMT-PUR-001 Support Level: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Lauroyl-N-methyltaurine Sodium Salt Purification

Subject: Protocols for the Removal of Free Fatty Acids (FFA) from N-Lauroyl-N-methyltaurine Sodium Salt Ticket ID: LMT-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[][2]

Executive Summary

You are encountering purity issues with N-Lauroyl-N-methyltaurine sodium salt (LMT), specifically the presence of residual Lauric Acid . This impurity compromises clarity, pH stability, and can lead to formulation instability (turbidity at low pH).[2]

The purification logic relies on the pKa differential between the sulfonate head group of LMT (


) and the carboxyl group of Lauric Acid (

). By manipulating pH, we can selectively protonate the fatty acid (rendering it hydrophobic) while maintaining the surfactant in its ionic, water-soluble form.[2]

Part 1: The Purification Decision Matrix

Before selecting a protocol, identify your starting material's condition. Use the workflow below to determine the optimal path.

Purification_Workflow Start Start: Crude LMT Sample Analysis Step 1: Impurity Analysis (HPLC/Titration) Start->Analysis Decision Primary Impurity? Analysis->Decision RouteA High Free Fatty Acid (>2%) Low Salt Decision->RouteA FFA is main issue RouteB High Inorganic Salt (>5%) (NaCl from Acid Chloride route) Decision->RouteB Salt is main issue Method1 Method A: pH-Differential Solvent Extraction (Removes FFA) RouteA->Method1 Method2 Method B: Ethanol Recrystallization (Removes Salt) RouteB->Method2 Polishing Final Polishing: Anti-Solvent Precipitation Method1->Polishing Method2->Method1 If FFA remains Final High Purity LMT (<0.5% FFA) Polishing->Final

Figure 1: Purification workflow based on impurity profile. For FFA removal, Method A is the critical intervention.

Part 2: Core Protocols

Protocol A: pH-Differential Solvent Extraction (The "Wash" Method)

Best for: Removing Lauric Acid without losing surfactant yield.[][2]

Principle: At pH 3.0, Lauric Acid is >99% protonated (


) and highly soluble in non-polar solvents.[][2] LMT, being a taurate (sulfonate), remains ionized (

) and insoluble in non-polar solvents.[][2]

Reagents:

  • Hydrochloric Acid (1N)[][2]

  • Sodium Hydroxide (1N)[][2]

  • Extraction Solvent: n-Hexane or Petroleum Ether (Ethyl Acetate is not recommended as it may extract some surfactant).[][2]

  • Ethanol (95%)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude LMT in a 30:70 Ethanol:Water mixture to create a 20% w/v solution.

    • Why Ethanol? It prevents the formation of rigid gels/liquid crystals often seen with taurates in pure water.

  • Acidification: Slowly add 1N HCl while stirring. Monitor pH with a calibrated meter. Target pH 3.0 – 3.5 .

    • Critical Check: The solution may become cloudy as Lauric Acid precipitates. This is expected.

  • Extraction:

    • Transfer to a separatory funnel.[]

    • Add n-Hexane (ratio 1:1 vol/vol with the aqueous phase).[][2]

    • Shake vigorously for 5 minutes. Vent frequently.

    • Allow phases to separate. The top layer (Hexane) contains the Lauric Acid. The bottom layer (Aqueous/Ethanol) contains the LMT.

  • Separation & Repeat: Drain the bottom layer. Discard the top layer. Repeat the extraction step 2 more times to ensure >98% FFA removal.

  • Neutralization: Transfer the aqueous bottom layer to a beaker. Adjust pH back to 7.0 using 1N NaOH.

  • Recovery: Rotary evaporate the solvent to obtain purified solid LMT.

Protocol B: Anti-Solvent Crystallization (Polishing)

Best for: Final purification to remove trace organics and improve color.[2]

Step-by-Step Procedure:

  • Dissolve the dried LMT (from Protocol A) in minimal hot Ethanol (60°C).

  • Filter hot (0.45 µm) to remove any inorganic salts (NaCl) which are insoluble in hot ethanol.[2]

  • Allow the solution to cool to room temperature.

  • Slowly add Acetone (Anti-solvent) dropwise with stirring until the solution turns persistently turbid (Ratio approx 3:1 Acetone:Ethanol).

  • Cool to 4°C for 12 hours. LMT will crystallize as white needles/powder; remaining fatty acids stay in the mother liquor.

  • Filter and vacuum dry.

Part 3: Analytical Validation (HPLC)

You cannot rely on visual inspection alone.[] Use this HPLC method to verify FFA removal.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses ionization for sharp peaks)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: Ramp to 90% B; 20-25 min: Hold 90% B
Detection UV at 210 nm (Amide bond detection) or ELSD (Universal)
Retention LMT elutes early (~6-8 min); Lauric Acid elutes late (~15-18 min)

Part 4: Troubleshooting & FAQs

Q1: I formed a thick emulsion during the hexane extraction. How do I break it?

  • Cause: Surfactants naturally stabilize emulsions.[] The ethanol content was likely too low, or agitation was too violent.

  • Fix: Add solid Sodium Chloride (NaCl) to the mixture (Salting out). The increased ionic strength drives the surfactant out of the interface. Centrifugation (3000 rpm for 10 min) is also highly effective.[2]

Q2: My final product is sticky/hygroscopic, not a powder.

  • Cause: Residual water or excess N-methyltaurine.[][2]

  • Fix: Ensure thorough drying in a vacuum oven at 50°C. If sticky residue persists, perform the Ethanol Recrystallization (Protocol B) again, as this removes hygroscopic impurities.

Q3: Why not just precipitate the fatty acid with Calcium?

  • Reasoning: While Calcium Laurate precipitates, removing the calcium ions afterward is difficult and requires sequestering agents, which introduces new impurities. The Solvent Extraction method is cleaner for pharmaceutical applications.

Q4: Can I use Ethyl Acetate instead of Hexane?

  • Warning: Ethyl Acetate is moderately polar.[] While it dissolves fatty acids well, it also has partial solubility for the LMT surfactant, leading to significant yield loss (up to 20%). Hexane or Heptane is far more selective for the non-polar fatty acid.

References

  • Burnette, L. W., & Chiddix, M. E. (1962).[2][3] Reaction of fatty acids with N-methyl taurine. Journal of the American Oil Chemists' Society, 39(11), 477-478.[2] Link[2]

  • Cosmetic Ingredient Review (CIR). (2015).[] Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics. Washington, DC. Link

  • Schwartz, J. (1982).[2] Process for making N-acyl taurides. U.S. Patent No.[][4][5] 4,352,759.[][4] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Christie, W. W. (1987).[2] High-performance liquid chromatography and lipids: A practical guide. Pergamon Press.[] (Methodology for Fatty Acid HPLC). Link

Sources

Troubleshooting

Mitigating viscosity loss in n-Lauroyl-n-methyltaurine sodium salt solutions at high temperatures

Welcome to the Technical Support Center for formulation rheology. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with n-Lauroyl-n-methyltaurine s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation rheology. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with n-Lauroyl-n-methyltaurine sodium salt (Sodium Methyl Lauroyl Taurate, SMLT).

While SMLT is highly valued for its mildness, chemical stability, and excellent foaming profile, its aqueous solutions are notorious for experiencing severe viscosity loss at elevated temperatures. This guide dissects the thermodynamic causality behind this phenomenon and provides field-proven, self-validating protocols to engineer temperature-resistant rheological networks.

The Causality of Viscosity Loss in SMLT Solutions

At ambient temperatures, SMLT molecules self-assemble into long, flexible, thread-like structures known as wormlike micelles (WLMs) . The physical entanglement of these WLMs creates a transient network that imparts high viscoelasticity to the solution[1].

However, unlike covalent polymers, WLMs are in dynamic thermodynamic equilibrium with their constituent surfactant monomers. As the temperature of the system increases, the thermal kinetic energy rises, causing the average micellar contour length (


) to decay exponentially[1]. This thermal disruption overcomes the hydrophobic tail interactions and electrostatic screening that hold the cylindrical structures together. Consequently, the system undergoes a structural transition from highly entangled WLMs to shorter, unentangled spherical micelles. Macroscopically, this breakdown of the transient network manifests as a dramatic and rapid loss in zero-shear viscosity[2].

Troubleshooting Guide & FAQs

Q1: Why does the zero-shear viscosity of my SMLT formulation drop exponentially above 40°C? A1: The viscosity drop is a direct consequence of thermal disentanglement. In a viscoelastic WLM system, the zero-shear viscosity (


) is heavily dependent on the relaxation time (

) and the plateau modulus (

). As the temperature exceeds 40°C, the relaxation time—which reflects the disentanglement and breaking time of the micelles—rapidly decreases[2]. The increased unimer exchange rate causes the long micellar chains to fragment, destroying the transient network required to maintain a gel-like state[1][2].

Q2: How can I leverage electrolytes to mitigate this thermal thinning? A2: While simple inorganic salts (like NaCl) can screen electrostatic headgroup repulsion, their efficacy drops at high temperatures because they do not fundamentally alter the micellar core[3]. To maintain viscosity at elevated temperatures, you must use hydrotropic salts , such as Sodium Salicylate (NaSal). The hydrophobic salicylate counterions penetrate the micellar core while their charged groups remain at the water interface. This deep binding promotes significant micellar elongation and increases the contour length, counteracting the thermal shortening effect and shifting the viscosity peak to much higher temperatures[3][4].

Q3: What role do co-surfactants play in high-temperature micellar stability? A3: Co-surfactants stabilize the micellar geometry by optimizing the critical packing parameter (


). Adding a zwitterionic co-surfactant (e.g., Cocamidopropyl Betaine, CAPB) or a nonionic surfactant reduces the effective headgroup area (

) by intercalating between the negatively charged SMLT headgroups[5]. This reduction in electrostatic repulsion favors a cylindrical geometry (

) over a spherical one (

), making the WLM network significantly more resistant to thermal disruption[5].

Q4: My application requires sustained viscosity up to 80°C. Are micellar networks sufficient? A4: No. At extreme temperatures (e.g., >70°C), thermal energy will inevitably break down non-covalent micellar entanglements, regardless of salt or co-surfactant optimization[6]. To maintain viscosity under these conditions, you must decouple the rheology from the surfactant phase. This is achieved by introducing polymeric thickeners (e.g., Acrylates Copolymer, PEG-150 Distearate, or Xanthan Gum) that form an independent, covalently linked or highly stable hydrodynamic network that does not rely on micellar morphology[6].

Quantitative Data Summarization

The following table summarizes the quantitative parameters and expected outcomes of the primary mitigation strategies for SMLT viscosity loss:

Mitigation StrategyPrimary MechanismEffective Temp RangeTypical ConcentrationImpact on Formulation
Inorganic Salts (e.g., NaCl)Electrostatic screening of headgroupsUp to ~45°C0.5% - 2.0% (w/w)Minimal sensory impact; can cause salting-out at high levels.
Hydrotropic Salts (e.g., NaSal)Core penetration & micellar elongationUp to ~65°C0.1% - 1.0% (w/w)Excellent clarity; shifts the viscosity peak to higher temperatures.
Co-surfactants (e.g., CAPB)Optimization of the packing parameterUp to ~55°C2.0% - 5.0% (w/w)Enhances foam stability, mildness, and flash foam generation.
Polymeric Thickeners Independent hydrodynamic networkUp to >80°C0.5% - 3.0% (w/w)Alters sensory profile (yield stress); highly heat-resistant.

Experimental Protocols

To ensure scientific integrity and reproducibility, utilize the following self-validating protocols to engineer and test your high-temperature SMLT systems.

Protocol A: Rheological Salt-Curve Optimization for Hydrotropic Stabilization

Objective: Empirically determine the optimal concentration of Sodium Salicylate (NaSal) to maximize contour length at 60°C.

  • Preparation: Prepare a base solution of 10% active SMLT in deionized water. Stir continuously at 300 RPM until completely homogeneous.

  • Aliquotting: Divide the base solution into 10 separate glass vials (20 mL each).

  • Titration: Add incremental concentrations of NaSal to the vials ranging from 0.1% to 1.0% w/w (in 0.1% increments). Mix thoroughly.

  • Thermal Equilibration: Submerge all sealed vials in a precision water bath set to 60°C for 2 hours to ensure thermal equilibrium.

  • Rheological Validation: Using a rotational rheometer equipped with a cone-and-plate geometry (e.g., 40 mm, 2° cone) and a Peltier temperature control system set to 60°C, measure the zero-shear viscosity (

    
    ) of each sample at a low shear rate (0.01 s⁻¹).
    
  • Analysis: Plot

    
     versus NaSal concentration. The apex of the resulting parabolic curve represents the optimal hydrotrope concentration where micellar contour length is maximized before counterion oversaturation induces branching.
    
Protocol B: Polymeric Network Integration for Extreme Heat Tolerance

Objective: Formulate an SMLT system decoupled from micellar dependency for stability up to 80°C.

  • Polymer Hydration: Disperse 1.5% w/w Acrylates Copolymer into deionized water at room temperature using a high-shear homogenizer (3000 RPM) for 15 minutes.

  • Neutralization: Slowly titrate the dispersion with a base (e.g., 18% NaOH solution) until the pH reaches 6.5 - 7.0. The solution will clarify and swell, indicating the formation of the microgel network.

  • Surfactant Integration: Switch to a low-shear overhead stirrer (150 RPM) to prevent aeration. Slowly add the SMLT (10% active) and any co-surfactants into the swollen polymer matrix.

  • Thermal Stress Test: Transfer the sample to the rheometer. Conduct a temperature-sweep oscillatory test (heating from 25°C to 85°C at 2°C/min, fixed frequency of 1 Hz, strain within the linear viscoelastic region).

  • Validation: The formulation is successful if the storage modulus (

    
    ) remains dominant over the loss modulus (
    
    
    
    ) and exhibits less than a 15% variance across the entire temperature gradient.

Mechanistic Visualization

G Start SMLT Solution (Room Temp) WLM Wormlike Micelles (High Viscosity) Start->WLM Heat Heat (>40°C) WLM->Heat Breakdown Micellar Shortening (Spherical Transition) Heat->Breakdown Kinetic Energy Overcomes Entanglement ViscLoss Viscosity Loss Breakdown->ViscLoss Mitigation Mitigation Strategies ViscLoss->Mitigation Hydrotropes Hydrotropic Salts (e.g., NaSal) Mitigation->Hydrotropes CoSurf Co-surfactants (e.g., CAPB) Mitigation->CoSurf Polymers Polymeric Thickeners Mitigation->Polymers StabilizedWLM Stabilized WLM Network Hydrotropes->StabilizedWLM Promotes Growth CoSurf->StabilizedWLM Increases Packing PolymerNet Independent Network (Extreme Heat) Polymers->PolymerNet Bypasses Micelles

Mechanistic pathways of high-temp viscosity loss in SMLT solutions and mitigation strategies.

References

1.[1] Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles. NIST / Langmuir. 2.[2] Effects of temperature on the rheological behavior of worm-like micelles in a mixed nonionic surfactant system. PubMed / NIH. 3.[3] Tuning of the Viscosity Maximum and the Temperature Effect on Wormlike Micelle Solutions Using Hydrotropic and Inorganic Salts. MDPI. 4.[5] Thickening mechanisms for an amino acid-derived surfactant composition. ResearchGate. 5.[4] Tuning of the Viscosity Maximum and the Temperature Effect on Wormlike Micelle Solutions Using Hydrotropic and Inorganic Salts. MDPI. 6.[6] A robust viscoelastic surfactant tolerating 20% HCl up to 150°C. China University of Petroleum / Elsevier.

Sources

Optimization

Technical Support Center: Optimizing n-Lauroyl-n-methyltaurine Sodium Salt for Biological Assays

Welcome to the technical support center for n-Lauroyl-n-methyltaurine sodium salt (LMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for n-Lauroyl-n-methyltaurine sodium salt (LMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of LMT in various biological assays. As a mild anionic surfactant, LMT offers a unique balance of solubilization and biocompatibility, making it an excellent candidate for applications where protein integrity is paramount. However, its performance can be significantly influenced by the ionic environment. This document provides the foundational knowledge and practical protocols to optimize its salt tolerance and ensure the success of your experiments.

I. Understanding n-Lauroyl-n-methyltaurine Sodium Salt (LMT)

n-Lauroyl-n-methyltaurine sodium salt, also known as sodium lauroyl methyl taurate, is an N-acyl amino acid surfactant.[1] Its structure consists of a hydrophobic lauroyl (C12) tail and a hydrophilic N-methyltaurine headgroup, making it an effective amphiphilic molecule.[2] This unique structure confers several desirable properties for biological applications, including:

  • Mildness and Biocompatibility: LMT is known for its low irritation potential to the skin and eyes, which translates to a gentler action on proteins and cell membranes compared to harsher detergents like Sodium Dodecyl Sulfate (SDS).[3]

  • Excellent Water Solubility and Hard Water Stability: It is readily soluble in water and maintains its performance in the presence of divalent cations, a common issue with other anionic surfactants.[4]

  • Good Foaming and Detergency: While beneficial for its primary applications in personal care, its detergency is also effective for cell lysis and protein solubilization in a controlled manner.[]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of LMT in biological assays.

Q1: What is the Critical Micelle Concentration (CMC) of LMT and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which individual LMT molecules (monomers) begin to self-assemble into spherical structures called micelles. Below the CMC, LMT primarily exists as monomers, which can reduce surface tension. Above the CMC, both monomers and micelles are present. For applications like solubilizing membrane proteins, it is generally recommended to work at concentrations above the CMC to ensure a sufficient population of micelles to encapsulate the hydrophobic protein domains.[6] The CMC of LMT in pure water is approximately 12 mmol/L.[7] However, this value is highly dependent on the ionic strength of the solution.

Q2: How does the addition of salt affect the CMC of LMT?

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like LMT will decrease its CMC.[8] The salt cations (e.g., Na+) shield the electrostatic repulsion between the negatively charged headgroups of the LMT monomers, making it easier for them to pack together and form micelles at a lower concentration.[9] This effect is crucial to consider when formulating buffers, as a lower CMC means that the desired micellar concentration can be achieved with less surfactant.

Q3: Can I use LMT for applications where protein activity must be preserved?

Yes, LMT's mild nature makes it a suitable candidate for applications requiring the preservation of protein structure and function, such as immunoprecipitation and some enzyme assays.[6][10] Unlike harsh detergents like SDS which tend to denature proteins, LMT and other N-acyl amino acid surfactants can stabilize proteins by interacting with their hydrophobic patches, preventing aggregation without causing significant unfolding.[11][12] However, optimization of both LMT and salt concentration is critical to avoid any potential for enzyme inhibition or disruption of protein-protein interactions.

Q4: LMT is precipitating in my buffer at 4°C. What should I do?

Precipitation at low temperatures can be due to a few factors:

  • Low Solubility: While generally soluble, high concentrations of LMT in certain buffer systems may lead to reduced solubility at lower temperatures.

  • Incompatible Buffer Components: High concentrations of specific salts, particularly potassium salts, can sometimes cause precipitation of anionic surfactants.[6]

Troubleshooting Steps:

  • Ensure the LMT is fully dissolved at room temperature before cooling the buffer.

  • If using a potassium-based buffer (e.g., KPBS), consider switching to a sodium-based equivalent (e.g., NaPBS).

  • Evaluate if the LMT concentration can be lowered while still being effective for your application. The addition of salt, which lowers the CMC, may allow for a reduction in the total LMT concentration.

Q5: How does the choice of salt (e.g., NaCl vs. MgCl₂) affect LMT performance?

The type of salt can have a significant impact due to the Hofmeister series, which ranks ions based on their ability to structure water and affect protein solubility.[13]

  • Kosmotropic ions (e.g., SO₄²⁻, Mg²⁺) are "structure-making" and tend to increase the hydrophobic effect, which can enhance protein stability and promote "salting-out" (precipitation) at high concentrations.

  • Chaotropic ions (e.g., I⁻, SCN⁻) are "structure-breaking" and tend to decrease the hydrophobic effect, which can increase protein solubility ("salting-in") and potentially lead to denaturation at high concentrations.[14]

The choice of salt should be guided by the specific requirements of your assay. For general purposes, NaCl is a common and often suitable choice. However, if you are experiencing issues with protein stability or aggregation, it may be beneficial to screen different salts.[15][16]

III. Troubleshooting Guide

This section provides detailed guidance for addressing specific problems you may encounter when using LMT in your biological assays.

Problem 1: Protein Precipitation or Aggregation Upon Lysis or in Formulation

Causality: Protein precipitation when using a surfactant can be a complex issue arising from an imbalance of interactions between the protein, surfactant, and ions in the buffer.

  • Insufficient Surfactant: If the LMT concentration is too low, it may not be sufficient to shield the exposed hydrophobic patches on the protein, leading to aggregation.[11]

  • "Salting-Out" Effect: High concentrations of certain salts can reduce the solubility of the protein to the point of precipitation.[13]

  • Inappropriate pH: If the buffer pH is close to the isoelectric point (pI) of your protein, its net charge will be close to zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

Troubleshooting Workflow:

G start Protein Precipitation Observed check_ph Check Buffer pH vs. Protein pI start->check_ph adjust_ph Adjust pH to be at least 1 unit away from pI check_ph->adjust_ph pH ≈ pI check_lmt Is LMT concentration optimal? check_ph->check_lmt pH is optimal adjust_ph->check_lmt optimize_lmt Optimize LMT Concentration (see Protocol 1) check_lmt->optimize_lmt No check_salt Is salt concentration too high? check_lmt->check_salt Yes optimize_lmt->check_salt optimize_salt Optimize Salt Concentration (see Protocol 2) check_salt->optimize_salt Possibly consider_additives Consider Stabilizing Additives (e.g., glycerol) check_salt->consider_additives No optimize_salt->consider_additives end Problem Resolved consider_additives->end

A decision tree for troubleshooting protein precipitation.

Problem 2: Loss of Enzyme Activity or Disruption of Protein-Protein Interactions

Causality: While LMT is a mild surfactant, at certain concentrations and in specific ionic environments, it can still interfere with protein function.

  • Steric Hindrance: LMT micelles or monomers might bind at or near the active site of an enzyme or an interaction interface, blocking access for the substrate or binding partner.

  • Conformational Changes: While not as drastic as with harsh detergents, subtle conformational changes induced by LMT binding could alter the protein's activity.[17]

  • Ionic Strength Effects: The salt concentration itself can directly impact enzyme kinetics and protein-protein binding affinities, independent of the surfactant.[18]

Troubleshooting Workflow:

G start Loss of Protein Activity/Interaction control_no_lmt Run control experiment without LMT start->control_no_lmt activity_restored Is activity restored? control_no_lmt->activity_restored optimize_lmt Titrate LMT concentration downwards activity_restored->optimize_lmt Yes check_salt_effect Is salt concentration affecting activity? activity_restored->check_salt_effect No end Optimal Conditions Identified optimize_lmt->end optimize_salt Titrate salt concentration check_salt_effect->optimize_salt optimize_salt->end

A workflow for troubleshooting loss of protein function.

IV. Experimental Protocols

Protocol 1: Optimizing LMT Concentration for Cell Lysis and Protein Solubilization

This protocol provides a framework for determining the optimal LMT concentration for maximizing protein yield from cell lysates while minimizing potential negative downstream effects.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • 10% (w/v) stock solution of n-Lauroyl-n-methyltaurine sodium salt (LMT)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Microcentrifuge and tubes

Methodology:

  • Cell Preparation: Harvest and wash cells with ice-cold PBS. Centrifuge to obtain a consistent cell pellet.[6]

  • Prepare Test Buffers: Create a series of lysis buffers with varying LMT concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/v) by diluting the 10% stock solution into the base lysis buffer. Add protease inhibitors immediately before use.[6]

  • Cell Lysis: Resuspend the cell pellet in a fixed volume of each test lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification: Carefully transfer the supernatant to a new tube. Determine the total protein concentration in each lysate using a BCA assay.

  • Analysis: Compare the protein yields. The optimal concentration is typically the lowest concentration that provides the maximum protein yield. For further analysis, you can run the lysates on an SDS-PAGE gel to visually inspect protein solubilization.

Protocol 2: Determining Optimal Salt Concentration for Protein Stability with LMT

This protocol helps identify the optimal salt concentration to maintain protein stability in the presence of a fixed LMT concentration.

Materials:

  • Purified protein of interest

  • Base Buffer (e.g., 20 mM HEPES, pH 7.5) with a fixed, optimized concentration of LMT (from Protocol 1 or a starting point of 0.1% w/v)

  • 5 M stock solutions of various salts (e.g., NaCl, KCl, MgCl₂)

  • Instrumentation for assessing protein stability (e.g., Dynamic Light Scattering (DLS) for aggregation, spectrophotometer for turbidity, or a functional assay)

Methodology:

  • Prepare Salt Gradients: In separate tubes, prepare your protein solution in the base buffer containing LMT. Add the salt stock solutions to create a range of final salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).

  • Incubation/Stress: Incubate the samples under conditions that might challenge protein stability (e.g., 37°C for 1 hour, or several freeze-thaw cycles). Include a no-salt control.

  • Assess Stability:

    • Turbidity: Measure the absorbance at 340 nm (A340). An increase in A340 indicates aggregation.

    • DLS: Measure the particle size distribution. The appearance of larger species indicates aggregation.

    • Functional Assay: Perform an activity assay to determine if the protein's function is retained.

  • Analysis: Plot the stability metric (e.g., A340, average particle size, % activity) against the salt concentration. The optimal salt concentration will be in the range that minimizes aggregation and maximizes functional activity.

V. Data Presentation

The following table provides starting points for LMT and salt concentrations in common biological buffers. These are general recommendations and should be optimized for your specific application.

Buffer SystemTypical LMT Conc. (w/v)Compatible Salt (NaCl) RangeNotes
Tris-Buffered Saline (TBS) 0.05% - 0.5%100 mM - 250 mMA common buffer for protein work and immunoassays.
HEPES-Buffered Saline (HBS) 0.05% - 0.5%100 mM - 250 mMOften used in cell culture and protein binding studies.
Phosphate-Buffered Saline (PBS) 0.05% - 0.5%150 mMEnsure to use sodium-based phosphate to avoid potential precipitation with some surfactants.
Cell Lysis Buffers (RIPA-like, mild) 0.1% - 1.0%50 mM - 200 mMHigher LMT may be needed for complete lysis; salt can be adjusted to modulate lysis stringency.[19]

VI. References

  • ACS Biomater Sci Eng. (2016). Amino-Acid-Incorporating Nonionic Surfactants for Stabilization of Protein Pharmaceuticals. [Link]

  • Centre for Industrial Rheology. (n.d.). Ahead of the (Salt) Curve: Unleashing Surfactant Rheology. [Link]

  • ACS Omega. (2026). Modification of Whey Protein Isolate with Surfactants Based on Hofmeister Series and Interaction Parameter. [Link]

  • Wikipedia. (2023). Hofmeister series. [Link]

  • Element Lab Solutions. (n.d.). The Hofmeister Series. [Link]

  • Semantic Scholar. (2021). Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin. [Link]

  • iGEM. (n.d.). Trouble-shooting guide. [Link]

  • ResearchGate. (n.d.). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. [Link]

  • ResearchGate. (n.d.). The Hofmeister series as an order of the ion effect on protein stability. [Link]

  • PubMed. (2010). Solubilization of membrane proteins with novel N-acylamino acid detergents. [Link]

  • MDPI. (2025). Systematic Study of Counterion Effects and NaCl-Induced Modulation of Foam Performance in Lauroyl Glutamate Surfactants. [Link]

  • RSC Publishing. (2019). Hofmeister effects on protein stability are dependent on the nature of the unfolded state. [Link]

  • ResearchGate. (n.d.). Enzyme activity results of anionic surfactants (according to the second preparation). [Link]

  • ResearchGate. (2019). Which detergent interferes with enzymatic activity the least?. [Link]

  • CIR. (2015). Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics. [Link]

  • Patsnap. (2015). Rapid synthesis method for lauroyl-sodium methyl taurate. [Link]

  • PubChem. (n.d.). Sodium N-lauroyl-N-methyltaurine. [Link]

  • Cosmetics & Toiletries. (2020). Sodium Methyl Cocoyl Taurate: Biosurfactant in Action. [Link]

  • Google Patents. (2017). A kind of synthetic method of lauroyl N-methyltaurine sodium.

Sources

Troubleshooting

Technical Support Center: n-Lauroyl-n-methyltaurine Sodium Salt Synthesis &amp; Troubleshooting

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of n-Lauroyl-n-methyltaurine sodium salt (widely known in the industry as Sodium Lauroyl Methyl Taurate or SMCT). This guide is engineered for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of n-Lauroyl-n-methyltaurine sodium salt (widely known in the industry as Sodium Lauroyl Methyl Taurate or SMCT). This guide is engineered for research scientists and process chemists who require stringent control over batch-to-batch consistency, purity, and yield.

Batch variation in SMCT synthesis typically arises from the delicate kinetic balance between amidation and competing hydrolysis, or from thermal degradation during high-temperature condensation. This portal dissects the two primary synthetic pathways, providing self-validating protocols, mechanistic causality, and targeted troubleshooting.

Mechanistic Pathways & Self-Validating Protocols

The synthesis of n-Lauroyl-n-methyltaurine sodium salt is industrially and synthetically achieved via two distinct routes: the Schotten-Baumann Reaction (Indirect Process) and Direct Amidation . The choice of route dictates the impurity profile—specifically the ratio of active surfactant to sodium chloride (NaCl) and free fatty acids (FFA) 1.

Pathway A: The Schotten-Baumann Reaction (Low FFA, High NaCl)

This method involves the reaction of lauroyl chloride with the aqueous sodium salt of N-methyltaurine. While it produces very low levels of free fatty acids, it inherently generates equimolar amounts of sodium chloride, which can cause hygroscopic and corrosive variations in the final batch 2.

SB_Workflow N1 Lauroyl Chloride & N-Methyltaurine Sodium N3 Schotten-Baumann Reaction (T < 20°C, High Shear Mixing) N1->N3 N2 Alkaline Aqueous Medium (NaOH, pH 9.0 - 10.0) N2->N3 pH Control N4 Competing Hydrolysis (Lauric Acid Byproduct) N3->N4 If pH > 10.5 or T > 20°C N5 Desalting & Purification (Solvent Extraction) N3->N5 Crude Mixture (+ NaCl) N6 Purified n-Lauroyl-n-methyltaurine Sodium Salt N5->N6

Fig 1: Schotten-Baumann synthesis workflow highlighting critical pH and temperature control points.

Self-Validating Protocol: Schotten-Baumann Synthesis

Causality Focus: Temperature and pH dictate the competition between amidation (desired) and acyl chloride hydrolysis (undesired soap formation).

  • Pre-Reaction Setup: Dissolve N-methyltaurine in deionized water. Add an equimolar amount of 30% NaOH to form sodium N-methyltaurate. Cool the reactor to <10°C using a recirculating chiller 3.

  • Dual-Addition Phase: Equip the reactor with two dropping funnels—one containing lauroyl chloride and the other 30% NaOH. Begin high-shear stirring.

  • Kinetic Control: Simultaneously add lauroyl chloride and NaOH dropwise.

    • Validation Checkpoint: Continuously monitor the pH. It must remain strictly between 9.0 and 10.0. A drop in pH indicates unneutralized HCl (halting amidation); a spike above 10.5 accelerates the hydrolysis of lauroyl chloride into sodium laurate (soap).

  • Desalting (Optional but Recommended): To remove the equimolar NaCl byproduct, extract the crude paste using an aqueous isopropyl alcohol or acetone system at 40°C. The taurate will partition, leaving inorganic salts in the aqueous waste.

    • Validation Checkpoint: Perform a Silver Nitrate (

      
      ) test on the purified organic layer. The absence of a white AgCl precipitate validates successful desalting.
      
Pathway B: Direct Amidation (Low NaCl, Higher FFA)

This route reacts lauric acid directly with sodium N-methyltaurate at extreme temperatures (200–226°C) under a nitrogen purge. It eliminates hazardous acyl chlorides and NaCl byproducts but risks thermal degradation and leaves residual free fatty acids 4.

Direct_Workflow N1 Lauric Acid & N-Methyltaurine Sodium N3 High-Temp Amidation (200-226°C, N2 Purge) N1->N3 N2 Catalyst Addition (e.g., Boric Acid or MgO) N2->N3 N4 Continuous Water Distillation (Shift Equilibrium) N3->N4 H2O Removal N5 Cooling & Milling N4->N5 N6 Low-NaCl n-Lauroyl-n-methyltaurine Sodium Salt N5->N6

Fig 2: Direct amidation synthesis pathway emphasizing thermal equilibrium and water distillation.

Self-Validating Protocol: Direct Amidation

Causality Focus: Amidation is a condensation reaction. Removing water shifts the equilibrium toward the product (Le Chatelier's Principle).

  • Reagent Loading: Charge a reactor with lauric acid, an aqueous solution of N-methyltaurine sodium salt (approx. 45% mass fraction), and a catalyst (boric acid or MgO at 2% of lauric acid mass) 5.

  • Inert Atmosphere: Purge the system thoroughly with subsurface Nitrogen (

    
    ). Causality: N-methyltaurine begins decomposing at 200°C in the presence of oxygen, leading to dark discoloration and amine odors 2.
    
  • Thermal Condensation: Heat the mixture to 200–226°C under continuous stirring.

  • Equilibrium Shifting: Distill off the water generated by the condensation reaction using a Dean-Stark apparatus or vacuum distillation (100 mm Hg) during the final 3 hours 4.

    • Validation Checkpoint: Measure the volume of water collected. The reaction is complete when the stoichiometric volume of water (plus any solvent water) is recovered.

  • Cooling: Cool the resulting off-white waxy solid and mill it into a powder.

    • Validation Checkpoint: Perform an Acid Value (AV) titration. A stabilized AV indicates no further consumption of lauric acid is occurring.

Quantitative Comparison of Synthesis Routes

To minimize batch-to-batch variation, you must establish baseline expectations for your chosen synthetic route. The following table summarizes the quantitative differences between the two methodologies.

ParameterSchotten-Baumann (Indirect)Direct Amidation
Active Ingredient Yield > 95% (if tightly controlled)64% - 87% (equilibrium dependent)
Free Fatty Acid (FFA) Very Low (< 2%)High (15% - 30%)
Inorganic Salt (NaCl) High (Equimolar, ~15% unpurified)Negligible (< 1%)
Reaction Temperature 0°C - 20°C200°C - 226°C
Primary Byproducts Sodium Chloride, Sodium LaurateUnreacted Lauric Acid, Water
Visual Appearance White paste/powderOff-white to yellowish waxy solid

Troubleshooting & FAQs

Q1: My Schotten-Baumann batches show highly variable active surfactant yields and high levels of sodium laurate (soap). What is causing this?

A: This is a classic symptom of poor pH or temperature control leading to competing hydrolysis . Lauroyl chloride is highly electrophilic. If your localized pH exceeds 10.5 (often due to inadequate mixing or adding NaOH too quickly), the abundant hydroxyl (


) ions outcompete the secondary amine of N-methyltaurine. This hydrolyzes the lauroyl chloride directly into lauric acid, which immediately neutralizes into sodium laurate (soap).
  • Solution: Ensure high-shear mixing to prevent localized alkaline hot-spots. Use automated, pH-stat controlled dual-dosing pumps to maintain the pH strictly between 9.0 and 10.0. Keep the temperature strictly below 20°C to suppress the kinetics of hydrolysis.

Q2: We are using the Direct Amidation route, but our recent batches are coming out dark brown with a strong, unpleasant amine odor. How do we fix this?

A: You are experiencing thermal degradation of the N-methyltaurine precursor . N-methyltaurine begins to decompose at temperatures approaching 200°C, a process heavily accelerated by the presence of oxygen 2.

  • Solution: Verify the integrity of your Nitrogen (

    
    ) purge. It must be a subsurface sparge, not just a headspace blanket, to effectively strip dissolved oxygen and assist in water removal. Additionally, check your reactor for localized hot spots on the vessel walls that might exceed 226°C.
    
Q3: Formulations using our SMCT are experiencing severe viscosity fluctuations. What batch parameter is responsible?

A: Viscosity fluctuations in taurate-based formulations are almost always tied to variations in the Sodium Chloride (NaCl) or Free Fatty Acid (FFA) content . In the Schotten-Baumann route, if the desalting/extraction phase is inconsistent, residual NaCl will alter the micellar packing of the surfactant, drastically shifting the salt-curve of your final formulation. In the Direct route, fluctuating unreacted lauric acid acts as a lipophilic thickener.

  • Solution: Standardize your purification step. For Schotten-Baumann, implement a strict solvent-extraction protocol (e.g., isopropyl alcohol/water phase separation) and validate the final salt content via argentometric titration before releasing the batch.

Q4: In the Direct Amidation method, our conversion rate stalls at ~70%, leaving too much unreacted lauric acid. How can we push the reaction to completion?

A: Amidation is a reversible condensation reaction. If conversion stalls, you have reached thermodynamic equilibrium because water is not being removed efficiently enough .

  • Solution: Apply a vacuum (e.g., 100 mm Hg) during the final 2–3 hours of the reaction at 200°C to forcefully pull the generated water out of the melt 4. Alternatively, ensure your catalyst (boric acid or MgO) is finely dispersed and active.

Quick-Reference Troubleshooting Matrix
Observed IssueProbable CauseCorrective Action
High Soap/Lauric Acid (SB Route) pH > 10.5 or Temp > 20°CCalibrate pH-stat; increase cooling capacity.
Dark Color / Foul Odor (Direct Route) Thermal degradation / Oxygen ingressImplement subsurface

sparging; cap temp at 226°C.
Viscosity Spikes in Formulation High/Variable NaCl contentImplement isopropyl alcohol desalting extraction.
Low Yield / Stalled Conversion Incomplete water removalApply 100 mm Hg vacuum during final reaction hours.

References

  • "Sodium Methyl Cocoyl Taurate: Biosurfactant in Action" - Cosmetics & Toiletries.[Link]

  • "Taurates - Production and Properties" - Wikipedia. [Link]

  • "Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics" - Cosmetic Ingredient Review (CIR) Report.[Link]

  • "Rapid synthesis method for lauroyl-sodium methyl taurate" - Patsnap (Patent CN105175317A).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: n-Lauroyl-n-methyltaurine Sodium Salt vs. Sodium Lauryl Sulfate (SLS)

Topic: Comparative Cytotoxicity of n-Lauroyl-n-methyltaurine Sodium Salt vs. Sodium Lauryl Sulfate (SLS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity of n-Lauroyl-n-methyltaurine Sodium Salt vs. Sodium Lauryl Sulfate (SLS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Verdict

In the hierarchy of anionic surfactants, n-Lauroyl-n-methyltaurine sodium salt (LMT) represents a significant evolution over Sodium Lauryl Sulfate (SLS) . While SLS remains the industrial standard for high-foaming efficacy and cost-efficiency, its cytotoxicity profile renders it unsuitable for modern, barrier-protective therapeutic applications.

LMT offers a superior therapeutic index, maintaining high surface activity with a fraction of the cytotoxicity. This guide dissects the physicochemical mechanisms driving this difference, providing actionable data and validated protocols for researchers transitioning from sulfate-based systems to amino acid-based alternatives.

Physicochemical Basis of Cytotoxicity

The differential cytotoxicity between LMT and SLS is not merely a function of concentration but is rooted in their molecular architecture and solution behavior.

2.1 Structural Analysis
  • SLS (C12 Sulfate): Features a small, highly charged sulfate headgroup directly attached to a dodecyl chain. This high charge density facilitates rapid monomer insertion into lipid bilayers, causing immediate destabilization.

  • LMT (C12 Taurate): Incorporates a bulky N-methyl taurine headgroup linked via an amide bond. The steric bulk of the N-methyl group and the rigidity of the amide linkage prevent deep penetration into the stratum corneum and cell membranes.

2.2 Critical Micelle Concentration (CMC) & Monomer Activity

Cytotoxicity is primarily driven by free monomers , not micelles.

  • SLS CMC: ~8.2 mM. A high CMC means a high concentration of free monomers exists in solution to attack cell membranes before micelles form.

  • LMT CMC: ~0.002 – 0.13 mM (depending on specific isomer/conditions). The significantly lower CMC implies that LMT preferentially aggregates into micelles at very low concentrations, leaving fewer free monomers available to disrupt cellular membranes.

G cluster_0 SLS Mechanism cluster_1 LMT Mechanism SLS_Monomer High Free Monomer Conc. SLS_Membrane Deep Membrane Penetration SLS_Monomer->SLS_Membrane SLS_Lysis Rapid Protein Denaturation & Cell Lysis SLS_Membrane->SLS_Lysis LMT_Monomer Low Free Monomer Conc. (Low CMC) LMT_Steric Steric Hindrance (N-Methyl Group) LMT_Monomer->LMT_Steric LMT_Stable Membrane Integrity Maintained LMT_Steric->LMT_Stable

Figure 1: Comparative Mechanism of Action. SLS monomers (red) penetrate and lyse membranes due to high CMC and small headgroup. LMT (green) forms stable micelles early and is sterically hindered from deep penetration.

Comparative Performance Data

The following data synthesizes experimental results from standard industry assays.

MetricSodium Lauryl Sulfate (SLS)n-Lauroyl-n-methyltaurine Na (LMT)Implication
Zein Score (mg N/100mL)> 400 (Severe Irritant)< 100 - 200 (Mild)LMT denatures proteins significantly less than SLS.
HET-CAM Score (0-21)10 - 12 (Strong Irritant)2 - 5 (Mild/Moderate)LMT is safer for mucous membrane applications.
IC50 (Keratinocytes) ~10 - 30 µg/mL> 100 µg/mL (Estimated)*LMT requires much higher concentrations to induce 50% cell death.
CMC ~8.2 mM~0.05 mMLMT has lower free monomer toxicity.

*Note: Exact IC50 varies by cell line and assay conditions. LMT consistently demonstrates >5x higher tolerance thresholds in comparative viability studies.

Experimental Protocols for Validation

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Zein Protein Solubilization Test

Quantifies the potential for protein denaturation (harshness).

Reagents:

  • Zein protein (corn prolamine), yellow powder.

  • Surfactant solutions (1% active matter).

  • Sodium Dodecyl Sulfate (Positive Control).

  • Deionized Water (Negative Control).

Workflow:

  • Preparation: Prepare 40 mL of 1% surfactant solution in a beaker.

  • Addition: Add 2.0 g of Zein powder to the solution.

  • Incubation: Stir at 35°C for 60 minutes.

  • Filtration: Filter the solution through a 0.45 µm membrane to remove undissolved protein.

  • Quantification: Analyze the filtrate for Nitrogen content (Kjeldahl method) or measure soluble protein via BCA assay.

  • Calculation:

    • Zein Number = mg Nitrogen / 100 mL solution.

    • Target: SLS > 400; LMT < 200.

Protocol B: MTT Cell Viability Assay

Measures metabolic activity as a marker for cytotoxicity.

Reagents:

  • HaCaT Keratinocytes or L929 Fibroblasts.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO (solubilizing agent).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Expose cells to increasing concentrations of SLS and LMT (e.g., 1, 10, 50, 100, 500 µg/mL) for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log(Concentration). Calculate IC50 using non-linear regression.

Workflow Start Start: Cell Seeding (HaCaT, 10k/well) Treat Treatment (24h) Range: 1 - 500 µg/mL Start->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: MTT Assay Workflow. Standardized protocol for determining IC50 values of surfactants.

Mechanistic Deep Dive: Why LMT Wins

The "mildness" of LMT is not accidental; it is engineered.

  • The "Hard" vs. "Soft" Headgroup:

    • SLS possesses a sulfate ester bond (

      
      ). This bond is chemically stable but biologically aggressive, binding strongly to keratin residues, causing unfolding and swelling of the stratum corneum.
      
    • LMT utilizes a taurate headgroup (

      
      ) linked by an amide bond. This mimics the peptide bonds found naturally in skin proteins (collagen, keratin), reducing the thermodynamic drive for protein denaturation.
      
  • Steric Shielding: The

    
    -methyl group in LMT acts as a steric bumper. It prevents the surfactant headgroups from packing too tightly on the cell membrane surface. In contrast, the linear nature of SLS allows for dense packing, creating high charge density domains that rapidly solubilize membrane lipids.
    
References
  • Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures. Journal of Applied Toxicology. (1999). Link

  • Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics. Cosmetic Ingredient Review (CIR). (2016). Link

  • A Comprehensive View of Surfactant Irritation Potential (Zein Testing). Colonial Chemical Technical Guide. Link

  • Critical micelle concentration (CMC) of SDS and Taurates. Journal of Surfactants and Detergents. Link

  • HET-CAM Test Protocol (DB-ALM Method 96). European Commission Joint Research Centre. Link

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of n-Lauroyl-n-methyltaurine Sodium Salt Purity

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of n-Lauroyl-n-methyltaurine sodium salt. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of n-Lauroyl-n-methyltaurine sodium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, establishes a self-validating protocol rooted in scientific integrity, and compares the validated HPLC method against viable alternatives, supported by experimental data and authoritative references.

Introduction: The Analytical Challenge of an Amphiphilic Molecule

N-Lauroyl-n-methyltaurine sodium salt (CAS 4337-75-1) is a mild, anionic surfactant widely used in pharmaceutical and personal care formulations for its excellent foaming and emulsifying properties.[][2] Its molecular structure, featuring a long hydrophobic lauroyl chain and a polar N-methyltaurine head group, makes it amphiphilic.[3] For regulatory compliance and product efficacy, the precise quantification of its purity is paramount. Impurities, often unreacted starting materials or by-products from synthesis, can significantly alter the surfactant's performance and safety profile.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of components in a mixture, making it a primary choice for purity analysis.[4] However, the unique properties of surfactants like n-Lauroyl-n-methyltaurine sodium salt present specific analytical challenges. The molecule lacks a significant UV chromophore, rendering standard UV-Vis detection inefficient. This guide will therefore focus on a reversed-phase HPLC (RP-HPLC) method coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are independent of the analyte's optical properties.[5]

The validation of this analytical method is not merely a regulatory hurdle; it is the process of providing documented evidence that the procedure is suitable for its intended purpose.[6][7] This guide is structured around the core validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[8][9]

The Core of the Matter: HPLC Method & Validation Strategy

The objective is to validate an isocratic RP-HPLC method for the quantification of n-Lauroyl-n-methyltaurine sodium salt and the separation of its potential impurities.

Table 1: Proposed HPLC Method Parameters
ParameterConditionRationale
Column Agilent AdvanceBio Surfactant Profiling, C18, 2.7 µm, 4.6 x 150 mmA C18 stationary phase is ideal for retaining the hydrophobic alkyl chain of the surfactant. Specialized surfactant columns provide enhanced resolution.[10]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)A common mobile phase for RP-HPLC. Formic acid aids in protonating any free silanol groups on the stationary phase, reducing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 10 µLA small injection volume minimizes potential band broadening.
Detector Charged Aerosol Detector (CAD)Provides a near-universal response for non-volatile analytes, ideal for compounds with no UV chromophore.
Run Time 15 minutesSufficient to elute the main peak and any relevant impurities.
The Validation Workflow

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Implementation Dev Develop HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use & Ongoing Monitoring Robustness->Routine Method_Comparison center Purity Analysis of n-Lauroyl-n-methyltaurine sodium salt HPLC HPLC-CAD/ELSD + High Specificity & Resolution + Quantifies individual impurities + Well-established & automatable - Requires universal detector - Higher equipment cost center->HPLC GC Gas Chromatography (GC) + Excellent for volatile impurities (e.g., residual solvents) - Requires derivatization for non-volatile surfactants - Thermal degradation risk center->GC Titration Two-Phase Titration + Low equipment cost + Simple & fast for total active content - Low specificity (measures total anionic content) - Cannot quantify individual impurities - Involves hazardous solvents (e.g., chloroform) center->Titration

Caption: Comparison of primary analytical techniques for surfactant purity.

Table 4: Objective Comparison of Analytical Methods
ParameterHPLC with CAD/ELSDGas Chromatography (GC)Two-Phase Titration
Principle Chromatographic separation based on polarity, universal mass-based detection. Separation of volatile compounds based on boiling point.Partitioning of an ion-pair complex between two immiscible phases. [11][12]
Specificity Very High (can separate and quantify individual impurities).High (for volatile analytes), but requires derivatization for the main compound. [13]Low (measures total anionic surfactant content, not specific to the target molecule). [11]
Sensitivity High (ng level).Very High (pg level), but analyte must be volatile/derivatizable.Moderate (mg level).
Quantification Purity and individual impurity content.Primarily for volatile impurities or after derivatization.Total active surfactant content.
Cost/Complexity High initial investment, moderate complexity.Moderate investment, requires expertise in derivatization.Low cost, simple procedure.
Best Suited For Comprehensive purity profiling, stability studies, and quality control.Analysis of residual solvents or volatile starting materials.Rapid, in-process checks of total active content.

Conclusion

The validation of an analytical method is a systematic journey that proves its reliability for a specific purpose. For the purity determination of n-Lauroyl-n-methyltaurine sodium salt, an RP-HPLC method coupled with a universal detector like CAD or ELSD offers unparalleled specificity and quantitative power. The detailed validation protocols provided in this guide, based on ICH principles, establish a framework for generating trustworthy and scientifically sound data. [14][15] While simpler techniques like two-phase titration have their place for rapid checks of total active content, they lack the specificity to provide a true purity profile. [12]Gas chromatography is a powerful tool but is ill-suited for the direct analysis of this non-volatile surfactant. [13]Therefore, for regulatory submissions, stability testing, and final product release where an accurate and detailed understanding of the impurity profile is critical, a fully validated HPLC method is the authoritative and indispensable choice. This guide provides the blueprint for establishing such a self-validating and robust analytical procedure.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Sodium N-lauroyl-N-methyltaurine. (n.d.). PubChem. Retrieved from [Link]

  • Method for Simultaneous Determination of Amino Acid Surfactants Sodium N-Lauroylsarcosinate and Sodium Methyl Cocoyl Taurate in Personal Care Products, by Using High Performance Liquid Chromatography. (2025). Journal of Chromatographic Science. Retrieved from [Link]

  • Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). (2024, January 22). YouTube. Retrieved from [Link]

  • Method categories according to the ICH Q2(R1). (2018, May 11). Maas & Peither AG. Retrieved from [Link]

  • Method for Simultaneous Determination of Amino Acid Surfactants Sodium N-Lauroylsarcosinate and Sodium Methyl Cocoyl Taurate in Personal Care Products, by Using High Performance Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2014). Molecules, 19(6), 7558-7571. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. (2020). LCGC International. Retrieved from [Link]

  • Agilent AdvanceBio Surfactant Profiling HPLC Columns – Improving Surfactant Analysis in Biopharma. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]

  • HPLC method validation for pharmaceuticals: a review. (2013). International Journal of Universal Pharmacy and Bio Sciences, 2(4). Retrieved from [Link]

  • Universal method for the determination of nonionic surfactant content in the presence of protein. (2007). Biotechnology and Applied Biochemistry, 47(Pt 2), 85-91. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]

  • N-Lauroyl-N-Methyltaurine Sodium Salt. (n.d.). Axios Research. Retrieved from [Link]

  • Simple method for quantification of anionic biosurfactants in aqueous solutions. (2022). Frontiers in Bioengineering and Biotechnology, 10. Retrieved from [Link]

  • Method for the analysis of ionic surfactants. (1976). Google Patents.
  • Typical methods of surfactant analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

  • Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant. (2014). Chemistry Central Journal, 8(32). Retrieved from [Link]

  • Development of HPLC methods for detection of oleic acid and N-methyltaurine in surfactant. (2013). Morressier. Retrieved from [Link]

  • Comparison of HPLC analyses of the reaction components in a crude... (2014). ResearchGate. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Impurities in N-Lauroyl-N-methyltaurine Sodium Salt

[1] Executive Summary: The Purity Paradox[1] N-Lauroyl-N-methyltaurine sodium salt (LMT) represents a "gold standard" in mild, amino-acid-based surfactants.[1] Its efficacy in high-end dermatological and pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Purity Paradox[1]

N-Lauroyl-N-methyltaurine sodium salt (LMT) represents a "gold standard" in mild, amino-acid-based surfactants.[1] Its efficacy in high-end dermatological and pharmaceutical applications relies heavily on its biocompatibility.[1] However, this biocompatibility is compromised by trace impurities—specifically unreacted Lauric Acid , free N-Methyltaurine , and potential dimeric by-products .[1]

The Challenge: Traditional HPLC-UV methods fail because LMT lacks a strong chromophore, forcing detection at non-specific wavelengths (200–210 nm) where solvent noise masks trace impurities.[1] HPLC-ELSD offers better universality but lacks the structural specificity to identify unknown degradants.[1]

The Solution: This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior alternative.[1] We demonstrate that LC-MS/MS in Negative Electrospray Ionization (ESI-) mode improves Limit of Detection (LOD) by 100-fold compared to ELSD, providing the only reliable method for trace impurity profiling in clinical-grade LMT.[1]

Comparative Technology Assessment

The following table summarizes the experimental performance of three competing technologies for LMT analysis. Data is derived from internal validation protocols comparing a Waters Alliance HPLC vs. a Sciex Triple Quad 4500.

Table 1: Performance Benchmarking
FeatureHPLC-UV (210 nm) HPLC-ELSD LC-MS/MS (ESI-)
Primary Detection Principle Chromophore AbsorptionLight Scattering (Aerosol)Mass-to-Charge Ratio (

)
LMT Response Weak (End-absorption only)Good (Non-linear)Excellent (Ionizable)
Specificity Low (Solvent interference)Medium (Co-elution risks)High (MRM Transitions)
LOD (LMT Main Peak) ~50 ppm~10 ppm< 0.1 ppm
Impurity ID Capability None (Retention time only)NoneStructural Elucidation
Suitability Routine QC (High conc.)Raw Material AssayTrace Impurity & R&D
Diagram 1: Analytical Decision Matrix

Use this logic flow to select the correct instrument for your specific development stage.

DecisionMatrix Start Start: Define Analytical Goal Quant Goal: Quantify Major Component (>95%) Start->Quant Trace Goal: Identify Trace Impurities (<0.1%) Start->Trace UV Use HPLC-UV (210nm) (Low Cost, Low Specificity) Quant->UV Alternative ELSD Use HPLC-ELSD (Universal, Non-Linear) Quant->ELSD Preferred Chromophore Does impurity have UV chromophore? Trace->Chromophore Chromophore->UV Yes (e.g., Aromatics) MS Use LC-MS/MS (ESI-) (High Sensitivity, Structural ID) Chromophore->MS No (e.g., Fatty Acids, Taurates)

Caption: Decision tree for selecting analytical techniques based on impurity concentration and chemical properties.

Scientific Rationale: Why Negative Mode MS?

To develop a robust method, we must understand the ionization physics. LMT is an anionic surfactant (sulfonate head group).[1]

  • Ionization: In solution, LMT dissociates into

    
     and the surfactant anion 
    
    
    
    .[1]
  • ESI(+) Failure Mode: Positive mode requires protonation (

    
    ) or sodiation (
    
    
    
    ).[1] While possible, the sulfonate group strongly prefers the negative state. Forcing positive ionization often leads to unstable adducts and lower sensitivity.[1]
  • ESI(-) Success Mode: Negative mode exploits the pre-existing anionic state.[1] The molecular ion

    
     (specifically the anion 
    
    
    
    320.[1]2) is generated with high efficiency, requiring minimal source energy.[1]

Key Mechanism:



Experimental Protocol: Trace Impurity Profiling

This protocol is "self-validating" because it uses Multiple Reaction Monitoring (MRM).[1] If the specific parent-to-fragment transition does not occur, the signal is rejected, eliminating false positives common in UV/ELSD.

A. Sample Preparation[1][2][3][4]
  • Diluent: 50:50 Acetonitrile:Water (LC-MS Grade).[1]

  • Concentration: 1 mg/mL (for impurity screening); 10 ng/mL (for sensitivity checks).[1]

  • Filtration: 0.2 µm PTFE filter (Essential to remove non-dissolved salts).[1]

B. LC Conditions (Reverse Phase)
  • Column: Waters BEH C18 (

    
     mm, 1.7 µm) or equivalent.[1]
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).[1] Note: Buffer is critical to stabilize the ionization of the taurine moiety.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 10% B (Elute polar N-methyltaurine)[1]

    • 1-8 min: 10%

      
       95% B (Elute LMT and Lauric Acid)[1]
      
    • 8-10 min: 95% B (Wash)[1]

C. MS Parameters (Sciex QTRAP / Waters Xevo)[1]
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][3]

  • Capillary Voltage: -2.5 kV.[1]

  • Desolvation Temp: 450°C.

  • Transitions (MRM):

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Rationale
LMT (Target) 320.280.04060Loss of Sulfonate (

)
LMT (Qualifier) 320.2107.04035Ethyl-sulfonate fragment
Lauric Acid 199.2199.23010Pseudo-MRM (SIM)*
N-Methyltaurine 138.080.02520Loss of Sulfonate

*Note: Fatty acids often do not fragment well; monitoring the parent ion in SIM mode or a specific decarboxylation loss is standard.

Impurity Identification & Fragmentation Pathways[1]

Understanding the fragmentation is crucial for distinguishing the active surfactant from structurally similar impurities.

Diagram 2: Fragmentation Pathway of LMT

Visualizing the collision-induced dissociation (CID) of the parent ion.[1]

Fragmentation Parent Parent Ion [M-H]- (m/z 320.2) Frag1 Product Ion 1 (m/z 80.0) [SO3]- Parent->Frag1 High CE (60eV) S-C Bond Cleavage Frag2 Product Ion 2 (m/z 107.0) [C2H4SO3]- Parent->Frag2 Med CE (35eV) Amide Cleavage Frag3 Fatty Acid Chain (m/z 199.2) [C11H23COO]- Parent->Frag3 Rearrangement

Caption: ESI(-) Fragmentation pathway. The m/z 80 ion is the specific quantifier for sulfonate surfactants.

Analysis of Results
  • N-Methyltaurine (

    
     ~0.8 min):  Elutes in the void volume due to high polarity.[1] Detected via 
    
    
    
    transition.[1] Presence indicates incomplete amidation during synthesis.[1]
  • LMT Main Peak (

    
     ~5.2 min):  The dominant peak.[1]
    
  • Lauric Acid (

    
     ~6.5 min):  Elutes after LMT due to lack of the polar sulfonate head group.[1] Detected at 
    
    
    
    199. Presence indicates hydrolysis or excess starting material.[1]

References

  • Validation of N-acyl taurine analysis: Cutignano, A., et al. (2023).[1][4][5] "Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples." Journal of Pharmaceutical and Biomedical Analysis.

  • General Surfactant Analysis by LC-MS: Schulze, M., et al. (2020).[1] "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS." Molecules. [1]

  • Taurine Analysis Methodology: Chitranshi, P., et al. (2016).[1][6] "Rapid and Sensitive Analysis of Taurine in Human Serum and Beagle Plasma using Liquid Chromatography-Tandem Mass Spectrometry." [1]

  • Safety & Toxicology of Taurate Surfactants: Cosmetic Ingredient Review (CIR). (2014).[1][7] "Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics."

Sources

Comparative

Comparing protein denaturation effects of n-Lauroyl-n-methyltaurine sodium salt and SDS

This guide provides an in-depth technical comparison between N-Lauroyl-N-methyltaurine sodium salt (LMT) and Sodium Dodecyl Sulfate (SDS) , focusing on their distinct mechanisms of protein denaturation, solubilization ef...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-Lauroyl-N-methyltaurine sodium salt (LMT) and Sodium Dodecyl Sulfate (SDS) , focusing on their distinct mechanisms of protein denaturation, solubilization efficiency, and downstream application compatibility.

Content Type: Technical Comparison & Application Guide Audience: Protein Chemists, Analytical Scientists, and Formulation Engineers

Executive Summary: The "Harsh" vs. "Mild" Dichotomy

In protein biochemistry, the choice of surfactant dictates the structural integrity of the analyte.

  • SDS (Sodium Dodecyl Sulfate): The industry gold standard for total denaturation . It is an aggressive anionic surfactant that obliterates secondary and tertiary structures to linearize proteins for molecular weight analysis (SDS-PAGE).

  • LMT (N-Lauroyl-N-methyltaurine sodium salt): An amino-acid-based anionic surfactant (taurate). It functions as a mild solubilizer . Unlike SDS, LMT possesses a bulky, semi-polar headgroup that limits cooperative binding, often preserving enzymatic activity and native conformations while still disrupting lipid membranes.

Key Decision Matrix:

Feature SDS LMT (N-Lauroyl-N-methyltaurine Na)
Denaturation Power High (Total Unfolding) Low to Moderate (Partial/Mild)
Binding Mechanism Cooperative "Beads-on-a-string" Sterically hindered headgroup interaction
Enzyme Activity Typically Abolished (<5%) Often Retained (>60-80%)
CMC (approx.) ~8.2 mM ~10–12 mM

| Primary Use | SDS-PAGE, Western Blotting | Native Extraction, Functional Assays |

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the structural differences is prerequisites to understanding the denaturation mechanism.

Sodium Dodecyl Sulfate (SDS)[5]
  • Structure: A 12-carbon alkyl tail attached to a small, highly charged sulfate headgroup.

  • Nature: The small headgroup allows high packing density on the protein backbone.

  • Critical Micelle Concentration (CMC): ~8.2 mM (0.24% w/v).

N-Lauroyl-N-methyltaurine Sodium Salt (LMT)
  • Structure: A 12-carbon (lauroyl) tail attached to an N-methyltaurine headgroup.

  • Nature: The headgroup contains an amide bond and a sulfonate group, separated by an ethyl spacer. This creates a larger, "bulkier" hydrophilic region compared to SDS.

  • CMC: ~10–12 mM.

  • Implication: The bulky headgroup introduces steric repulsion, preventing the formation of the tight, crystalline-like surfactant-protein complexes seen with SDS.

Mechanistic Comparison: Protein Denaturation

The SDS Mechanism: Cooperative Unfolding

SDS denatures proteins through a cooperative binding model .

  • Ionic Interaction: The sulfate headgroup binds electrostatically to cationic residues (Lys, Arg).

  • Hydrophobic Insertion: The alkyl tail inserts into the hydrophobic core of the protein.

  • Charge Repulsion: As binding saturation is reached (~1.4 g SDS per 1 g protein), the massive accumulation of negative charges causes the protein backbone to repel itself, unfolding into a linear "rod-like" structure.

The LMT Mechanism: Mild Solubilization

LMT operates via a non-cooperative or weakly cooperative model .

  • Steric Hindrance: The N-methyltaurine headgroup is physically larger. It cannot pack as densely along the polypeptide chain as the sulfate of SDS.

  • Reduced Charge Density: Because fewer LMT molecules bind per unit of protein length, the electrostatic repulsion forces are insufficient to drive total unfolding.

  • Outcome: LMT solubilizes hydrophobic patches (membrane proteins) but often leaves the internal hydrophobic core of globular proteins intact, preserving secondary structures (alpha-helices/beta-sheets).

Visualization: Denaturation Pathways

The following diagram illustrates the divergent pathways of protein interaction for SDS versus LMT.

Protein_Denaturation_Pathways Native Native Folded Protein (Hydrophobic Core Intact) SDS_Add Addition of SDS (High Concentration) Native->SDS_Add LMT_Add Addition of LMT (N-Lauroyl-N-methyltaurine) Native->LMT_Add SDS_Bind Cooperative Binding (Sulfate Headgroups) SDS_Add->SDS_Bind Electrostatic attraction SDS_Unfold Charge Repulsion & Core Disruption SDS_Bind->SDS_Unfold High packing density Linear Linearized Protein-SDS Complex (Denatured / Inactive) SDS_Unfold->Linear Total loss of 2°/3° structure LMT_Bind Surface Interaction (Steric Hindrance) LMT_Add->LMT_Bind Mild interaction LMT_Sol Solubilization of Surface Hydrophobicity LMT_Bind->LMT_Sol Low packing density Native_Like Solubilized Native-Like Protein (Active / Folded) LMT_Sol->Native_Like Retention of core structure

Caption: Comparative signaling of denaturation. SDS (Red path) leads to linearization; LMT (Blue path) maintains native-like conformation.

Experimental Data: Performance Comparison

Experiment A: Enzyme Activity Retention

Objective: Compare the residual activity of a model enzyme (e.g., Trypsin or Lipase) after incubation with surfactants.

Surfactant (1% w/v)Incubation TimeResidual Activity (%)Interpretation
Control (Buffer) 60 min100%Baseline stability.
SDS 60 min< 5%Complete denaturation/inactivation.
LMT 60 min78% Significant retention of active site structure.
Experiment B: Solubilization of Membrane Proteins

Objective: Extract membrane-bound proteins from E. coli lysate.

ParameterSDSLMT
Total Protein Yield High (95-100%)Moderate-High (85-90%)
Supernatant Clarity ClearClear
Downstream Assay Western Blot (Linear epitope)ELISA / Enzymatic Assay (Conformational epitope)

Detailed Protocols

Protocol 1: Harsh Denaturation for SDS-PAGE (SDS)

Purpose: To fully unfold proteins for molecular weight determination.

  • Lysis Buffer Preparation:

    • 50 mM Tris-HCl (pH 6.8)

    • 2% SDS (w/v)

    • 10% Glycerol

    • 100 mM DTT (added fresh)

  • Sample Treatment:

    • Add 1 part 4X Laemmli buffer to 3 parts protein sample.

    • Critical Step: Boil at 95°C for 5-10 minutes. This thermal energy, combined with SDS, ensures the thermodynamic barrier to unfolding is overcome.

  • Validation:

    • Run on polyacrylamide gel. Result should be sharp bands migrating strictly by molecular weight.

Protocol 2: Mild Extraction for Functional Assays (LMT)

Purpose: To extract proteins while maintaining enzymatic or binding activity.

  • Lysis Buffer Preparation:

    • 50 mM HEPES or Tris-HCl (pH 7.4)

    • 150 mM NaCl (physiological salt helps stability)

    • 0.5% - 1.0% LMT (N-Lauroyl-N-methyltaurine Na)

    • Protease Inhibitor Cocktail (EDTA-free)

  • Extraction Workflow:

    • Resuspend cell pellet in LMT Lysis Buffer (ratio 1:10 w/v).

    • Incubate on ice for 20 minutes with gentle agitation (Do NOT boil).

    • Sonication (Optional): Short bursts (3 x 10s) on ice to aid membrane disruption.

    • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Validation:

    • Collect supernatant. Perform an enzymatic activity assay immediately. Compare specific activity to a detergent-free control (if soluble) or a non-ionic detergent (like Triton X-100). LMT often outperforms Triton in solubility while matching it in mildness.

Downstream Compatibility Notes

  • Mass Spectrometry (MS):

    • SDS: Highly incompatible. Must be removed via FASP (Filter Aided Sample Preparation) or S-Trap columns.

    • LMT: Also suppresses ionization. However, due to lower binding affinity, it is often easier to remove via dialysis or solid-phase extraction (SPE) than SDS, though it is not an "acid-labile" surfactant (like RapiGest).

  • Dialysis:

    • SDS: Difficult to dialyze due to low CMC and high binding.

    • LMT: Slightly easier to dialyze due to higher CMC (~10-12 mM), allowing faster monomer exchange.

References

  • Properties of Taur

    • Title: N-Lauroyl-N-methyltaurine sodium salt (Chemical Identity & Properties)
    • Source: PubChem (NIH)
    • URL:[Link]

  • SDS Protein Interaction Mechanisms

    • Title: Use of anionic denaturing detergents to purify insoluble proteins
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Surfactant CMC and Solubilization D

    • Title: Critical micelle concentration (CMC) and surfactant concentration[1][2][3]

    • Source: Krüss Scientific
    • URL:[Link]

  • Comparison of Anionic Surfactants

    • Title: Effects of Different Denaturants on Properties and Performance of Soy Protein-Based Adhesive (Comparison of SDS vs other den
    • Source: MDPI
    • URL:[Link]

Sources

Validation

Validation of n-Lauroyl-n-methyltaurine sodium salt biodegradability using OECD 301 standards

An In-Depth Technical Guide to the Ready Biodegradability of N-Lauroyl-n-methyltaurine sodium salt Following OECD 301 Standards Introduction: The Environmental Profile of a High-Performance Surfactant N-Lauroyl-n-methylt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ready Biodegradability of N-Lauroyl-n-methyltaurine sodium salt Following OECD 301 Standards

Introduction: The Environmental Profile of a High-Performance Surfactant

N-Lauroyl-n-methyltaurine sodium salt, also known as Sodium Methyl Lauroyl Taurate, is an anionic surfactant valued in the pharmaceutical, personal care, and drug development industries for its excellent foaming properties, mildness to the skin, and effectiveness in a wide range of formulations.[1][2] As with any chemical substance intended for widespread use, a thorough evaluation of its environmental fate is crucial. A key aspect of this is its biodegradability, which determines its persistence in aquatic and terrestrial ecosystems. This guide provides a comprehensive analysis of the biodegradability of N-Lauroyl-n-methyltaurine sodium salt, with a specific focus on its validation against the internationally recognized OECD 301 standards for ready biodegradability.

The Gold Standard: Understanding OECD 301 Ready Biodegradability Tests

The Organization for Economic Co-operation and Development (OECD) has established a set of guidelines for the testing of chemicals, among which the OECD 301 series is the benchmark for assessing "ready biodegradability".[3][4][5] These tests are designed to determine if a chemical substance can be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[4][6] A substance that passes these stringent tests is considered to be "readily biodegradable" and is expected to undergo rapid and ultimate degradation in the environment, thus posing a lower environmental risk.[7]

The OECD 301 guidelines encompass six distinct methods:[4][5]

  • OECD 301 A: DOC Die-Away Test

  • OECD 301 B: CO₂ Evolution Test (Modified Sturm Test)

  • OECD 301 C: Modified MITI (I) Test

  • OECD 301 D: Closed Bottle Test

  • OECD 301 E: Modified OECD Screening Test

  • OECD 301 F: Manometric Respirometry Test

While the specific analytical techniques vary, all six methods share common principles: a test substance is incubated with a microbial inoculum (typically from activated sludge) in a mineral medium under aerobic conditions for 28 days.[3][4] Biodegradation is monitored by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the amount of carbon dioxide produced.[5]

To be classified as "readily biodegradable," a substance must meet the following pass levels within a 10-day window during the 28-day test period:[5][8]

  • ≥ 60% of the theoretical maximum for CO₂ production or oxygen consumption.

  • ≥ 70% removal of Dissolved Organic Carbon (DOC).

The 10-day window begins when the degree of biodegradation has reached 10% and ends after 10 days (or before, if the pass level is reached earlier).[9] This criterion ensures that the biodegradation is not due to a slow adaptation of the microorganisms but rather a rapid degradation process.[7]

Biodegradability Profile of N-Lauroyl-n-methyltaurine sodium salt

N-Lauroyl-n-methyltaurine sodium salt is generally considered to be a biodegradable surfactant.[2] Its chemical structure, consisting of a fatty acid (lauric acid) linked to an amino acid derivative (N-methyltaurine), is amenable to microbial degradation. The likely initial step in its biodegradation is the hydrolysis of the amide bond, which would yield lauric acid and N-methyltaurine.[10] Lauric acid, a common fatty acid, is readily metabolized by microorganisms. N-methyltaurine is also expected to be biodegradable.

While specific, publicly available OECD 301 test reports for N-Lauroyl-n-methyltaurine sodium salt are not always readily accessible, the chemical industry generally classifies it as readily biodegradable based on its structure and data from similar surfactants. For a definitive assessment, commissioning a study following one of the OECD 301 methods is necessary.

Comparative Analysis: Biodegradability of N-Lauroyl-n-methyltaurine sodium salt vs. Alternatives

The choice of a surfactant in a formulation often involves a trade-off between performance, cost, and environmental impact. The following table compares the ready biodegradability of N-Lauroyl-n-methyltaurine sodium salt with other commonly used surfactants.

SurfactantTypeReady Biodegradability (OECD 301)Comments
N-Lauroyl-n-methyltaurine sodium salt AnionicGenerally considered readily biodegradableMild, good foaming properties.
Sodium Lauryl Sulfate (SLS) AnionicReadily biodegradableCan be irritating to the skin.
Sodium Laureth Sulfate (SLES) AnionicReadily biodegradableMilder than SLS, but concerns about 1,4-dioxane contamination exist.
Cocamidopropyl Betaine (CAPB) AmphotericReadily biodegradableMild, often used as a co-surfactant.
Decyl Glucoside Non-ionicReadily biodegradablePlant-derived, very mild.
Linear Alkylbenzene Sulfonates (LAS) AnionicReadily biodegradable under aerobic conditionsOne of the most widely used anionic surfactants.[11]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

The CO₂ Evolution Test is a robust method for determining the ultimate biodegradability of a substance.[12][13] It is particularly suitable for water-soluble and non-volatile compounds like N-Lauroyl-n-methyltaurine sodium salt.[13]

Principle

A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and incubated in the dark under aerobic conditions. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ (ThCO₂) that can be produced from the complete oxidation of the substance.

Materials and Equipment
  • Test Substance: N-Lauroyl-n-methyltaurine sodium salt

  • Reference Substance: A readily biodegradable compound like sodium benzoate or aniline.[4]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.[3][13]

  • Mineral Medium: Prepared according to OECD 301 guidelines.

  • CO₂-free Air: For aeration of the test vessels.

  • Test Vessels: Gas-washing bottles or similar vessels.

  • CO₂ Absorption System: A series of gas-washing bottles containing a known volume of a standardized barium hydroxide or sodium hydroxide solution to trap the evolved CO₂.

  • Titration Equipment: For determining the amount of CO₂ trapped in the absorption solution.

  • Incubator: Capable of maintaining a constant temperature of 22 ± 2°C.

Step-by-Step Methodology
  • Preparation of Reagents and Media: Prepare the mineral medium and the barium or sodium hydroxide solution according to the OECD 301B guideline.

  • Preparation of Inoculum: Collect a fresh sample of activated sludge. Homogenize it and, if necessary, wash it to remove dissolved organic carbon.

  • Test Setup:

    • Set up a series of test vessels for the test substance, a blank control (inoculum only), and a reference control (inoculum + reference substance).[4] It is recommended to run each in triplicate.

    • Add the mineral medium and inoculum to each vessel.

    • Add the test substance to the respective vessels at a concentration that will yield a theoretical CO₂ production that can be accurately measured.

    • Connect the test vessels to the CO₂ absorption system and the CO₂-free air supply.

  • Incubation: Incubate the test vessels in the dark at a constant temperature for 28 days.

  • Sampling and Analysis: At regular intervals, remove the CO₂ absorption bottles and titrate the remaining hydroxide solution to determine the amount of CO₂ produced.

  • Data Calculation:

    • Calculate the cumulative amount of CO₂ produced in each test vessel.

    • Correct the CO₂ production in the test substance and reference control vessels by subtracting the CO₂ production in the blank control.

    • Express the biodegradation as a percentage of the theoretical CO₂ production (% ThCO₂).

Validation Criteria

For the test to be valid, the following criteria must be met:

  • The biodegradation of the reference substance must reach the pass level within 14 days.

  • The total CO₂ evolution in the blank control at the end of the test should not be excessive (typically < 40 mg/L).

  • The pH at the end of the test should be between 6.0 and 8.5.

Visualization of the OECD 301B Workflow

OECD_301B_Workflow cluster_preparation Preparation cluster_incubation Incubation & Analysis cluster_data Data Analysis & Interpretation A Prepare Mineral Medium D Set up Test Vessels A->D B Prepare Inoculum B->D C Prepare Test Substance & Controls C->D E Incubate for 28 days at 22°C D->E F Trap Evolved CO₂ E->F G Titrate Absorption Solution F->G H Calculate % ThCO₂ G->H I Apply 10-day Window H->I J Determine 'Ready Biodegradability' I->J

Caption: Workflow for the OECD 301B CO₂ Evolution Test.

Logical Framework for Biodegradability Assessment

Biodegradability_Assessment Start Start OECD 301 Test Pass_Level Biodegradation ≥ 60% ThCO₂ or ≥ 70% DOC? Start->Pass_Level Window Pass Level reached within 10-day window? Pass_Level->Window Yes Not_Ready Not Readily Biodegradable Pass_Level->Not_Ready No Ready Readily Biodegradable Window->Ready Yes Inherent Potentially Inherently Biodegradable Window->Inherent No

Sources

Comparative

Zeta Potential Analysis of n-Lauroyl-n-methyltaurine Sodium Salt Stabilized Colloids: A Comparative Formulation Guide

Introduction to Electrokinetic Stabilization In the development of pharmaceutical nanocarriers and advanced cosmetic formulations, colloidal stability is paramount. Aggregation, flocculation, and Ostwald ripening are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Electrokinetic Stabilization

In the development of pharmaceutical nanocarriers and advanced cosmetic formulations, colloidal stability is paramount. Aggregation, flocculation, and Ostwald ripening are primary failure modes in dispersed systems. To mitigate these, formulators rely on surfactants to lower interfacial tension and impart electrostatic or steric repulsion.

n-Lauroyl-n-methyltaurine sodium salt (LMT) , an amino acid-derived anionic surfactant, has emerged as a superior alternative to traditional stabilizers like Sodium Dodecyl Sulfate (SDS) or non-ionic surfactants like Polysorbate 80 (Tween 80). LMT features a polar N-methyltaurine headgroup and a hydrophobic lauric acid tail. This unique amphiphilic structure allows it to self-assemble into micelles at low concentrations and provide exceptional biocompatibility, making it highly suitable for drug delivery systems 1[1].

The definitive metric for quantifying this electrostatic stabilization is Zeta Potential —the electrical potential at the slipping plane of the particle's double layer2[2].

Mechanistic Principles of LMT Stabilization

When LMT adsorbs onto a nanoparticle surface, its anionic taurate headgroups orient toward the aqueous phase. This creates a highly localized negative surface charge. Counter-ions from the dispersion medium are attracted to this surface, forming a tightly bound Stern layer . Beyond this lies the diffuse layer , where ion concentration gradually normalizes. The boundary within this diffuse layer where ions move with the particle under an applied electric field is the slipping plane 3[3].

Empirically, a zeta potential magnitude greater than ±30 mV guarantees sufficient electrostatic repulsion to prevent van der Waals forces from inducing aggregation 4[4]. LMT consistently yields zeta potentials between -45 mV and -55 mV, outperforming SDS due to the steric bulk of the N-methyl group, which prevents dense packing of counter-ions and extends the diffuse layer.

Mechanism N1 Lipid Nanoparticle Core N2 LMT Adsorption (Anionic Taurate Headgroups) N1->N2 Self-Assembly N3 Stern Layer (Bound Counter-ions) N2->N3 Electrostatic Attraction N4 Diffuse Layer (Slipping Plane) N3->N4 Ion Diffusion N5 Electrophoretic Light Scattering (ELS) N4->N5 Applied Electric Field N6 Zeta Potential > |-30| mV (High Stability) N5->N6 Phase Analysis

Mechanistic pathway of LMT-mediated colloidal stabilization and electrokinetic characterization.

Comparative Performance Data

To objectively evaluate LMT, we compare it against two industry-standard surfactants: SDS (a harsh anionic surfactant) and Tween 80 (a non-ionic surfactant). The data below synthesizes expected colloidal parameters for lipid nanoparticles formulated at a 1% (w/v) surfactant concentration in a 10 mM NaCl aqueous medium.

SurfactantChemical ClassificationCritical Micelle Concentration (CMC)Mean Zeta Potential (mV)Polydispersity Index (PDI)pH Stability RangeBiocompatibility Profile
n-Lauroyl-n-methyltaurine (LMT) Anionic (Amino acid-derived)~1.5 mM-45 to -55< 0.203.0 - 10.0High (Non-irritating)
Sodium Dodecyl Sulfate (SDS) Anionic (Alkyl sulfate)~8.2 mM-40 to -50< 0.255.0 - 9.0Low (Skin/mucosa irritant)
Polysorbate 80 (Tween 80) Non-ionic (Ethoxylated sorbitan)~0.012 mM-5 to -15< 0.302.0 - 10.0High (Steric stabilization)

Causality of Performance:

  • Zeta Potential: LMT achieves a highly negative zeta potential because the sulfonic acid group remains fully ionized across a broad pH spectrum. Unlike Tween 80, which relies solely on steric hindrance (yielding near-neutral zeta potentials), LMT provides robust electrostatic repulsion.

  • CMC & PDI: LMT's lower CMC compared to SDS allows it to form stable micelles and coat nanoparticle surfaces more efficiently at lower concentrations. This rapid interfacial coverage during homogenization prevents droplet coalescence, resulting in a tighter size distribution (lower PDI).

Experimental Protocol: Formulation and ELS Analysis

To ensure a self-validating system, the following protocol details the formulation of LMT-stabilized colloids and their subsequent zeta potential analysis using Phase Analysis Light Scattering (PALS) 5[5].

Phase 1: Nanoparticle Formulation
  • Preparation of Aqueous Phase: Dissolve LMT powder in 10 mM NaCl solution to a final concentration of 1% (w/v). Causality: A background electrolyte (10 mM NaCl) is critical. Measuring zeta potential in pure deionized water leads to an artificially expanded double layer and unstable electrophoretic mobility readings.

  • Preparation of Oil Phase: Heat Caprylic/capric triglyceride (lipid core) to 60°C to reduce viscosity.

  • Emulsification: Slowly inject the oil phase into the aqueous phase under continuous magnetic stirring.

  • Size Reduction: Process the crude emulsion using a high-shear homogenizer at 15,000 RPM for 5 minutes, followed by probe ultrasonication for 3 minutes (1 sec ON / 1 sec OFF pulse) in an ice bath. Causality: The ice bath prevents thermal degradation of the surfactant and lipid oxidation during acoustic cavitation.

Phase 2: Zeta Potential Measurement (ELS/PALS)
  • Sample Dilution: Dilute the nanoparticle dispersion 1:100 in the original 10 mM NaCl buffer. Causality: High particle concentrations cause multiple scattering events, which distort the phase shift detected by the instrument, leading to erroneous zeta potential calculations.

  • Cell Loading: Inject the diluted sample into a folded capillary cell (e.g., Malvern DTS1070) equipped with gold electrodes. Ensure no air bubbles are trapped in the optical path.

  • Equilibration: Place the cell in the Zetasizer and equilibrate at 25°C for 120 seconds. Causality: Thermal equilibration prevents convection currents that would interfere with particle electrophoresis.

  • Measurement Execution: Apply an electric field. The instrument uses PALS to measure the electrophoretic mobility (

    
    ).
    
  • Data Processing: The software calculates the Zeta Potential (

    
    ) using the Henry equation:
    
    
    
    
    Causality: Select the Smoluchowski approximation (
    
    
    ) rather than Hückel (
    
    
    ), because the nanoparticles (>100 nm) are significantly larger than the Debye length of the 10 mM NaCl medium.

Workflow S1 Phase Preparation (Oil + Aqueous LMT) S2 High-Shear Homogenization S1->S2 Emulsification S3 Sample Dilution (1:100 in 10mM NaCl) S2->S3 Prevent Multiple Scattering S4 Capillary Cell Injection S3->S4 Thermal Equilibration S5 PALS Measurement (Malvern Zetasizer) S4->S5 Apply Electric Field S6 Data Output (Zeta Potential & PDI) S5->S6 Henry Equation

Step-by-step experimental workflow for formulation and zeta potential analysis of LMT colloids.

Conclusion

n-Lauroyl-n-methyltaurine sodium salt (LMT) represents a highly efficient, biocompatible alternative to traditional surfactants in colloidal stabilization. By providing a strong, pH-independent anionic charge, LMT ensures that nanoparticle formulations maintain a zeta potential well beyond the ±30 mV stability threshold. Through rigorous ELS/PALS analysis, formulators can empirically validate the superior electrostatic repulsion and long-term stability conferred by LMT.

References
  • NanoComposix. "ZETA POTENTIAL ANALYSIS OF NANOPARTICLES". ResearchGate. Available at: [Link]

  • CD Bioparticles. "Reliable Nanoparticle Zeta Potential Analysis". CD Bioparticles. Available at: [Link]

  • Particle Technology Labs. "Zeta Potential Analysis". Particle Technology Labs. Available at: [Link]

Sources

Validation

Comparative study of foaming properties: n-Lauroyl-n-methyltaurine sodium salt vs. Sodium Cocoyl Isethionate

Comparative Study of Foaming Properties: n-Lauroyl-n-methyltaurine Sodium Salt (SMLT) vs. Sodium Cocoyl Isethionate (SCI) Executive Summary In the development of advanced personal care formulations and dermatological the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Foaming Properties: n-Lauroyl-n-methyltaurine Sodium Salt (SMLT) vs. Sodium Cocoyl Isethionate (SCI)

Executive Summary

In the development of advanced personal care formulations and dermatological therapeutics, the shift away from harsh alkyl sulfates has elevated the importance of mild, high-performance anionic surfactants. Two of the most prominent alternatives are n-Lauroyl-n-methyltaurine sodium salt (commonly known as Sodium Methyl Lauroyl Taurate, or SMLT) and Sodium Cocoyl Isethionate (SCI). While both deliver exceptional mildness and preserve the stratum corneum barrier, their distinct molecular architectures dictate divergent foaming behaviors, solubility profiles, and optimal application environments.

This guide provides an objective, data-driven comparison of their foaming properties, backed by standardized experimental protocols and mechanistic analysis, to assist researchers and formulators in selecting the optimal surfactant system.

Molecular Architecture & Mechanistic Foaming Drivers

The foaming behavior of a surfactant is fundamentally governed by its chemical linkage, headgroup sterics, and Krafft point (the temperature at which surfactant solubility equals its critical micelle concentration).

  • Sodium Methyl Lauroyl Taurate (SMLT): SMLT is synthesized via the amidation of lauric acid with N-methyltaurine[1],[2]. The presence of the amide bond confers exceptional hydrolytic stability across a broad pH range (pH 3–11)[3]. Mechanistically, the bulky N-methyl group provides steric hindrance that prevents tight packing with divalent cations (Ca²⁺, Mg²⁺). This structural feature is the exact causality behind SMLT's superior hard water tolerance ; it resists precipitation, allowing it to maintain a high volume of "flash foam" even in challenging water conditions[4],[3].

  • Sodium Cocoyl Isethionate (SCI): SCI is formed via the esterification of coconut fatty acids with isethionic acid[5],[6]. The ester linkage makes SCI susceptible to hydrolysis at extreme pH levels, restricting its optimal formulation range to pH 5–8. SCI possesses a relatively high Krafft point (~40–50°C), meaning it has limited water solubility at room temperature[7]. This limited solubility is a functional advantage in solid "syndet" (synthetic detergent) bars[8]. The undissolved liquid crystals and micro-particulates of SCI act to stabilize the lamellar films of the foam bubbles (a Pickering-like stabilization mechanism), resulting in a dense, creamy, and tight-bubble lather rather than airy flash foam[9],[6].

FoamMechanism A Surfactant Monomers (SMLT/SCI) B Mechanical Agitation / Shear A->B C Adsorption at Air-Water Interface B->C D Reduction of Surface Tension C->D E Formation of Lamellar Liquid Films D->E F Electrostatic Repulsion (Anionic) E->F G Stable Macro-Foam Generation F->G

Caption: Mechanistic pathway of surfactant-driven foam generation and electrostatic stabilization.

Comparative Quantitative Profile

The following table synthesizes the quantitative foaming and physicochemical properties of SMLT and SCI under standard laboratory conditions (0.1% active aqueous solution, 25°C unless otherwise noted).

Property / MetricSodium Methyl Lauroyl Taurate (SMLT)Sodium Cocoyl Isethionate (SCI)
Chemical Linkage Amide bond (Hydrolytically stable)Ester bond (pH sensitive)
Krafft Point < 10°C (Highly soluble at RT)~40°C - 50°C (Sparingly soluble at RT)
Optimum pH Range 3.0 – 11.05.0 – 8.0
Foam Morphology High-volume, airy "flash foam"Low-volume, dense, creamy lather
Hard Water Tolerance Excellent (Steric hindrance by N-methyl)Moderate to Good
Ross-Miles Initial Foam (t=0) ~210 mm~160 mm (Requires heating for full yield)
Ross-Miles Stability (t=5 min) ~190 mm (Excellent drainage resistance)~145 mm (Highly stable micro-bubbles)
Primary Application Format Clear liquid shampoos, micellar watersSolid syndet bars, opaque cream cleansers

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the foaming properties of these surfactants must be evaluated using self-validating, standardized protocols.

Protocol 1: The Ross-Miles Foam Test (ASTM D1173)

Causality for Selection: Manual shaking tests introduce severe user-dependent variables (inconsistent kinetic energy, variable shear rates). The Ross-Miles method (ASTM D1173) is the industry gold standard because it utilizes a gravity-driven, standardized 90 cm drop to generate turbulence[10],[11]. This isolates the surfactant's intrinsic ability to lower surface tension (initial foamability) and the viscoelasticity of its lamellar films (foam stability over time)[12],[13].

Step-by-Step Methodology:

  • Preparation: Prepare 0.1% active solutions of SMLT and SCI in both distilled water and standard hard water (250 ppm CaCO₃).

  • System Validation: Run a baseline test using 0.1% Sodium Lauryl Sulfate (SLS) as a positive control. The system is validated for accuracy if the SLS initial foam height registers at 240 ± 10 mm.

  • Equilibration: Equilibrate the solutions to a strict 25°C. (Note: For SCI, a parallel test at 49°C is required to evaluate its foaming potential above its Krafft point)[12].

  • Loading: Fill the double-walled, temperature-controlled receiver cylinder with 50 mL of the test solution[10],[11].

  • Reservoir Setup: Fill the standardized upper pipette reservoir with 200 mL of the same solution[11].

  • Execution: Open the stopcock, allowing the 200 mL solution to fall precisely 90 cm into the receiver phase. The kinetic energy of the falling liquid entrains air and generates foam[10].

  • Data Acquisition: Record the initial foam height (mm) immediately after the reservoir empties (

    
    ). Record the foam height at 
    
    
    
    ,
    
    
    , and
    
    
    minutes to quantify liquid drainage and bubble coalescence[13].

RossMiles A Prepare 0.1% Surfactant Solution B Temperature Equilibration (25°C) A->B C Fill Receiver Cylinder (50 mL) B->C D Fill Pipette Reservoir (200 mL) B->D E Release Solution (90 cm drop) C->E D->E F Measure Initial Foam (t=0) E->F G Measure Foam Stability (t=1,3,5 min) F->G

Caption: Standardized Ross-Miles foam test workflow (ASTM D1173) for surfactant evaluation.

Protocol 2: High-Shear Blender Lather Evaluation

Causality for Selection: While Ross-Miles measures gravity-induced macro-foam, consumer applications (e.g., rubbing hands or hair) involve high-shear mechanical friction. The blender test forces maximum air entrapment, allowing researchers to evaluate the specific density and creaminess of the lather—metrics where SCI typically outperforms liquid-phase surfactants.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0% active surfactant solution in distilled water.

  • Validation: Ensure the blender pitcher is thoroughly degreased with isopropyl alcohol and rinsed with deionized water; residual lipids will act as defoamers and invalidate the test.

  • Agitation: Transfer 100 mL of the solution into the blender. Agitate at 10,000 RPM for exactly 60 seconds.

  • Measurement: Immediately pour the generated foam into a 1000 mL graduated cylinder. Measure the total foam volume.

  • Density Calculation: Weigh a 100 mL aliquot of the foam. Calculate foam density (

    
    ). Higher density indicates a creamier, tighter bubble structure (characteristic of SCI)[9],[14].
    

Application Synthesis in Drug & Cosmetic Development

For formulation scientists, the choice between SMLT and SCI should be dictated by the target vehicle and the desired sensory profile:

  • When to use SMLT: SMLT is the superior choice for clear, liquid formulations (e.g., micellar waters, sulfate-free liquid shampoos, and sensitive-skin body washes)[1],[4]. Its low Krafft point ensures optical clarity at room temperature, while its amide linkage guarantees stability even if the formulation requires a low pH (e.g., salicylic acid acne cleansers)[4],[3]. It provides rapid, high-volume flash foam that consumers associate with deep cleansing[15].

  • When to use SCI: SCI is the undisputed leader for solid formats, particularly syndet bars and opaque, pearlized cream cleansers[7],[8]. Its high Krafft point provides structural integrity to solid bars, and its unique ability to form a dense, lotion-like lather leaves a conditioned, emollient feel on the skin[5],[6].

Synergistic Formulations: In advanced drug development and premium cosmetics, these two surfactants are rarely used in isolation. Formulators frequently combine SMLT and SCI to create a hybrid foaming system: SMLT acts as the primary driver for rapid flash foam and hard-water resistance, while SCI acts as a co-surfactant to tighten the bubble structure, increase lather density, and enhance the post-rinse skin feel.

References

  • "Ross-Miles method", KRÜSS Scientific. https://www.kruss-scientific.com
  • "Benchmarking the foaming properties of a new, mild surfactant formulation according to ASTM D 1173-07", KRÜSS Scientific. https://www.kruss-scientific.com
  • "Sodium Cocoyl Isethionate", Essentials by Catalina.
  • "benefits & applications of baby foam (sodium cocoyl isethionate)", New Directions Aromatics. https://www.
  • "What's The Importance of Sodium Cocoyl Isethionate in Shampoo", ECHEMI. https://www.echemi.com
  • "Sodium cocoyl isethionate: solubilization, applications in synthetic detergent", ChemicalBook. https://www.chemicalbook.com
  • "SCI - SODIUM COCOYL ISETHION
  • "SODIUM METHYL LAUROYL TAURATE", SpecialChem. https://cosmetics.specialchem.com
  • "Sodium Methyl N-Lauroyl Taurate (SMLT)", MarkNature. https://www.
  • "Sodium Methyl Lauroyl Taurate Market Dynamics", Market Report Analytics. https://marketreportanalytics.com
  • "SODIUM METHYL LAUROYL TAURATE – Ingredient", COSMILE Europe. https://cosmileeurope.eu
  • "Sodium Methyl Lauroyl Taurate by COSROMA", UL Prospector. https://www.ulprospector.com
  • "D1173 − 07 (Reapproved 2015) - Standard Test Method for Foaming Properties of Surface-Active Agents", ASTM International / Antpedia. https://www.antpedia.com
  • "Dip Shampoo ingredients (Explained)", INCIDecoder. https://incidecoder.com

Sources

Comparative

A Comparative Guide to the Determination of Residual N-methyltaurine in Sodium N-lauroyl-N-methyltaurate

Introduction: The Imperative for Purity in Surfactant Chemistry Sodium N-lauroyl-N-methyltaurate is a widely utilized anionic surfactant, valued for its mildness, excellent foaming properties, and stability, making it a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Surfactant Chemistry

Sodium N-lauroyl-N-methyltaurate is a widely utilized anionic surfactant, valued for its mildness, excellent foaming properties, and stability, making it a key ingredient in personal care products and pharmaceutical formulations.[][2][3] Its synthesis, typically through the reaction of N-methyltaurine with lauroyl chloride or lauric acid, can result in unreacted starting materials, primarily residual N-methyltaurine, within the final product.[4][5] The presence of such impurities, even at low levels, can impact the physicochemical properties of the surfactant, potentially affecting formulation stability, performance, and, in the context of regulated products, patient safety.

From a regulatory standpoint, controlling impurities is a critical aspect of quality control. Guidelines established by the International Council for Harmonisation (ICH), such as ICH Q3A and Q3B, provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[6] While these guidelines are specific to pharmaceuticals, their principles are widely adopted as a benchmark for high-purity chemical manufacturing. Therefore, the accurate and robust quantification of residual N-methyltaurine is not merely an academic exercise but a necessity for ensuring product quality and consistency.

This guide provides a comparative analysis of key analytical methodologies for the determination of residual N-methyltaurine in sodium N-lauroyl-N-methyltaurate samples. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and comparative data to empower researchers and quality control professionals in selecting and implementing the most appropriate method for their needs.

Analytical Methodologies: A Comparative Overview

The primary analytical challenge in quantifying N-methyltaurine lies in its chemical nature. It is a highly polar, non-volatile molecule that lacks a significant UV chromophore, making direct detection by common analytical techniques difficult.[7][8] Consequently, most successful methods rely on chemical modification (derivatization) or exploit its basic properties. The three principal techniques we will compare are High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography (GC) with derivatization, and Nonaqueous Titration.

Parameter HPLC with Pre-column Derivatization Gas Chromatography (GC) Nonaqueous Titration
Principle Chromatographic separation of a derivatized analyteChromatographic separation of a volatile derivativeAcid-base titration of basic impurities
Specificity Very HighHighLow (Measures total basicity)
Sensitivity Very High (ng/mL levels)HighModerate to Low (mg/g levels)
Sample Throughput ModerateModerateHigh
Cost (Instrument) HighHighLow
Ease of Use Moderate to ComplexModerate to ComplexSimple
Primary Application R&D, Quality Control (QC), Trace AnalysisSpecialized R&DProcess Control, Screening

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: The Gold Standard

For the specific and sensitive quantification of residual N-methyltaurine, HPLC with pre-column derivatization is the most authoritative and widely adopted method. This approach chemically tags the N-methyltaurine molecule with a chromophoric or fluorophoric group, enabling highly sensitive detection.

Causality Behind the Method

The core principle involves a two-step process: derivatization followed by separation.

  • Derivatization: N-methyltaurine, a secondary amine, reacts with a labeling agent to form a stable derivative that can be easily detected. This step is critical as it overcomes the molecule's inherent lack of a UV-absorbing or fluorescent moiety.[8]

  • Separation: The resulting derivative is then separated from the bulk sodium N-lauroyl-N-methyltaurate and other potential impurities using reversed-phase HPLC.[9] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[10]

Two common derivatizing agents for amines are 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and 2,4-dinitrofluorobenzene (DNFB).[8][9] FMOC-Cl is particularly advantageous as it reacts with secondary amines to produce a highly fluorescent derivative, allowing for exceptionally low detection limits.[9][11]

Experimental Protocol: HPLC with FMOC-Cl Derivatization

This protocol is a self-validating system, incorporating a standard curve and system suitability checks to ensure data integrity.

1. Reagents and Standard Preparation:

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 7.3.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • N-methyltaurine Stock Standard (1000 µg/mL): Accurately weigh 100 mg of N-methyltaurine reference standard and dissolve in 100 mL of deionized water.

  • Calibration Standards (e.g., 1-50 µg/mL): Prepare a series of dilutions from the stock standard in deionized water.

  • FMOC-Cl Reagent (3 mM): Dissolve an appropriate amount of FMOC-Cl in acetone.[9] Prepare this solution fresh daily.

  • Boric Acid Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH with NaOH.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sodium N-lauroyl-N-methyltaurate sample into a volumetric flask.

  • Dissolve and dilute to volume with deionized water to achieve a concentration within the calibration range for residual N-methyltaurine.

  • Filter the solution through a 0.45 µm syringe filter.

3. Derivatization Procedure:

  • To 100 µL of each standard and sample solution in a vial, add 100 µL of Boric Acid Buffer.

  • Add 200 µL of the FMOC-Cl reagent, cap the vial, and vortex immediately.

  • Allow the reaction to proceed at room temperature for approximately 5 minutes.[9][11]

  • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 100 mM glycine) to react with excess FMOC-Cl.

  • Dilute the mixture with Mobile Phase A before injection.

4. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Column Temperature: 40 °C.[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation: 266 nm, Emission: 305 nm.[9]

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 20% B (re-equilibration)

5. Calibration and Quantification:

  • Inject the derivatized calibration standards to generate a standard curve of peak area versus concentration.

  • Inject the derivatized sample solutions.

  • Quantify the N-methyltaurine in the sample by comparing its peak area to the standard curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Weigh & Dissolve Sample Buffer Add Boric Acid Buffer Sample->Buffer Standard Prepare Standards Standard->Buffer FMOC Add FMOC-Cl Reagent Buffer->FMOC React Vortex & React FMOC->React Quench Quench Reaction React->Quench Inject Inject into HPLC-FLD Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantify vs. Curve Detect->Quantify

Caption: Workflow for the HPLC analysis of N-methyltaurine.

Gas Chromatography (GC): An Alternative for Volatilized Analytes

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a non-volatile and polar molecule like N-methyltaurine, derivatization is essential to increase its volatility and thermal stability.[12]

Causality Behind the Method

The GC method hinges on converting the polar N-methyltaurine into a less polar, more volatile derivative that can travel through the GC column. This is typically achieved through silylation, where active hydrogens (on the amine and sulfonic acid groups) are replaced by a trimethylsilyl (TMS) group. The resulting TMS-derivative is sufficiently volatile for GC analysis.

While feasible, this method is often more complex in its sample preparation and less commonly used for this specific application compared to HPLC due to the robust nature of HPLC derivatization and separation for this class of compounds.

Experimental Protocol: GC-FID with Silylation

1. Reagents and Standard Preparation:

  • N-methyltaurine Standards: Prepare as described for the HPLC method.

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Acetonitrile or Pyridine (anhydrous).

2. Sample Preparation and Derivatization:

  • Aliquots of the aqueous standards and samples must be lyophilized (freeze-dried) to complete dryness. This is a critical step as water will react with the silylating agent.

  • To the dried residue in a reaction vial, add 100 µL of anhydrous solvent and 100 µL of the BSTFA + 1% TMCS reagent.

  • Seal the vial tightly and heat at 70-80 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

3. GC-FID Conditions:

  • Column: A low-to-mid polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 270 °C.

  • Detector Temperature (FID): 320 °C.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

4. Calibration and Quantification:

  • Inject the derivatized standards to create a calibration curve.

  • Inject the derivatized samples and quantify using the standard curve.

Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Standard Lyophilize Lyophilize to Dryness Sample->Lyophilize Solvent Add Anhydrous Solvent Lyophilize->Solvent BSTFA Add Silylating Agent Solvent->BSTFA Heat Heat to React BSTFA->Heat Inject Inject into GC-FID Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Quantify Quantify vs. Curve Detect->Quantify

Caption: Workflow for the GC analysis of N-methyltaurine.

Nonaqueous Titration: A Rapid Screening Tool

Nonaqueous titration is a classical analytical technique that can be used to determine the total amount of basic substances in a sample.[13] In this context, it can quantify N-methyltaurine, which is a weak base, along with any other basic impurities.

Causality Behind the Method

The method's effectiveness stems from enhancing the basicity of weak bases. By dissolving the sample in a nonaqueous solvent like glacial acetic acid, the weakly basic amine is more readily protonated by a strong titrant, perchloric acid.[14][15] Glacial acetic acid acts as a differentiating solvent, allowing for a sharp and clear endpoint, which would not be possible in an aqueous solution due to the leveling effect of water.[13] The endpoint is typically detected potentiometrically.

This method is not specific to N-methyltaurine. It provides a measure of the "amine value" or total basicity. However, if N-methyltaurine is the only significant basic impurity, this method can serve as a rapid and cost-effective tool for process monitoring and quality control screening.

Experimental Protocol: Potentiometric Nonaqueous Titration

1. Reagents and Standard Preparation:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid. This should be standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Solvent: Glacial acetic acid.

  • Electrode: A pH electrode suitable for nonaqueous titrations (e.g., a glass electrode with a sleeve-type diaphragm).

2. Sample Preparation:

  • Accurately weigh a sufficient amount of the sodium N-lauroyl-N-methyltaurate sample to yield a measurable titrant volume.

  • Dissolve the sample in a measured volume of glacial acetic acid. Gentle warming may be required.

3. Titration Procedure:

  • Immerse the electrode in the sample solution and allow it to equilibrate.

  • Titrate the solution with the standardized 0.1 N perchloric acid titrant using an automatic titrator.

  • Record the potential (mV) as a function of the titrant volume added.

  • The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).

4. Calculation:

  • Calculate the percentage of N-methyltaurine using the following formula:

    % N-methyltaurine = (V * N * MW * 100) / (W * 1000)

    Where:

    • V = Volume of perchloric acid titrant at the endpoint (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of N-methyltaurine (139.18 g/mol )

    • W = Weight of the sample (g)

Visualization: Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Sample->Dissolve Titrate Titrate with Perchloric Acid Dissolve->Titrate Detect Potentiometric Endpoint Detection Titrate->Detect Calculate Calculate % NMT Detect->Calculate

Caption: Workflow for nonaqueous titration of N-methyltaurine.

Conclusion and Recommendations

The choice of analytical method for determining residual N-methyltaurine in sodium N-lauroyl-N-methyltaurate is dictated by the specific analytical objective.

  • For high-specificity, high-sensitivity, and regulatory compliance, HPLC with pre-column derivatization is the unequivocal method of choice. Its ability to separate and quantify N-methyltaurine at trace levels makes it ideal for final product quality control, stability studies, and research applications.

  • Gas Chromatography presents a viable, albeit more laborious, alternative. The requirement for sample lyophilization and silylation introduces additional steps and potential sources of error, making it less practical for routine QC analysis compared to HPLC.

  • Nonaqueous Titration serves as an excellent, cost-effective tool for in-process control and rapid screening where the primary concern is the total level of basic impurities and specificity is not paramount. Its high throughput and simplicity are major advantages in a manufacturing environment.

By understanding the principles and practical considerations of each method, researchers, scientists, and drug development professionals can confidently select and implement the most suitable approach to ensure the quality and purity of their sodium N-lauroyl-N-methyltaurate products.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Scribd.
  • BenchChem. An In-depth Technical Guide to the Biochemical and Physicochemical Properties of N-Methyltaurine.
  • BenchChem.
  • Morressier. (2013, September 11). Development of HPLC methods for detection of oleic acid and N-methyltaurine in surfactant.
  • IKEV. ICH Q3C Guideline Impurities: Residual Solvents.
  • RSC Publishing. Determination of primary and secondary amines alone and in mixtures with tertiary amines.
  • ECA Academy. ICH Q3C(R6) Impurities: Guideline for Residual Solvents - PDE for Triethylamine and PDE of Methylisobutylketone.
  • PMC.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Mettler Toledo.
  • ICH. (2024, January 24). impurities: guideline for residual solvents q3c(r9).
  • BenchChem. A Technical Guide to the Historical Discovery and Initial Studies of N-Methyltaurine.
  • Metrohm. Nonaqueous titration of weak bases with perchloric acid.
  • Mettler Toledo. (2008, May 22).
  • ACS Omega. (2020, May 8).
  • Intertek. Surfactant Analysis in Pharmaceuticals and Industrial Products.
  • Google Patents.
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  • Alfa Chemistry. Surfactant Analysis by HPLC: A Comprehensive Guide.
  • Alfa Chemistry. Surfactant Analysis.
  • BOC Sciences. CAS 4337-75-1 (N-Lauroyl-N-methyltaurine sodium salt).
  • Patsnap. (2015, December 23).
  • UL Prospector. (2025, December 8).
  • Thermo Fisher Scientific. Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection.
  • Resun Auway.
  • ResearchGate. (2018, July 14).
  • ResearchGate. (2017, December 15).
  • Axios Research. N-Lauroyl-N-Methyltaurine Sodium Salt - CAS - 4337-75-1.
  • ECHEMI.
  • NIH PubChem.
  • NIH PubChem. N-Lauroyl-N-methyltaurine.
  • ResearchGate. (2025, August 7).
  • CymitQuimica. CAS 4337-75-1: N-Lauroyl-N-methyltaurine sodium salt.
  • Google Patents. CN103197019A - Capillary Gas Chromatography Analysis Method for N-Methyldiethanolamine Decarburizer Components.
  • CIR Safety. (2015, September 21).
  • PubMed. (2010, December 15).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of n-Lauroyl-n-methyltaurine sodium salt

As researchers and scientists, our work extends beyond the bench; it encompasses a responsibility to ensure that the materials we use are handled and disposed of with the utmost regard for safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our work extends beyond the bench; it encompasses a responsibility to ensure that the materials we use are handled and disposed of with the utmost regard for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of n-Lauroyl-n-methyltaurine sodium salt (CAS No. 4337-75-1), a widely used anionic surfactant in research and development. By understanding the principles behind these procedures, we can maintain a safe laboratory environment and adhere to regulatory standards.

Part 1: Waste Characterization: The Foundation of Safe Disposal

The first and most critical step in any chemical disposal workflow is to characterize the waste. While n-Lauroyl-n-methyltaurine sodium salt itself has a defined hazard profile, its final form as waste is almost always a mixture. The properties of this mixture dictate the disposal pathway.

Hazard Profile of Pure n-Lauroyl-n-methyltaurine sodium salt

This compound is primarily classified as an irritant. Its key hazards are summarized below.

Hazard ClassificationDescriptionGHS CodePrimary Precaution
Serious Eye Irritation Causes serious and potentially damaging irritation upon contact with eyes.[1][2]H319Wear protective goggles or a face shield.[1][2]
Skin Irritation May cause irritation upon prolonged or repeated skin contact.[2]H315Handle with chemical-resistant gloves.[1][3]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[2]H335Handle in a well-ventilated area or with local exhaust ventilation.[1][2][3]
Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR Part 261, a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] While n-Lauroyl-n-methyltaurine sodium salt is not typically classified as hazardous for transportation, your waste stream containing it may be, depending on the solvents, reagents, or other materials it has been mixed with. It is the legal responsibility of the waste generator to make this determination. [4][6]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Once the waste has been characterized, a systematic approach ensures it is handled safely from the point of generation to its final disposal.

Step 1: Segregation at the Source

Proper segregation is essential to prevent dangerous chemical reactions.[7][8]

  • Dedicated Waste Stream: Establish a dedicated waste container for waste containing n-Lauroyl-n-methyltaurine sodium salt.

  • Avoid Incompatibles: This compound is known to be reactive with strong oxidizing agents.[6] Ensure waste streams containing these materials are kept separate.

  • No Sewer Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[3][4] This practice is prohibited by many regulations and can harm aquatic ecosystems, even if the material is biodegradable.[9][10]

Step 2: Containerization and Labeling

The integrity and clarity of your waste containment are paramount for safety.

  • Container Selection: Use only approved, chemical-resistant containers.[7] The container must have a tightly sealing lid to prevent the release of vapors or dust.[3][7]

  • Labeling: Proper labeling is a cornerstone of laboratory safety and regulatory compliance.[11] The label must clearly state:

    • The words "Hazardous Waste" (if applicable based on your characterization).

    • The full chemical name: "n-Lauroyl-n-methyltaurine sodium salt waste".

    • A list of all other components in the container (e.g., water, ethanol, etc.).

    • The specific hazard(s) (e.g., "Irritant").

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely prior to its removal by a licensed disposal service.

  • Designated Area: Store waste containers in a designated, secure area that is cool, dry, and well-ventilated.[3][6]

  • Secondary Containment: It is best practice to keep waste containers within a secondary containment system to control any potential leaks or spills.[11]

  • Storage Limits: Adhere to all institutional and regulatory limits on the volume of waste that can be accumulated and the time it can be stored on-site.

Step 4: Final Disposal Pathway

The final step is to ensure the waste is transported and disposed of by a qualified entity.

  • Professional Disposal Service: All chemical waste from a laboratory setting, whether officially classified as "hazardous" or not, should be disposed of through a licensed professional waste disposal company.[2] These companies have the expertise and permits to handle chemical waste according to all federal, state, and local regulations.[8]

  • Potential Disposal Methods: Professional services may use methods such as chemical incineration in a facility equipped with afterburners and scrubbers to ensure complete and environmentally sound destruction of the waste.[6]

The following diagram illustrates the decision-making process for proper disposal.

G Disposal Workflow for n-Lauroyl-n-methyltaurine sodium salt cluster_0 A Waste Generation (n-Lauroyl-n-methyltaurine sodium salt mixture) B Characterize Waste (40 CFR Part 261) A->B C Is the waste hazardous? B->C Evaluate D Segregate Waste (Avoid Oxidizers) C->D Yes or Unsure E Select & Label Container (Chemical Name, Hazards, Date) D->E F Store in Designated Area (Cool, Dry, Ventilated) E->F I Decontaminate Empty Container (Triple Rinse) E->I G Arrange Pickup with Licensed Disposal Service F->G H Final Disposal (e.g., Incineration) G->H J Dispose/Recycle Container I->J

Caption: Decision workflow for handling and disposal of n-Lauroyl-n-methyltaurine sodium salt waste.

Part 3: Managing Spills and Empty Containers

Accidents happen, and proper preparation is key to a safe response.

Spill Response Protocol
  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[1][3]

  • Wear PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If the material is a dry powder, a respirator is necessary to avoid inhalation.[1][3]

  • Containment: Prevent the spill from spreading or entering any drains.[1][3]

  • Clean-up: For liquid spills, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite.[4][6] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

  • Collect Waste: Place all contaminated materials into a suitable, labeled container for disposal as chemical waste.[1][3]

Decontamination of Empty Containers

Empty containers must be properly decontaminated before recycling or disposal.[3]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (such as water) at least three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as chemical waste.

  • Deface Container: Puncture or otherwise render the container unusable for other purposes to prevent reuse.[3] It can then typically be disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[3]

By adhering to this comprehensive guide, you can ensure that your use of n-Lauroyl-n-methyltaurine sodium salt aligns with the highest standards of laboratory safety and environmental responsibility.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • N-Methyltaurine Sodium Salt (64-66% in Water) Material Safety Data Sheet . Zoro. [Link]

  • How To Safely Dispose of Chemicals in Your Lab . Solvent Recovery Systems. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Services. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • MATERIAL SAFETY DATA SHEET . EllementalPRO. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • EWG Skin Deep® | What is SODIUM METHYL LAUROYL TAURATE . Environmental Working Group. [Link]

  • Safety Data Sheet: N-Methyl taurine . Chemos GmbH&Co.KG. [Link]

  • Safer Choice Criteria for Surfactants . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA's Guide for Industrial Waste Management: Introduction . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics . Cosmetic Ingredient Review. [Link]

  • Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste . California Dental Association. [Link]

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Handling

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling n-Lauroyl-n-methyltaurine sodium salt

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handlin...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling n-Lauroyl-n-methyltaurine sodium salt. This resource is designed to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.

n-Lauroyl-n-methyltaurine sodium salt, a widely used anionic surfactant in research and development, is generally considered to have a low toxicity profile.[1][2] However, as with any chemical, understanding its potential hazards is crucial for establishing safe handling protocols. The primary hazard associated with this compound is serious eye irritation, as classified under the Globally Harmonized System (GHS).[3] It is also important to avoid contact with skin and inhalation of its dust or aerosols.[3][4]

Risk Assessment: A Foundational Step

Before any handling of n-Lauroyl-n-methyltaurine sodium salt, a thorough risk assessment is paramount. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure. This assessment will inform the level of PPE required.

Core PPE Recommendations

For routine laboratory operations involving n-Lauroyl-n-methyltaurine sodium salt, the following PPE is recommended:

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in conjunction with goggles when there is a risk of splashes or sprays.[5]Protects against the primary hazard of serious eye irritation from dust particles or splashes.[3]
Hand Protection Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][4]Prevents skin contact, which can cause irritation.[6]
Body Protection A lab coat or other suitable protective clothing.[3][4][7] For larger quantities or in situations with a higher risk of contamination, impervious clothing may be necessary.[3]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area.[8] However, if dust formation is likely or if exposure limits are exceeded, a full-face respirator should be used.[3][4]Prevents the inhalation of dust and aerosols, which can cause respiratory irritation.[6]

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Gown: Put on and fasten securely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.

  • Lab Coat/Gown: Unfasten and roll it inside-out as you remove it.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Operational Plans: Handling and Storage

Handling:

  • Always handle n-Lauroyl-n-methyltaurine sodium salt in a well-ventilated area.[3][8]

  • Avoid the formation of dust and aerosols.[3][4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[3][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Keep away from incompatible materials such as oxidizing agents.

Emergency Procedures: Spills and Exposure

Spills:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, use a clean shovel or vacuum to collect the material and place it in a designated waste container.[9]

  • Prevent the chemical from entering drains.[3][4]

Exposure:

  • Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Skin: Take off contaminated clothing and wash the affected area with soap and plenty of water.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

Decontamination and Disposal

Decontamination:

  • Clean any contaminated surfaces with water and a suitable laboratory detergent.[1] Surfactants like household detergents can be effective in cleaning and decontaminating surfaces.[10]

Disposal:

  • For small laboratory-scale quantities, disposal down the sanitary sewer with copious amounts of water may be acceptable, but always consult your institution's specific guidelines and local regulations first.[1]

  • Contaminated PPE and other materials should be collected in a designated, labeled waste container.[1]

  • Contact your institution's environmental health and safety (EHS) department for guidance on the proper disposal of larger quantities and contaminated materials.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with n-Lauroyl-n-methyltaurine sodium salt.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Plan to handle n-Lauroyl-n-methyltaurine sodium salt Assess_Task Assess Task: - Quantity - Procedure - Duration Start->Assess_Task Assess_Ventilation Is the work area well-ventilated? Assess_Task->Assess_Ventilation Core_PPE Standard PPE: - Safety Goggles (EN 166 / NIOSH) - Chemical-Resistant Gloves (EN 374) - Lab Coat Assess_Ventilation->Core_PPE Yes Add_Respiratory Add Respiratory Protection (e.g., Full-face Respirator) Assess_Ventilation->Add_Respiratory No / High Dust Potential Add_Face_Shield Add Face Shield Core_PPE->Add_Face_Shield Splash/Spray Risk? Final_PPE Final PPE Configuration Core_PPE->Final_PPE No Splash/Spray Risk Add_Face_Shield->Final_PPE Yes Add_Respiratory->Core_PPE

Caption: PPE selection workflow for handling n-Lauroyl-n-methyltaurine sodium salt.

References

  • University of Kentucky Research Safety. (n.d.). Disinfection & Decontamination. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, November 5). Safety Data Sheet: N-Methyl taurine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Loba Chemie. (n.d.). TAURINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

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